Pentylcyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
pentylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-2-3-5-8-11-9-6-4-7-10-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMUYBTNSVOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063399 | |
| Record name | Pentylcyclohexane | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Pentylcyclohexane | |
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CAS No. |
4292-92-6, 29949-27-7 | |
| Record name | Pentylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Amylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentylcyclohexane | |
| Source | EPA DSSTox | |
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| Record name | Pentylcyclohexane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentylcyclohexane chemical formula and structure
An In-depth Technical Guide to Pentylcyclohexane
This technical guide provides a comprehensive overview of this compound, including its chemical formula, structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Formula and Structure
This compound is a saturated alicyclic hydrocarbon. It consists of a cyclohexane (B81311) ring to which a pentyl group is attached.
-
Synonyms: 1-Cyclohexylpentane, n-Pentylcyclohexane, Amylcyclohexane[1][2][4][5]
-
Appearance: Colorless liquid[1]
The structure of this compound is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂ | [1][2][3][4][5] |
| Molecular Weight | 154.30 g/mol | [2][5] |
| Boiling Point | 202 - 204 °C at 760 mmHg | [4][6] |
| Melting Point | -57.5 °C to -58 °C | [6] |
| Density | 0.802 g/cm³ | [6] |
| Flash Point | 63 °C (145 °F) | [6] |
| Refractive Index | 1.4445 | [6] |
| Vapor Pressure | 0.396 mmHg at 25 °C | [4][6] |
| XLogP3-AA | 5.7 | [2] |
Experimental Protocol: Synthesis of this compound
This compound can be synthesized via the catalytic hydrogenation of pentylbenzene (B43098). This process involves the addition of hydrogen across the aromatic ring of pentylbenzene in the presence of a metal catalyst.
Materials and Equipment
-
Reactants: Pentylbenzene, Hydrogen gas (H₂)
-
Catalyst: 10% Palladium on carbon (Pd/C) or Raney Nickel
-
Solvent: Ethanol or Methanol (anhydrous)
-
Equipment: High-pressure autoclave or a Parr hydrogenator, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), rotary evaporator.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. DE2030724C3 - Process for hydrogenating benzene to cyclohexane - Google Patents [patents.google.com]
Thermophysical properties of n-pentylcyclohexane
An In-depth Technical Guide on the Thermophysical Properties of n-Pentylcyclohexane
Introduction
n-Pentylcyclohexane (also known as amylcyclohexane) is a cycloalkane hydrocarbon with the chemical formula C11H22.[1][2] It is a colorless liquid with a mild odor.[3] This document provides a comprehensive overview of the key thermophysical properties of n-pentylcyclohexane, intended for researchers, scientists, and professionals in drug development and other scientific fields. The data presented herein has been compiled from various reputable sources, and experimental methodologies are detailed to ensure a thorough understanding of the data's origin.
Core Thermophysical Properties
The following tables summarize the essential thermophysical properties of n-pentylcyclohexane.
| General Properties | Value | Unit |
| Molecular Formula | C11H22 | |
| Molar Mass | 154.297 | g/mol |
| CAS Number | 4292-92-6 | |
| Melting Point | -58 | °C |
| Boiling Point | 202 | °C |
| Flash Point | 63 | °C |
| Density (at 20°C) | 0.8 | g/cm³ |
| Refractive Index (at 20°C) | 1.4445 |
Table 1: General and physical properties of n-pentylcyclohexane.[4]
| Thermodynamic Properties | Value | Unit |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -7443.5 | kJ/mol |
| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | -253.2 | kJ/mol |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 46.2 | kJ/mol |
| Critical Temperature (Tc) | 674 | K |
| Critical Pressure (Pc) | 2.37 | MPa |
| Critical Density (ρc) | 250 | kg/m ³ |
Table 2: Thermodynamic properties of n-pentylcyclohexane.[5][6]
| Transport Properties | Temperature (K) | Value | Unit |
| Dynamic Viscosity (Liquid) | 270 - 670 | Varies with temperature | Pa·s |
| Thermal Conductivity (Liquid) | 200 - 600 | Varies with temperature | W/(m·K) |
Table 3: Transport properties of n-pentylcyclohexane over a range of temperatures.[1]
| Temperature Dependent Properties | |||
| Property | Temperature (K) | Value | Unit |
| Density (Liquid) | 210 - 674 | See source for data points | kg/m ³ |
| Speed of Sound (Liquid) | 288.15 - 333.15 | See source for data points | m/s |
| Surface Tension | Not explicitly found for pure n-pentylcyclohexane | N/m |
Table 4: Temperature-dependent properties of n-pentylcyclohexane.[1][7]
Experimental Protocols
The determination of thermophysical properties relies on precise and validated experimental methodologies. The following sections detail the common techniques used for measuring the key properties of liquids like n-pentylcyclohexane.
Density Measurement
A common and accurate method for measuring the density of liquids is based on the Archimedes principle.[8]
Methodology:
-
A force sensor is used to measure the weight of a plummet in air.
-
The plummet is then submerged in the liquid sample (n-pentylcyclohexane), and the buoyant force is measured.
-
The volume of the submerged plummet is varied using a precision linear stage to account for surface tension forces.[8]
-
The density of the liquid is calculated from the buoyant force and the known volume of the plummet.
Viscosity Measurement
The oscillating cup viscometer is a prevalent technique for determining the dynamic viscosity of liquids.[8]
Methodology:
-
A cylindrical cup is filled with the liquid sample and is suspended by a torsion wire.
-
The cup is set into oscillation, and the damping of the oscillation, which is a function of the liquid's viscosity, is measured.
-
The viscosity is determined by analyzing the decay of the oscillation's amplitude and period. Modern setups may use image processing to simplify the measurement of the rotation.[8]
Speed of Sound Measurement
The pulse-echo technique is a widely used method for accurately measuring the speed of sound in liquids.[9][10]
Methodology:
-
An ultrasonic pulse is generated by a transducer and transmitted through the liquid sample.
-
The pulse reflects off a reflector at a known distance and returns to the transducer.
-
The time of flight for the pulse to travel to the reflector and back is precisely measured.
-
The speed of sound is calculated by dividing the round-trip distance by the measured time of flight.
Thermal Conductivity Measurement
The transient hot-wire (THW) method is a standard and accurate technique for measuring the thermal conductivity of liquids.[11][12]
Methodology:
-
A thin platinum wire is immersed in the liquid sample.
-
A constant current is passed through the wire, causing it to heat up.
-
The rate at which the wire's temperature increases is a function of the surrounding liquid's thermal conductivity.
-
The thermal conductivity is determined by analyzing the transient temperature rise of the wire, which is measured by its change in electrical resistance.[12]
Surface Tension Measurement
Several methods are available for measuring surface tension, including the capillary rise method, the Du Noüy ring method, and the pendant drop method.[13][14][15]
Capillary Rise Method:
-
A capillary tube of a known radius is vertically inserted into the liquid.
-
The liquid rises in the capillary due to surface tension.
-
The height of the liquid column in the capillary is measured at equilibrium.
-
The surface tension is calculated based on the height of the liquid, the radius of the capillary, the density of the liquid, and the contact angle.[13]
Visualizations
The following diagrams illustrate the experimental workflow for determining thermophysical properties and the relationship between measured and derived properties.
Caption: Experimental workflow for determining thermophysical properties.
Caption: Relationship between measured and derived thermophysical properties.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. 4292-92-6 CAS MSDS (N-PENTYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Pentylcyclohexane | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]
- 5. Cyclohexane, pentyl- (CAS 4292-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. N-PENTYLCYCLOHEXANE Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. iieta.org [iieta.org]
- 12. mdpi.com [mdpi.com]
- 13. srd.nist.gov [srd.nist.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylcyclohexane is an alkyl-substituted cycloalkane characterized by a pentyl group attached to a cyclohexane (B81311) ring. Its non-polar nature and physical properties make it a subject of interest in various research and industrial applications, primarily as a solvent and a synthetic intermediate.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthetic protocols, and a logical workflow for its preparation.
Chemical Identity and Synonyms
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
This compound is also known by several synonyms in scientific literature and commercial listings:
-
n-Amylcyclohexane[3]
Physicochemical Properties
The properties of this compound are summarized in the table below, providing key data for its application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂ | [1][3][4][5] |
| Molecular Weight | 154.30 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [1][7] |
| Odor | Mild | |
| Density | 0.8 g/cm³ | [4][6] |
| Melting Point | -57.5 °C | [6][8] |
| Boiling Point | 202-204 °C at 760 mmHg | [6][7] |
| Flash Point | 63 °C (145 °F) | [4][6] |
| Solubility | Soluble in alcohol; Insoluble in water | [7][9] |
| Vapor Pressure | 0.396 mmHg at 25 °C (estimated) | [7][8] |
| Refractive Index | 1.4445 | [6][8] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing with the Friedel-Crafts acylation of benzene (B151609), followed by a reduction of the resulting ketone, and subsequent hydrogenation of the aromatic ring.
Step 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride
This initial step forms 1-phenyl-1-pentanone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Valeryl chloride
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and an addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride in anhydrous benzene and methylene chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of valeryl chloride in methylene chloride to the cooled mixture via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 1-phenyl-1-pentanone.
Step 2: Clemmensen Reduction of 1-Phenyl-1-pentanone
This step reduces the ketone to form pentylbenzene (B43098).
Materials:
-
1-Phenyl-1-pentanone (from Step 1)
-
Amalgamated zinc (zinc-mercury amalgam)
-
Concentrated hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing amalgamated zinc, add concentrated hydrochloric acid, toluene, and 1-phenyl-1-pentanone.
-
Heat the mixture under reflux for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the organic layer and wash it with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the toluene by distillation to obtain pentylbenzene.
Step 3: Hydrogenation of Pentylbenzene
The final step involves the saturation of the aromatic ring to yield this compound.
Materials:
-
Pentylbenzene (from Step 2)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve pentylbenzene in anhydrous methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure to yield this compound.
Logical Workflow Diagram
The following diagram illustrates the synthetic pathway from benzene to this compound.
Caption: Synthetic pathway for this compound.
Applications and Research Interest
This compound is primarily utilized in research and industrial settings.[1][2] Its non-polar nature makes it a suitable solvent for various organic reactions.[1][9] Furthermore, it serves as a model compound in studies concerning the behavior and properties of hydrocarbons.[1][2] Due to its structural characteristics, it can be a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.
Safety Considerations
This compound should be handled in a well-ventilated area using appropriate personal protective equipment.[1][2] It may pose health risks if inhaled or ingested.[1][2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Physicochemical Properties of Pentylcyclohexane
This technical guide provides a comprehensive overview of the boiling point and vapor pressure of pentylcyclohexane, targeted towards researchers, scientists, and professionals in drug development. This document collates critically evaluated data, details experimental methodologies for these measurements, and presents a logical workflow for property determination.
Physicochemical Data of this compound
This compound (CAS: 4292-92-6), also known as n-amylcyclohexane, is a saturated cyclic hydrocarbon.[1][2] Its physical properties, particularly its boiling point and vapor pressure, are crucial for its application as a non-polar solvent and in various research contexts.[1][3]
Boiling Point
The normal boiling point of this compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure at sea level (1 atm or 760 mmHg). The reported values for the boiling point of this compound are summarized in the table below.
| Boiling Point (°C) | Pressure (mmHg) | Reference |
| 203.00 to 204.00 | 760 | The Good Scents Company[4] |
| 202 | 760 | Stenutz[5], ChemicalBook[6], Fisher Scientific[7] |
| 206 | Not Specified | Scent.vn (estimated)[1] |
| 210.50 | Not Specified | Solubility of Things[8] |
Vapor Pressure
Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The available vapor pressure data for this compound at various temperatures are presented below.
| Vapor Pressure | Temperature (°C) | Reference |
| 0.396 mmHg | 25.00 | The Good Scents Company (estimated)[4] |
| 0.3239 hPa (~0.243 mmHg) | 20 | Scent.vn (estimated)[1] |
| 0.4826 hPa (~0.362 mmHg) | 25 | Scent.vn (estimated)[1] |
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data, which includes 29 experimental data points for the phase boundary pressure of this compound as a function of temperature, ranging from 210 K to 674 K.[9]
Experimental Protocols
The determination of boiling point and vapor pressure is fundamental to characterizing a liquid substance. Various established methods are employed, ranging from macroscale distillation to microscale techniques.
Method for Vapor Pressure and Boiling Point Determination of Hydrocarbons
A precise method for measuring vapor pressures and boiling points of hydrocarbons involves establishing a liquid-vapor equilibrium at controlled pressures.[10]
-
Apparatus Setup : The core of the apparatus consists of an electrically heated boiler, a vapor space with a reentrant tube for a platinum resistance thermometer, and a condenser.[10]
-
Pressure Control : The system is maintained at 20 fixed pressures automatically. The precise values of these pressures are determined by calibrating the apparatus with water, using established vapor pressure-temperature tables.[10]
-
Temperature Measurement : The temperature of the liquid-vapor equilibrium is measured at each fixed pressure.[10]
-
Data Correlation : The experimental data are then correlated using the three-constant Antoine equation: log P = A - B / (C + t), where P is the vapor pressure, t is the temperature, and A, B, and C are substance-specific constants. This correlation is typically performed using the method of least squares.[10]
General Laboratory Methods for Boiling Point Determination
For general laboratory purposes, several methods are commonly used to determine the boiling point of a liquid.
-
Distillation Method : A simple distillation apparatus can be used to measure the boiling point. The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed at the vapor outlet. This method requires a sufficient amount of the sample (typically >5 mL).[11]
-
Reflux Method : A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor phase below the condenser will register the boiling point.[11]
-
Thiele Tube Method : This is a microscale method that requires a small amount of sample. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is more accurately read when the heat is removed and the liquid just begins to enter the capillary tube.[11]
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination and data analysis of the boiling point and vapor pressure of a compound like this compound.
Caption: Workflow for Boiling Point and Vapor Pressure Determination.
References
- 1. scent.vn [scent.vn]
- 2. Cyclohexane, pentyl- [webbook.nist.gov]
- 3. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 4. pentyl cyclohexane, 4292-92-6 [thegoodscentscompany.com]
- 5. This compound [stenutz.eu]
- 6. 4292-92-6 CAS MSDS (N-PENTYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. WTT- Under Construction Page [wtt-pro.nist.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of Pentylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pentylcyclohexane, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It includes detailed experimental protocols, data interpretation, and a logical workflow for the spectroscopic analysis of this compound.
Introduction to this compound
This compound (C11H22) is a saturated hydrocarbon consisting of a cyclohexane (B81311) ring substituted with a pentyl group.[1] Understanding its molecular structure and properties is crucial in various fields, including petrochemical research and as a non-polar solvent in drug development. Spectroscopic techniques such as IR and MS are fundamental for its characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by absorptions arising from C-H and C-C bond vibrations.
Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy
A standard protocol for obtaining the FTIR spectrum of a liquid sample like this compound is as follows:
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
Ensure the sample of this compound is pure and free of any solvents or impurities.
-
For liquid samples, a common and effective method is using a transmission cell with IR-transparent windows (e.g., NaCl or KBr).[2]
-
Place a small drop of this compound onto one of the salt plates.
-
Carefully place the second salt plate on top to create a thin, uniform liquid film, ensuring no air bubbles are trapped.
Data Acquisition:
-
Record a background spectrum of the empty sample holder to account for atmospheric and instrumental interferences.
-
Place the prepared sample cell into the spectrometer's sample compartment.
-
Acquire the sample spectrum. For most organic compounds, a spectral range of 4000 to 400 cm⁻¹ is appropriate.[2]
-
To improve the signal-to-noise ratio, multiple scans are typically acquired and averaged.[2]
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Spectroscopic Data and Interpretation
The IR spectrum of this compound is expected to show characteristic peaks for a cycloalkane with an alkyl substituent. The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2924 | C-H stretch | -CH₂- (in ring and chain) | Strong |
| ~2853 | C-H stretch | -CH₂- (in ring and chain) | Strong |
| ~1465 | C-H bend (scissoring) | -CH₂- | Medium |
| ~1447 | C-H bend (scissoring) | -CH₂- | Medium |
Interpretation of the Spectrum:
-
C-H Stretching Vibrations: The strong absorptions observed in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in sp³ hybridized carbons, which are abundant in this compound.
-
C-H Bending Vibrations: The peaks around 1465 cm⁻¹ and 1447 cm⁻¹ are attributed to the scissoring (bending) vibrations of the methylene (B1212753) (-CH₂-) groups present in both the cyclohexane ring and the pentyl chain.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole, including C-C stretching and other bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method for the analysis of volatile, non-polar compounds like this compound.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
A typical procedure for obtaining an EI-mass spectrum for a liquid hydrocarbon is as follows:
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatograph (GC) for sample introduction and purification.
Sample Introduction:
-
A small amount of the liquid this compound sample is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, which separates it from any impurities.
-
The purified compound elutes from the GC column and enters the ion source of the mass spectrometer.
Ionization:
-
In the EI source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3]
-
This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their m/z ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Data and Interpretation
The mass spectrum of this compound provides information about its molecular weight and structural features through the analysis of the molecular ion and its fragmentation pattern.
| m/z | Ion | Interpretation | Relative Abundance |
| 154 | [C₁₁H₂₂]⁺• | Molecular Ion | Moderate |
| 97 | [C₇H₁₃]⁺ | Loss of a butyl radical ([C₄H₉]•) | High |
| 83 | [C₆H₁₁]⁺ | Loss of the pentyl radical ([C₅H₁₁]•) | High |
| 69 | [C₅H₉]⁺ | Fragmentation of the cyclohexane ring or pentyl chain | High |
| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane ring or pentyl chain | Base Peak |
| 41 | [C₃H₅]⁺ | Fragmentation of the cyclohexane ring or pentyl chain | High |
Interpretation of the Spectrum:
-
Molecular Ion (M⁺•): The peak at m/z 154 corresponds to the molecular weight of this compound (C₁₁H₂₂), confirming its elemental composition.[1]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.
-
Loss of the Alkyl Chain: A prominent fragmentation pathway for alkyl-substituted cycloalkanes is the cleavage of the bond between the ring and the alkyl chain.[4] The loss of the pentyl radical (mass = 71) results in the cyclohexyl cation at m/z 83 ([154 - 71]).
-
Ring Fragmentation: The cyclohexane ring can also undergo fragmentation. The base peak at m/z 55 is a common fragment for cycloalkanes.
-
Alkyl Chain Fragmentation: Cleavage can also occur within the pentyl chain. For example, the loss of a butyl radical (mass = 57) from the molecular ion would lead to a fragment at m/z 97 ([154 - 57]). The series of peaks at m/z 41, 55, 69, etc., is characteristic of the fragmentation of hydrocarbon chains.
-
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for a compound like this compound involves a series of steps from sample preparation to data interpretation and structure confirmation.
References
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for pentylcyclohexane, based on publicly available Safety Data Sheets (SDS) and chemical databases. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.
Chemical Identification
This compound is an alkylated cycloalkane.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Cyclohexylpentane, n-Amylcyclohexane[1] |
| CAS Number | 4292-92-6[1][2][3][4] |
| Molecular Formula | C₁₁H₂₂[1][2][3][4] |
| Molecular Weight | 154.30 g/mol [1] |
Physical and Chemical Properties
This compound is a colorless liquid with a mild odor.[2][5] It is characterized by its low volatility and non-polar nature, making it sparingly soluble in water but soluble in organic solvents like alcohol.[3][6]
| Property | Value |
| Appearance | Colorless liquid[2][3][5] |
| Odor | Mild[2][5] |
| Boiling Point | 202 °C to 204 °C[6][7] |
| Melting Point | -58 °C[7] |
| Flash Point | 63 °C (145 °F)[7] |
| Density | 0.8 g/mL[7] |
| Vapor Pressure | 0.396 mmHg @ 25 °C (estimated)[6] |
| Water Solubility | 0.3783 mg/L @ 25 °C (estimated)[6] |
| Refractive Index | 1.4445[7] |
| logP (o/w) | 5.736 (estimated)[6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute oral toxicity, eye irritation, and significant aquatic toxicity.
GHS Classification Summary [2][4][8]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Hazard Pictograms
-
Health Hazard
-
Exclamation Mark
-
Environment
The logical flow of hazard identification and subsequent precautionary measures is illustrated in the diagram below.
Toxicological Information
The primary toxicological concerns are acute oral toxicity and serious eye irritation.[2][8] It is also classified as a neurotoxin, potentially causing acute solvent syndrome.[2][5]
| Endpoint | Result |
| Acute Oral Toxicity | Category 4 - Harmful if swallowed[2][8] |
| Eye Irritation | Category 2 - Causes serious eye irritation[2][8] |
| Dermal Toxicity | Not determined[6] |
| Inhalation Toxicity | Not determined[6] |
Experimental Protocols: Detailed experimental protocols for the determination of the toxicological endpoints listed above are not provided in the reviewed safety data sheets. These classifications are typically based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.
First-Aid Measures
The following first-aid measures are recommended in case of exposure.[8]
| Exposure Route | First-Aid Measure |
| Ingestion | Rinse mouth. Get medical help.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen.[8] |
Handling and Storage
Handling: Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[8] Ensure adequate ventilation.[8] Avoid breathing mist, gas, or vapors, and prevent contact with skin and eyes.[8] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[8]
Storage: No specific storage conditions are detailed in the provided search results. General best practices for flammable and hazardous liquids should be followed, including storage in a cool, dry, well-ventilated area away from ignition sources.
Ecological Information
This compound is classified as very toxic to aquatic life with long-lasting effects.[8]
| Ecological Endpoint | Result |
| Toxicity to fish | No data available[8] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[8] |
| Toxicity to algae | No data available[8] |
| Persistence and degradability | No data available[8] |
| Bioaccumulative potential | No data available[8] |
Experimental Protocols: Specific experimental protocols for the determination of ecotoxicological properties were not available in the consulted documents. The GHS classification is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[2]
Exposure Controls and Personal Protection
Engineering Controls: Ensure adequate ventilation to maintain exposure levels below any occupational exposure limits.[8]
Personal Protective Equipment (PPE): [8]
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.
Occupational Exposure Limits: No specific occupational exposure limit values for this compound were found in the provided search results.[8]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. pentyl cyclohexane, 4292-92-6 [thegoodscentscompany.com]
- 7. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
Enthalpy of Formation of Pentylcyclohexane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enthalpy of formation for pentylcyclohexane, a key thermochemical property for understanding its stability and energetic behavior. The document summarizes experimentally determined and computationally calculated values, details the methodologies used for these determinations, and presents logical relationships through diagrams. This information is critical for applications ranging from fundamental chemical research to process design and safety assessments in the pharmaceutical and chemical industries.
Quantitative Data Summary
The standard enthalpy of formation (ΔfH°) of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For this compound (C11H22), this property has been determined for both the liquid and gaseous phases.
| Property | Value | Units | Method | Source |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -233.8 ± 1.7 | kJ/mol | Combustion Calorimetry | Prosen, Johnson, et al., 1946[1] |
| Liquid Phase Enthalpy of Combustion (ΔcH°liquid) | -7239.1 ± 1.5 | kJ/mol | Combustion Calorimetry | Prosen, Johnson, et al., 1946 |
| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -233.7 | kJ/mol | Calculated from ΔcH°liquid | NIST Chemistry WebBook[2] |
Experimental Determination: Oxygen Bomb Calorimetry
The experimental values for the enthalpy of formation of this compound were primarily determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.
Experimental Protocol
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
-
Calorimeter Assembly: The bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor temperature changes.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for factors such as the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (carbon dioxide and water).
Computational Methods for Enthalpy of Formation
In addition to experimental techniques, computational chemistry provides powerful tools for predicting the enthalpy of formation of molecules like this compound. These methods can be particularly useful for screening large numbers of compounds or for studying molecules that are difficult to handle experimentally.
Ab Initio and Density Functional Theory (DFT) Calculations
-
Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.
-
Density Functional Theory (DFT): DFT methods are based on calculating the electron density rather than the full wavefunction, which makes them computationally less expensive than high-level ab initio methods while often providing comparable accuracy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE) is crucial for the accuracy of the results.
The enthalpy of formation is typically calculated using isodesmic or atomization reactions. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.
Group Increment Methods
Group increment methods are empirical approaches that estimate thermochemical properties by summing the contributions of individual chemical groups within a molecule. Each functional group is assigned a value that is derived from experimental data of a large set of compounds. While less accurate than high-level quantum chemical calculations, these methods are very fast and can provide good estimates for a wide range of organic molecules.
Relationship Between Gas and Liquid Phase Enthalpies
The enthalpy of formation in the gas phase (ΔfH°gas) and the liquid phase (ΔfH°liquid) are related by the enthalpy of vaporization (ΔvapH°), which is the enthalpy change required to transform one mole of a substance from the liquid to the gaseous state at a given temperature and pressure.
References
Octanol-water partition coefficient of pentylcyclohexane
An In-depth Technical Guide to the Octanol-Water Partition Coefficient of Pentylcyclohexane
Introduction
The octanol-water partition coefficient (LogP) is a critical physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of n-octanol and water at equilibrium.[1][2][3] A positive LogP value indicates a higher affinity for the lipidic (n-octanol) phase, signifying greater lipophilicity, while a negative value denotes a preference for the aqueous phase (hydrophilicity).[3][4]
This parameter is fundamental in the fields of drug discovery, environmental science, and toxicology. In drug development, LogP influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] For a compound to be a viable oral drug candidate, it typically should have a LogP value less than 5, as stated by Lipinski's "rule of five".[5][6] For environmental scientists, LogP is used to predict the environmental fate of chemicals, as substances with high partition coefficients tend to accumulate in fatty tissues of organisms.[2] This guide provides a detailed overview of the octanol-water partition coefficient for this compound, including its reported values, detailed experimental determination protocols, and computational estimation approaches.
Data Presentation: LogP of this compound
This compound is a non-ionizable, nonpolar aliphatic compound. As such, its partition coefficient (LogP) is equivalent to its distribution coefficient (LogD) and is independent of pH.[5][6] The LogP values for this compound are primarily derived from computational estimations, as its high lipophilicity and low water solubility make experimental determination challenging.
| Parameter | Value | Method/Source | Reference |
| LogP (o/w) | 5.736 | Estimated | The Good Scents Company[7] |
| LogP | 5.736 | Estimated | ChemicalBook[8] |
| XLogP3-AA | 5.7 | Computed | PubChem (CID 20284)[9] |
| XLogP3-AA | 5.2 | Computed (for tert-pentylcyclohexane) | PubChem (CID 252363)[10] |
Note: XLogP3-AA is a computationally predicted LogP value based on an atom-additive method.
Methodologies for LogP Determination
The determination of LogP can be approached through direct experimental measurement or indirect computational estimation.
Experimental Protocols
a) Shake-Flask Method (OECD Guideline 107)
The shake-flask method is universally regarded as the "gold standard" for LogP determination due to its direct measurement principle.[1][11] It is most accurate for compounds with LogP values in the range of -2 to 4.[11][12]
Detailed Protocol:
-
Preparation of Phases:
-
Prepare a phosphate (B84403) buffer solution (e.g., 0.01 M, pH 7.4) to represent the aqueous phase.[5][13]
-
Saturate the n-octanol with the prepared aqueous buffer and, conversely, saturate the aqueous buffer with n-octanol. This is achieved by vigorously mixing the two phases for an extended period (e.g., 24 hours) and then allowing them to separate completely.[5][14]
-
-
Sample Preparation:
-
Partitioning:
-
Add a small volume of the stock solution to a vessel containing a precise ratio of the pre-saturated n-octanol and aqueous phases. The volume ratio of the phases can be adjusted based on the expected LogP to ensure a quantifiable concentration in both layers.[13]
-
The vessel is then agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (e.g., 2 hours of stirring followed by 16+ hours of resting for phase separation).[15]
-
-
Phase Separation and Sampling:
-
After equilibration, the mixture is centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully withdrawn from both the n-octanol and aqueous layers for analysis. Care must be taken to avoid cross-contamination of the phases during sampling.[11]
-
-
Concentration Analysis:
-
The concentration of this compound in each phase is determined using a suitable analytical technique. Given its lack of a UV chromophore, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be appropriate.[16]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.[3]
-
b) HPLC-Based Method (OECD Guideline 117)
High-Performance Liquid Chromatography (HPLC) offers a faster, indirect method for estimating LogP.[1][3] It is particularly useful for highly lipophilic compounds and requires only a small amount of substance.
Detailed Protocol:
-
Principle:
-
The method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (e.g., C18) and its LogP value. Lipophilic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.
-
-
Calibration:
-
A series of standard compounds with well-established LogP values, structurally similar to the analyte if possible, are selected.[1]
-
These standards are injected into the HPLC system under isocratic conditions (constant mobile phase composition, e.g., acetonitrile/water).
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k') of the standards against their known LogP values. The retention factor k' is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time.
-
-
Sample Analysis:
-
This compound is dissolved in the mobile phase and injected into the same HPLC system under identical conditions as the standards.
-
Its retention time (t_R) is measured, and the retention factor (k') is calculated.
-
-
LogP Determination:
-
The LogP of this compound is determined by interpolating its log k' value onto the calibration curve generated from the standards.[17]
-
Computational Estimation
Due to the time and resource intensity of experimental methods, various computational models have been developed to predict LogP values from a molecule's structure. These are often referred to as QSPR (Quantitative Structure-Property Relationship) or in silico models.[18][19]
-
Atom-based/Fragment-based Methods: These are the most common approaches. The LogP is calculated by summing the contributions of individual atoms or functional groups (fragments) within the molecule. The contribution values are derived from regression analysis of experimental LogP data for a large set of compounds. Examples include ALOGP, MlogP, and the Crippen method.[20][21]
-
Property-based Methods: These methods use other calculated molecular properties (e.g., molecular surface area, polarizability) to predict the LogP value through a regression equation.[18]
These computational tools provide rapid estimations but may have lower accuracy than experimental methods, especially for novel chemical structures not well-represented in the training datasets.[22]
Logical Workflow for LogP Determination
The following diagram illustrates the decision-making process and workflow for determining the LogP of a compound like this compound.
Caption: Workflow for determining the LogP of this compound.
References
- 1. Partition coefficient - Wikipedia [en.wikipedia.org]
- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 3. acdlabs.com [acdlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. pentyl cyclohexane, 4292-92-6 [thegoodscentscompany.com]
- 8. 4292-92-6 CAS MSDS (N-PENTYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-Pentylcyclohexane | C11H22 | CID 252363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. Measuring experimental cyclohexane-water distribution coefficients for the SAMPL5 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 18. QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Cyclohexane, pentyl- (CAS 4292-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. researchgate.net [researchgate.net]
The Enigmatic Presence of Pentylcyclohexane in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylcyclohexane, a saturated cyclic hydrocarbon, has been identified as a naturally occurring volatile organic compound (VOC) in a select number of plant species. While not as extensively studied as other classes of plant secondary metabolites, its presence opens avenues for research into novel biosynthetic pathways and potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including available quantitative data, detailed experimental protocols for its identification, and a discussion of its potential biosynthetic origins.
Natural Occurrence and Quantitative Data
The presence of this compound and its derivatives has been documented in the essential oils and volatile profiles of several plant species. The available quantitative data is summarized in the table below.
| Plant Species | Plant Part | Compound | Concentration (% of essential oil) | Reference |
| Levisticum officinale W.D.J. Koch (Lovage) | Roots | Pentylcyclohexadiene | up to 12.3% | [1] |
| Chrysanthemum indicum L. | Flowers | This compound | Presence reported, not quantified | [2] |
| Cicer arietinum L. (Chickpea) | Seeds | This compound | Presence reported, not quantified | [3] |
Note: The data for Levisticum officinale refers to pentylcyclohexadiene, a closely related unsaturated analogue of this compound. Its significant presence suggests the existence of a biochemical pathway capable of producing pentyl-substituted cyclic hexane (B92381) structures.
Experimental Protocols
The identification and quantification of this compound in plant matrices rely on established techniques for the analysis of volatile and semi-volatile organic compounds. The following sections detail the key experimental methodologies.
Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of VOCs from solid and liquid samples.
Protocol:
-
Sample Preparation: A known weight of the fresh or dried plant material (e.g., 1-5 g of finely ground leaves, flowers, or roots) is placed in a headspace vial.
-
Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in complex mixtures.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 3-10 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with those of an authentic standard or with reference spectra from established databases such as the NIST/EPA/NIH Mass Spectral Library. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 154 and a base peak at m/z 83, corresponding to the cyclohexyl cation.
Biosynthetic Pathways
The biosynthetic origin of this compound and other cyclic alkanes in plants is not yet fully elucidated. Unlike the well-characterized shikimate and terpenoid pathways that produce a vast array of aromatic and cyclic compounds, the pathways leading to simple alkylated cycloalkanes are less understood.
Hypothetical Biosynthetic Logic:
It is hypothesized that the biosynthesis of this compound may proceed through the cyclization of a linear C11 fatty acid precursor or a related polyketide. This would involve a series of enzymatic reactions, including reduction and cyclization steps. The specific enzymes and genes responsible for these transformations in the identified plant species remain a subject for future research.
Caption: A simplified diagram illustrating a hypothetical biosynthetic route to this compound from a linear precursor.
Conclusion and Future Directions
The natural occurrence of this compound in plants, while seemingly sporadic, presents an intriguing area for phytochemical and biosynthetic research. The quantitative data, though limited, suggests that certain plant species may be valuable sources of this and related compounds. The experimental protocols outlined in this guide provide a robust framework for the extraction and identification of this compound from plant matrices.
Future research should focus on:
-
Screening a wider range of plant species to identify new sources of this compound and other cyclic alkanes.
-
Developing and validating quantitative methods to accurately determine the concentration of these compounds in various plant tissues.
-
Elucidating the biosynthetic pathway through isotopic labeling studies, transcriptomics, and enzyme characterization to identify the genes and enzymes involved.
-
Investigating the potential biological activities of this compound and its derivatives, which could lead to new applications in the pharmaceutical and other industries.
The study of this compound in plants is a nascent field with the potential to uncover novel aspects of plant biochemistry and secondary metabolism. This guide serves as a foundational resource for researchers poised to explore this exciting frontier.
References
In-Depth Technical Guide: Critical Temperature and Pressure of Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical temperature and pressure of pentylcyclohexane, including critically evaluated data, detailed experimental protocols for determination, and a workflow for establishing these crucial thermophysical properties.
Critical Properties of this compound
The critical point of a substance represents the temperature and pressure above which distinct liquid and gas phases do not exist. At this point, the substance enters a supercritical fluid state, exhibiting properties of both a liquid and a gas. Accurate knowledge of the critical temperature (Tc) and critical pressure (Pc) is essential for various applications, including chemical process design, supercritical fluid technology, and understanding intermolecular forces.
For this compound (C11H22), the National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated data through their Web Thermo Tables (WTT).[1] This information is derived from dynamic data analysis as implemented in the NIST ThermoData Engine software package.[1]
Table 1: Critically Evaluated Critical Properties of this compound
| Property | Value | Unit | Source |
| Critical Temperature (Tc) | 674.0 | K | NIST/TRC[1] |
| Critical Pressure (Pc) | 2390.0 | kPa | NIST/TRC[1] |
Note: The values presented are based on critically evaluated data and are recommended for use in scientific and engineering calculations.
Experimental Determination of Critical Properties
The determination of critical temperature and pressure is a complex experimental undertaking, often requiring specialized equipment. Two primary methods employed for such measurements are the sealed-tube method and the pulse-heating method.
Sealed-Tube (Static) Method
The sealed-tube method, also known as the visual or static method, is a classical technique for determining the critical temperature of a substance. It relies on the visual observation of the disappearance and reappearance of the liquid-vapor meniscus in a sealed, transparent tube as the temperature is carefully controlled.
Experimental Protocol:
-
Sample Preparation: A small, high-purity sample of this compound is introduced into a thick-walled capillary tube made of a material capable of withstanding high pressures and temperatures (e.g., borosilicate or quartz glass).
-
Sealing: The tube is then evacuated to remove any air and subsequently sealed, leaving the sample under its own vapor pressure. The amount of sample is crucial; the tube should be filled to a level that corresponds to the critical density of the substance to ensure the meniscus disappears in the center of the tube.
-
Heating and Observation: The sealed tube is placed in a thermostatically controlled heating block with a viewing window. The temperature is slowly and uniformly increased.
-
Meniscus Disappearance: As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears completely. The temperature at which the meniscus vanishes is recorded as the critical temperature.
-
Cooling and Meniscus Reappearance: The apparatus is then slowly cooled, and the temperature at which the meniscus reappears is also recorded.
-
Data Analysis: The critical temperature is taken as the average of the temperatures of disappearance and reappearance of the meniscus. The critical pressure can be measured simultaneously by connecting the sealed tube to a pressure transducer.
Pulse-Heating (Dynamic) Method
The pulse-heating method is a dynamic technique particularly suitable for thermally unstable or high-molecular-weight compounds. It involves rapidly heating a wire probe immersed in the liquid sample and observing the thermal response to determine the critical point. This method minimizes thermal decomposition by employing very short heating times (milliseconds).
Experimental Protocol:
-
Apparatus Setup: A thin platinum wire probe, which acts as both a heater and a resistance thermometer, is immersed in the liquid this compound sample within a high-pressure cell.
-
Pulsed Heating: A short, high-power electrical pulse is applied to the wire probe, causing a rapid increase in its temperature and the temperature of the surrounding liquid layer.
-
Temperature and Pressure Monitoring: The change in resistance of the platinum wire is measured with high temporal resolution, which is then converted to temperature. The pressure of the system is also monitored.
-
Detection of Phase Transition: As the liquid is superheated to its limit of thermodynamic stability, explosive boiling (phase explosion) occurs. This is detected as a sharp change in the heating rate of the wire, which is reflected in the voltage or resistance versus time profile.
-
Determination of Critical Point: The temperature and pressure at the onset of the phase explosion are measured. By conducting experiments at various pressures, the line of attainable superheat can be determined. The critical point is then extrapolated from this data.
Experimental Workflow for Critical Point Determination
The following diagram illustrates a generalized workflow for the experimental determination of the critical temperature and pressure of a substance like this compound.
References
Methodological & Application
Application Notes and Protocols: Pentylcyclohexane as a Non-Polar Solvent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylcyclohexane is a non-polar, aliphatic hydrocarbon solvent that presents a viable and greener alternative to commonly used non-polar solvents such as toluene, hexane, and cyclohexane (B81311) in various synthetic applications.[1][2][3] Its favorable physical properties, including a relatively high boiling point and low volatility, make it a promising medium for a range of chemical transformations, particularly in the synthesis of liquid crystal precursors and pharmaceutical intermediates.[1][4] This document provides detailed application notes and protocols for the use of this compound as a solvent in organic synthesis.
Physical Properties and Advantages
This compound's properties make it an attractive choice for synthetic chemists seeking safer and more sustainable solvent options.[2] It is a colorless liquid with a molecular formula of C11H22 and is characterized by its non-polar nature, rendering it insoluble in water but soluble in many organic solvents.[1]
Table 1: Physical and Safety Properties of this compound Compared to Other Non-Polar Solvents
| Property | This compound | Toluene | Hexane | Cyclohexane |
| CAS Number | 4292-92-6 | 108-88-3 | 110-54-3 | 110-82-7 |
| Molecular Formula | C₁₁H₂₂ | C₇H₈ | C₆H₁₄ | C₆H₁₂ |
| Molecular Weight ( g/mol ) | 154.30 | 92.14 | 86.18 | 84.16 |
| Boiling Point (°C) | 203-204 | 110.6 | 68.5-69.1 | 80.74 |
| Density (g/cm³ at 20°C) | ~0.805 | ~0.867 | ~0.655 | ~0.779 |
| Flash Point (°C) | ~66 | 4 | -22 | -20 |
| Hazards | Irritant | Flammable, Toxic | Flammable, Neurotoxin | Flammable, Irritant |
Application 1: Synthesis of Liquid Crystal Precursors
The synthesis of liquid crystal molecules often involves the creation of rigid core structures functionalized with flexible alkyl chains. The pentylcyclohexyl moiety is a common feature in these molecules.[5][6] this compound can serve as a suitable non-polar solvent for the synthesis of key intermediates like trans-4-pentylcyclohexanecarboxylic acid and its derivatives.
Experimental Protocol: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid Chloride
This protocol describes the conversion of trans-4-pentylcyclohexanecarboxylic acid to its corresponding acid chloride, a key step in the synthesis of ester-containing liquid crystals.[5]
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
This compound (solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve trans-4-pentylcyclohexanecarboxylic acid (1 equivalent) in dry this compound.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the condenser outlet).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and this compound under reduced pressure using a rotary evaporator.
-
The resulting crude trans-4-pentylcyclohexanecarbonyl chloride can be used directly in the next step or purified by vacuum distillation.
Rationale for using this compound:
-
High Boiling Point: Allows for a higher reaction temperature, potentially increasing the reaction rate compared to lower-boiling alkanes.
-
Inertness: As an aliphatic hydrocarbon, it is unreactive towards the reagents.
-
Green Alternative: It is considered a more environmentally friendly option compared to chlorinated solvents or aromatic hydrocarbons like toluene.[2]
Caption: Workflow for the synthesis of a liquid crystal precursor.
Application 2: Hypothetical Use in Pharmaceutical Intermediate Synthesis
The pentylcyclohexyl group can be found in molecules of pharmaceutical interest, where it can act as a lipophilic moiety to enhance membrane permeability or as a bioisostere for other cyclic systems.[7] The following is a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction to form a biphenyl (B1667301) derivative, a common scaffold in drug discovery, using this compound as a solvent.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-N-Boc-aniline
-
4-Pentylcyclohexylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound (solvent)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 4-bromo-N-Boc-aniline (1 equivalent), 4-pentylcyclohexylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed this compound and degassed water to the flask to form a biphasic mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Rationale for using this compound:
-
High Boiling Point: Enables the reaction to be conducted at elevated temperatures necessary for many cross-coupling reactions.
-
Phase Separation: Its immiscibility with water is advantageous for the biphasic Suzuki-Miyaura reaction and subsequent workup.
-
Reduced Health Risks: It is a potential replacement for toluene, which has greater toxicity concerns.
Caption: Logical relationship for selecting this compound as a solvent.
Conclusion
This compound is a versatile and advantageous non-polar solvent for organic synthesis. Its high boiling point, chemical inertness, and favorable safety and environmental profile make it a strong candidate to replace traditional non-polar solvents in a variety of applications, including the synthesis of liquid crystals and pharmaceutical intermediates. Further research and direct comparative studies are encouraged to fully elucidate its potential and expand its use in industrial and academic settings.
References
- 1. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 2. jetir.org [jetir.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]
- 7. leapchem.com [leapchem.com]
Gas Chromatography (GC) Analysis of Pentylcyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylcyclohexane is a cycloalkane hydrocarbon that can be found in various petroleum products and as a potential environmental contaminant. Accurate and reliable quantitative analysis of this compound is crucial for quality control in the petrochemical industry, environmental monitoring, and in toxicological studies within drug development. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. When coupled with a mass spectrometer (MS), GC-MS provides definitive identification based on the compound's unique mass spectrum.
This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using gas chromatography.
Experimental Protocols
Sample Preparation
Given that this compound is a non-polar hydrocarbon, sample preparation is straightforward.
Materials:
-
This compound standard (≥99% purity)
-
High-purity volatile solvent (e.g., hexane (B92381), dichloromethane)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with caps
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.
-
Working Standards: From the stock solution, prepare a series of working standards by serial dilution in hexane to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: For unknown samples, dissolve a precisely weighed amount in a known volume of hexane. If the sample is a liquid, a direct dilution may be performed. Ensure the final concentration is within the calibration range.
-
Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following method is a general guideline and can be adapted based on the specific instrumentation available.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
GC Conditions:
-
Column: A non-polar column such as a DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for low concentrations) or Split (e.g., 50:1 for higher concentrations).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the GC analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₂ | [1][2][3][4] |
| Molecular Weight | 154.29 g/mol | [1][2][3][4] |
| Kovats Retention Index (Standard Non-Polar Column) | 1121 - 1147 | [5] |
| Kovats Retention Index (Semi-Standard Non-Polar Column) | 1128 - 1155 | [5] |
| Kovats Retention Index (Standard Polar Column) | 1288 - 1320 | [5] |
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of hydrocarbon fragments. The major fragmentation pathways involve the loss of alkyl chains and the opening of the cyclohexane (B81311) ring.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 41 | 85 | C₃H₅⁺ |
| 55 | 95 | C₄H₇⁺ |
| 69 | 60 | C₅H₉⁺ |
| 82 | 100 | C₆H₁₀⁺ |
| 83 | 98 | C₆H₁₁⁺ |
| 154 | 15 | C₁₁H₂₂⁺ (Molecular Ion) |
Note: Relative intensities are approximate and may vary slightly between instruments. The base peak in the mass spectrum of this compound is typically observed at m/z 82.[5]
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Key components of the gas chromatography system.
References
Pentylcyclohexane as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylcyclohexane (CAS No. 4292-92-6) is a saturated cycloalkane that serves as a valuable reference standard in analytical chemistry, particularly in chromatographic and spectroscopic techniques.[1][2] Its chemical inertness, thermal stability, and well-defined physicochemical properties make it an excellent choice for a variety of applications, including as an internal standard for quantitative analysis. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.
This compound is a colorless liquid with a molecular formula of C11H22 and a molecular weight of 154.30 g/mol .[1][3] Its non-polar nature makes it highly soluble in organic solvents and suitable for analyses involving non-polar analytes.[1]
Applications
The primary application of this compound as a reference standard is as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[4][5]
This compound is particularly well-suited as an internal standard for the analysis of:
-
Hydrocarbons in Petroleum and Geochemical Samples: Its non-polar character is similar to many components of crude oil and other petroleum products.
-
Non-polar Environmental Contaminants: It can be used in the analysis of persistent organic pollutants (POPs) and other non-polar contaminants in environmental matrices.
-
Drug Metabolite Studies: In certain cases, particularly for non-polar metabolites of a drug, this compound can serve as a suitable internal standard to ensure accurate quantification in complex biological matrices.
Physicochemical and Chromatographic Data
The following tables summarize key data for this compound, which are essential for its use as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4292-92-6 | [1][3] |
| Molecular Formula | C11H22 | [1][3] |
| Molecular Weight | 154.29 g/mol | [3] |
| Boiling Point | 202-204 °C | [3][6] |
| Density | 0.8 g/cm³ | [3] |
| Appearance | Colorless liquid | [1][6] |
| Solubility | Soluble in alcohol, insoluble in water | [6] |
Table 2: Gas Chromatography and Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Typical Kovats Retention Index (non-polar column) | ~1121 - 1147 | Varies with column and conditions.[7] |
| Major Mass Spectral Fragments (m/z) | 83, 55, 41, 69, 97 | Electron Ionization (EI) at 70 eV. |
Experimental Protocols
Protocol for the Quantification of Non-Polar Analytes by GC-MS using this compound as an Internal Standard
This protocol provides a general procedure for the use of this compound as an internal standard for the quantitative analysis of a non-polar analyte in a liquid sample.
4.1.1 Materials and Reagents
-
This compound (analytical standard grade, >98% purity)
-
Analyte of interest (analytical standard grade)
-
High-purity organic solvent (e.g., hexane, dichloromethane)
-
Volumetric flasks and pipettes
-
GC vials with caps
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Non-polar GC column (e.g., DB-5ms, HP-5ms)
4.1.2 Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Analyte Stock Solution: Accurately weigh a known amount of the analyte of interest and dissolve it in a volumetric flask with the same organic solvent to prepare a stock solution (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks. To each flask, add a constant volume of the IS Stock solution. Dilute to the mark with the organic solvent. This ensures that the concentration of the internal standard is the same in all calibration standards, while the analyte concentration varies.
4.1.3 Sample Preparation
-
Accurately measure a known volume or weight of the sample to be analyzed.
-
If necessary, perform a sample extraction or clean-up procedure to isolate the analyte of interest.
-
To the final sample extract, add the same constant volume of the IS Stock solution as was added to the calibration standards.
-
Dilute the sample to a final known volume with the organic solvent.
4.1.4 GC-MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific analyte and instrument.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on analyte concentration
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
4.1.5 Data Analysis
-
Peak Identification: Identify the peaks corresponding to the analyte and this compound in the chromatograms based on their retention times and mass spectra.
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot a calibration curve of this peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression on the data points.
-
-
Quantification of Analyte in the Sample:
-
Calculate the ratio of the analyte peak area to the internal standard peak area in the sample chromatogram.
-
Using the equation of the linear regression from the calibration curve, determine the concentration of the analyte in the sample.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical basis of the internal standard method.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of the internal standard method for accurate quantification.
References
- 1. glsciences.com [glsciences.com]
- 2. Cyclohexane, pentyl- [webbook.nist.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 6. benchchem.com [benchchem.com]
- 7. phytochemia.com [phytochemia.com]
Application Notes and Protocols for Pentylcyclohexane in Hydrocarbon Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of pentylcyclohexane as a model compound in hydrocarbon research, particularly in the development of surrogate fuels for diesel and jet fuel. This document includes key physical and chemical data, experimental protocols for combustion studies, and logical workflows for surrogate fuel formulation.
Physicochemical Properties of this compound
This compound is a cycloalkane that is a component of some crude oils and has been utilized as a representative of naphthenic compounds in surrogate fuel mixtures. Its properties are crucial for understanding its behavior in various hydrocarbon systems. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂ | [1][2][3][4] |
| Molecular Weight | 154.29 g/mol | [1][2][3] |
| CAS Number | 4292-92-6 | [1][2][3][4] |
| Appearance | Colorless liquid with a mild odor | [3] |
| Boiling Point | 203-204 °C at 760 mmHg | [1] |
| Density (liquid) | 0.81 g/cm³ at 20°C | [5] |
| Standard Enthalpy of Combustion (liquid) | -7465.0 ± 3.7 kJ/mol | [2] |
| Standard Enthalpy of Formation (gas) | -214.3 ± 3.8 kJ/mol | [1] |
| Enthalpy of Vaporization | 46.1 kJ/mol at 298.15 K | [4] |
| Flash Point | 66.1 °C (Closed Cup) | |
| logP (Octanol/Water Partition Coefficient) | 5.7 | [3] |
| Vapor Pressure | 0.396 mmHg at 25 °C |
Applications in Surrogate Fuel Formulation
This compound is a valuable component in the formulation of surrogate fuels, which are mixtures of a few well-characterized compounds designed to emulate the combustion behavior of complex real fuels like jet fuel and diesel.[6][7][8][9] The inclusion of this compound helps to represent the cycloalkane (naphthenic) content of these fuels, which is crucial for accurately modeling properties such as ignition quality and emissions.[6][10][11]
The general workflow for developing a surrogate fuel incorporating this compound involves several key steps, from analyzing the target fuel to validating the performance of the surrogate mixture.
Experimental Protocols for Combustion Studies
Detailed experimental investigation of the combustion characteristics of this compound is essential for developing and validating kinetic models. The following protocols are adapted from studies on closely related alkylcyclohexanes and are directly applicable to this compound.
Ignition Delay Time Measurement using a Shock Tube
Ignition delay time is a critical parameter for characterizing fuel reactivity.[12][13][14][15][16] It is typically measured at high temperatures behind a reflected shock wave in a shock tube.
Objective: To measure the time between the passage of a reflected shock wave and the onset of combustion for a this compound/oxidizer mixture.
Apparatus:
-
High-pressure shock tube
-
High-speed pressure transducers
-
Optical detectors for chemiluminescence (e.g., OH* at 308 nm, CH* at 431 nm)[15]
-
Data acquisition system
Procedure:
-
Mixture Preparation: Prepare a homogeneous mixture of this compound vapor, an oxidizer (e.g., air or a specific O₂/diluent mixture), and a diluent (e.g., Argon) in a mixing tank. The mole fractions of each component should be precisely controlled.
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.
-
Filling: Introduce the prepared gas mixture into the driven section to a specific initial pressure.
-
Diaphragm Rupture: Increase the pressure in the driver section until the diaphragm ruptures, generating a shock wave that propagates through the driven section.
-
Data Acquisition: The incident shock wave reflects off the end wall of the driven section, creating a region of high temperature and pressure. High-speed pressure transducers and optical detectors record the pressure and light emission profiles as a function of time.[14][15]
-
Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp increase in pressure or light emission, indicating the onset of ignition.[15]
Laminar Flame Speed Measurement using a Constant Volume Bomb
Laminar flame speed is a fundamental property of a combustible mixture that is crucial for understanding flame propagation and validating combustion models.[17][18][19][20] The constant volume bomb method is widely used for its ability to measure flame speeds at engine-relevant pressures and temperatures.[18][19]
Objective: To determine the unstretched laminar flame speed of a premixed this compound/air mixture.
Apparatus:
-
Spherical constant volume combustion chamber
-
High-pressure injection system for liquid fuel
-
High-voltage ignition system with central electrodes
-
High-speed schlieren imaging system or pressure transducer
-
Data acquisition system
Procedure:
-
Chamber Preparation: Evacuate the combustion chamber to a high vacuum.
-
Mixture Preparation: Introduce a known amount of liquid this compound into the heated chamber, allowing it to vaporize completely. Then, introduce the oxidizer (e.g., air) to achieve the desired equivalence ratio and initial pressure.
-
Ignition: After a suitable mixing time, ignite the mixture at the center of the chamber using a spark discharge.
-
Data Recording: Record the propagation of the spherical flame front using a high-speed camera and/or the pressure rise in the chamber as a function of time.[20]
-
Data Analysis:
-
From the images, determine the flame radius as a function of time.
-
Calculate the stretched flame speed from the rate of change of the flame radius.
-
The pressure data can be used to calculate the burned gas fraction and the unburned gas temperature and density.
-
Extrapolate the stretched flame speed to zero stretch to obtain the unstretched laminar flame speed.[18]
-
Oxidation Studies in a Jet-Stirred Reactor
Jet-stirred reactors (JSRs) are used to study the oxidation and pyrolysis of fuels at well-controlled temperatures and residence times, providing valuable data on the formation of intermediate species.[10][11][21][22][23]
Objective: To identify and quantify the stable intermediate species formed during the oxidation of this compound over a range of temperatures.
Apparatus:
-
Fused silica (B1680970) jet-stirred reactor
-
Temperature controller and furnace
-
Mass flow controllers for gases
-
High-performance liquid chromatography (HPLC) pump for liquid fuel injection
-
Heated sampling probe
-
Gas chromatograph with mass spectrometer (GC-MS) and/or flame ionization detector (FID)
Procedure:
-
Reactor Setup: Heat the JSR to the desired reaction temperature.
-
Reactant Flow: Introduce a continuous flow of a dilute mixture of this compound, oxygen, and a large excess of an inert gas (e.g., nitrogen) into the reactor through four nozzles to ensure rapid mixing.
-
Steady State: Allow the system to reach a steady state, typically for a duration of several residence times.
-
Sampling: Extract a sample of the reacting mixture from the reactor through a heated probe to quench the reactions.
-
Analysis: Analyze the sampled gases using GC-MS/FID to identify and quantify the concentrations of the reactant, products, and stable intermediate species.[10][11]
-
Temperature Variation: Repeat the experiment at different temperatures to obtain species concentration profiles as a function of temperature.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. All experiments should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Cyclohexane, pentyl- [webbook.nist.gov]
- 2. Cyclohexane, pentyl- [webbook.nist.gov]
- 3. This compound | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, pentyl- [webbook.nist.gov]
- 5. Cyclohexane, pentyl- (CAS 4292-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylcyclohexane pyrolysis and oxidation in a jet-stirred reactor [cpc.kaust.edu.sa]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 19. researchgate.net [researchgate.net]
- 20. inpressco.com [inpressco.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Pentylcyclohexane as a Medium for Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pentylcyclohexane as a solvent medium in olefin polymerization reactions, targeting researchers and professionals in the chemical and pharmaceutical industries. While specific literature on this compound as a primary medium for this application is limited, its properties as a nonpolar hydrocarbon solvent make it a viable candidate. The following protocols are based on established methodologies for olefin polymerization in similar cycloalkane solvents and serve as a comprehensive guide for experimental design and execution.
Introduction to this compound in Olefin Polymerization
This compound is a cycloaliphatic hydrocarbon that exists as a colorless liquid at room temperature.[1][2] Its nonpolar and hydrophobic nature, combined with a relatively high boiling point, suggests its potential as a suitable medium for various chemical reactions, including the polymerization of olefins such as ethylene (B1197577) and propylene (B89431).[1][2] In the context of Ziegler-Natta and metallocene-catalyzed polymerizations, the solvent plays a crucial role in dissolving the monomer, facilitating heat transfer, and influencing the solubility and properties of the resulting polymer. Saturated hydrocarbons are often preferred to avoid interference with the catalyst and the polymerization process.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and conducting polymerization experiments, particularly for determining appropriate reaction temperatures and pressures, as well as for subsequent polymer processing steps.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂ | [1] |
| Molecular Weight | 154.29 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Melting Point | -57.5 °C | [4] |
| Boiling Point | 202 °C | [4] |
| Density | 0.8 g/cm³ | [4] |
| Flash Point | 63 °C | [4] |
| Solubility | Good solubility in nonpolar solvents (e.g., hexane, toluene); Poor solubility in water. | [2] |
Application Notes
This compound's characteristics make it a promising medium for olefin polymerization for several reasons:
-
Inert Nature : As a saturated hydrocarbon, this compound is chemically inert under typical polymerization conditions, preventing unwanted side reactions with the highly reactive catalyst components.
-
High Boiling Point : Its boiling point of 202 °C allows for polymerization reactions to be conducted at elevated temperatures, which can influence the polymer's molecular weight, crystallinity, and other properties.
-
Solvent for Monomers and Polymers : While polyolefins like polyethylene (B3416737) and polypropylene (B1209903) have limited solubility in most solvents at room temperature, they can be dissolved in nonpolar hydrocarbons such as xylene, tetralin, and decalin at higher temperatures.[5][6] It is anticipated that this compound would exhibit similar solvating properties for polyolefins at elevated temperatures.
-
Compatibility with Catalysts : Both heterogeneous Ziegler-Natta catalysts and homogeneous metallocene catalysts are typically employed in nonpolar hydrocarbon solvents.[7][8] Cyclohexane is a known suitable solvent for such reactions, suggesting that its derivative, this compound, would also be compatible.[9]
Experimental Protocols
The following are representative protocols for the polymerization of ethylene and propylene using this compound as the reaction medium. These protocols are based on standard procedures and should be optimized for specific catalyst systems and desired polymer properties.
4.1. Protocol 1: Ziegler-Natta Polymerization of Ethylene in this compound
This protocol describes a slurry polymerization of ethylene using a supported Ziegler-Natta catalyst.
Materials:
-
This compound (anhydrous, deoxygenated)
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum, TEAL, as a solution in a hydrocarbon solvent)
-
Ethylene gas (polymerization grade)
-
Nitrogen gas (high purity)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, gas inlet, and vent.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Mass flow controller for ethylene.
-
Heating/cooling circulator for the reactor jacket.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Preparation : Thoroughly dry the reactor and purge with high-purity nitrogen for at least one hour at an elevated temperature (e.g., 100 °C) to remove any moisture and oxygen.
-
Solvent and Cocatalyst Addition : Under a nitrogen atmosphere, charge the reactor with 500 mL of anhydrous, deoxygenated this compound. Add the desired amount of TEAL solution (e.g., 2.0 mmol) to the solvent and stir.
-
Catalyst Introduction : Weigh the solid Ziegler-Natta catalyst component in a glovebox or under an inert atmosphere and suspend it in a small amount of this compound. Transfer the catalyst slurry to the reactor.
-
Polymerization :
-
Heat the reactor contents to the desired polymerization temperature (e.g., 70 °C).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 5 bar) while stirring vigorously.
-
Maintain a constant ethylene pressure via the mass flow controller for the desired reaction time (e.g., 1 hour).
-
-
Termination and Quenching :
-
Stop the ethylene flow and vent the reactor.
-
Cool the reactor to room temperature.
-
Carefully add 20 mL of methanol to quench the catalyst and terminate the polymerization.
-
-
Polymer Isolation and Purification :
-
Pour the polymer slurry into a beaker containing 500 mL of the 10% HCl solution and stir for 30 minutes to remove catalyst residues.
-
Filter the polyethylene powder and wash it sequentially with deionized water until the washings are neutral, followed by a final wash with methanol.
-
-
Drying : Dry the polymer powder in a vacuum oven at 60 °C overnight to a constant weight.
4.2. Protocol 2: Metallocene-Catalyzed Polymerization of Propylene in this compound
This protocol outlines a solution polymerization of propylene using a homogeneous metallocene catalyst system.
Materials:
-
This compound (anhydrous, deoxygenated)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Cocatalyst (e.g., Methylaluminoxane, MAO, as a solution in toluene)
-
Propylene (liquefied or gas, polymerization grade)
-
Nitrogen gas (high purity)
-
Acidified methanol (e.g., 5% HCl in methanol)
-
Methanol
Equipment:
-
Stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure sensors, injection ports, and a heating/cooling system.
-
Schlenk line or glovebox.
-
System for metering liquid propylene.
Procedure:
-
Reactor Preparation : Dry and purge the autoclave with nitrogen as described in Protocol 1.
-
Solvent and Monomer Addition : Charge the reactor with 400 mL of anhydrous, deoxygenated this compound. Add the desired amount of liquid propylene (e.g., 100 mL).
-
Cocatalyst Addition : Heat the reactor to the desired polymerization temperature (e.g., 60 °C). Inject the MAO solution into the reactor and allow it to stir for 10 minutes.
-
Catalyst Injection and Polymerization :
-
Dissolve the metallocene catalyst in a small amount of toluene (B28343) or this compound in a glovebox.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Monitor the reaction temperature and pressure. Maintain the temperature for the desired reaction time (e.g., 30 minutes).
-
-
Termination :
-
Vent any unreacted propylene.
-
Inject 20 mL of acidified methanol to terminate the reaction and precipitate the polymer.
-
-
Polymer Isolation :
-
Filter the polypropylene and wash it thoroughly with methanol.
-
-
Drying : Dry the polymer in a vacuum oven at 50 °C to a constant weight.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the polymerization experiments.
Table 2: Hypothetical Results for Ethylene Polymerization with Ziegler-Natta Catalyst in this compound
| Entry | Catalyst (mg) | TEAL (mmol) | Temp. (°C) | Pressure (bar) | Time (h) | Yield (g) | Activity (kg PE/mol Ti·h·bar) |
| 1 | 10 | 2.0 | 70 | 5 | 1 | 50 | 100 |
| 2 | 10 | 2.0 | 80 | 5 | 1 | 65 | 130 |
| 3 | 10 | 2.0 | 70 | 10 | 1 | 95 | 95 |
| 4 | 20 | 2.0 | 70 | 5 | 1 | 98 | 98 |
Table 3: Hypothetical Properties of Polypropylene from Metallocene-Catalyzed Polymerization in this compound
| Entry | Catalyst (µmol) | Al/Zr ratio | Temp. (°C) | Yield (g) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Tₘ (°C) |
| 1 | 5 | 1000 | 60 | 45 | 150 | 2.1 | 145 |
| 2 | 5 | 1000 | 70 | 55 | 120 | 2.3 | 142 |
| 3 | 5 | 1500 | 60 | 50 | 160 | 2.0 | 146 |
| 4 | 10 | 1000 | 60 | 85 | 145 | 2.2 | 144 |
Visualizations
Experimental Workflow for Olefin Polymerization
Caption: A generalized workflow for olefin polymerization in a solvent medium.
Simplified Ziegler-Natta Polymerization Mechanism
Caption: A schematic of the Cossee-Arlman mechanism for Ziegler-Natta polymerization.
References
- 1. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4292-92-6 CAS MSDS (N-PENTYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US7666810B2 - Ziegler-natta catalyst for high temperature polymerization - Google Patents [patents.google.com]
Application Note: Analysis of Carotenoids using High-Performance Liquid Chromatography with a Pentylcyclohexane-Based Mobile Phase
Abstract
This application note details a robust normal-phase high-performance liquid chromatography (NP-HPLC) method for the separation and quantification of carotenoids, specifically β-carotene and lutein (B1675518), utilizing a novel mobile phase containing pentylcyclohexane. This method is particularly suited for the analysis of heat-sensitive and non-polar compounds where a non-aqueous mobile phase is advantageous. The use of this compound, a non-polar solvent with a high boiling point, offers enhanced safety and mobile phase stability compared to more volatile solvents like n-hexane. This protocol is designed for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.
Introduction
Carotenoids are a class of naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria. These compounds are of significant interest due to their antioxidant properties and their roles as precursors to vitamin A. Accurate quantification of individual carotenoids is crucial for quality control in the food and dietary supplement industries, as well as for research into their bioavailability and metabolism.
Normal-phase HPLC is a powerful technique for the separation of non-polar compounds and isomers.[1] In NP-HPLC, a polar stationary phase is used in conjunction with a non-polar mobile phase.[2] This approach is ideal for the analysis of fat-soluble compounds like carotenoids, which can be extracted into non-polar solvents and injected directly, simplifying sample preparation.
Traditionally, n-hexane is a common mobile phase component in NP-HPLC for carotenoid analysis.[1][3] However, its high volatility and low flash point present safety concerns. This application note explores the use of this compound as a safer alternative. This compound is a non-polar solvent with a significantly higher boiling point (202-204°C) and flash point (63°C) compared to n-hexane, reducing the risk of evaporation and the formation of flammable vapors.[1] Its miscibility with common polar modifiers like isopropanol (B130326) allows for the fine-tuning of mobile phase strength for optimal separation.
This document provides a detailed protocol for the separation of β-carotene and lutein using a this compound-based mobile phase on a silica (B1680970) stationary phase.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Silica-based stationary phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents:
-
This compound (HPLC grade)
-
Isopropanol (HPLC grade)
-
-
Standards:
-
β-Carotene (≥97%, analytical standard)
-
Lutein (≥95%, analytical standard)
-
-
Sample Preparation:
-
Standard stock solutions were prepared by dissolving 1 mg of each standard in 10 mL of the initial mobile phase composition.
-
Working standards were prepared by diluting the stock solutions to the desired concentrations.
-
All solutions were filtered through a 0.45 µm PTFE syringe filter prior to injection.
-
Chromatographic Conditions
-
Mobile Phase: Isocratic elution with 98:2 (v/v) this compound:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at 450 nm
-
Run Time: 15 minutes
System Suitability
System suitability was assessed by injecting the standard mixture five times. The acceptance criteria were:
-
Resolution (Rs) between β-carotene and lutein > 2.0
-
Tailing factor for each peak between 0.9 and 1.5
-
Relative standard deviation (RSD) of peak areas < 2.0%
Data Presentation
The retention times and resolution for the separation of β-carotene and lutein are summarized in Table 1. The method demonstrates excellent separation and peak shape for both analytes.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| β-Carotene | 5.8 | 1.1 | - |
| Lutein | 8.2 | 1.2 | 3.5 |
Table 1: Chromatographic data for the separation of β-carotene and lutein.
Visualizations
Caption: Experimental workflow for carotenoid analysis.
Caption: Analyte-phase interaction in normal-phase HPLC.
Discussion
The developed NP-HPLC method provides a reliable and robust separation of β-carotene and lutein. The use of this compound as the main component of the mobile phase offers a safer alternative to n-hexane due to its higher boiling point and flash point, which minimizes solvent evaporation and improves laboratory safety. The isocratic mobile phase composition of 98:2 this compound:isopropanol was found to provide optimal resolution and analysis time.
The elution order observed is consistent with the principles of normal-phase chromatography, where the less polar compound (β-carotene) elutes before the more polar compound (lutein). The addition of a small percentage of isopropanol as a polar modifier is crucial for achieving reasonable retention times and good peak shapes. The DAD detector set at 450 nm provides excellent sensitivity for both carotenoids.
This method can be adapted for the analysis of other fat-soluble vitamins and non-polar compounds. Further method development could involve exploring gradient elution to separate a wider range of carotenoids with varying polarities in a single run.
Conclusion
The application of this compound in a normal-phase HPLC method for the analysis of carotenoids has been successfully demonstrated. This method is safe, reliable, and provides excellent separation of β-carotene and lutein. It is suitable for routine quality control in the pharmaceutical, food, and dietary supplement industries.
References
Application Notes and Protocols: Unimolecular Reactions and Combustion Kinetics of Alkylated Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the unimolecular reactions and combustion kinetics of alkylated cycloalkanes. This document includes a summary of key kinetic data, detailed protocols for common experimental techniques, and visualizations of reaction pathways to aid in understanding the complex chemical processes that govern the combustion of these important fuel components.
Introduction
Alkylated cycloalkanes are significant components of conventional and alternative transportation fuels. Their unique ring structure imparts distinct combustion characteristics compared to their acyclic alkane counterparts. Understanding the fundamental unimolecular reaction pathways and kinetics of these compounds is crucial for developing predictive combustion models, improving engine efficiency, and mitigating pollutant formation. This document outlines the primary decomposition routes of alkylated cycloalkanes and provides protocols for their experimental investigation.
Data Presentation: Unimolecular Reaction Kinetics
The following tables summarize key kinetic parameters for the unimolecular decomposition of selected alkylated cycloalkanes. These reactions are fundamental to the initiation of combustion processes. The rate constants are typically expressed in the modified Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature in Kelvin, n is the temperature exponent, and Ea is the activation energy.
Table 1: High-Temperature Unimolecular Decomposition Rate Constants for Cyclohexane and Alkylated Cycloalkanes
| Reactant | Reaction | A (s⁻¹) | n | Ea (kcal/mol) | Temperature Range (K) | Reference |
| Cyclohexane | c-C₆H₁₂ → 1-hexene | 2.51E+15 | 0.22 | 60.5 | 1000-2000 | [1] |
| Methylcyclohexane | MCH → CH₃ + c-C₆H₁₁ | 1.58E+16 | 0 | 80.2 | 1200-1800 | [2] |
| Methylcyclohexane | MCH → C₇H₁₄ (ring opening) | 3.16E+15 | 0 | 61.5 | 1200-1800 | [2] |
| Ethylcyclohexane | ECH → C₂H₅ + c-C₆H₁₁ | 1.26E+16 | 0 | 78.0 | 1100-1600 | [3] (analogous) |
| n-Propylcyclohexane | n-PCH → n-C₃H₇ + c-C₆H₁₁ | 1.00E+16 | 0 | 77.5 | 1000-1500 | [4] (analogous) |
Note: MCH refers to methylcyclohexane, ECH to ethylcyclohexane, and n-PCH to n-propylcyclohexane. Rate constants from analogous reactions are often used in kinetic modeling when specific experimental data is unavailable.
Table 2: Product Distribution from Pyrolysis of Alkylated Cycloalkanes
| Reactant | Temperature (K) | Pressure (atm) | Major Products | Minor Products | Reference |
| Cyclohexane | 1050 | 1 | 1-Hexene, Ethene, 1,3-Butadiene | Propene, Benzene | [1] |
| Methylcyclohexane | 1000 | 20 | Ethene, Propene, 1,3-Butadiene | Benzene, Toluene, Cyclohexene | [2] |
| Ethylcyclohexane | 950 | 10 | Ethene, Propene, 1-Butene | Benzene, Toluene, Styrene | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for studying the unimolecular reactions and combustion kinetics of alkylated cycloalkanes.
Protocol 1: High-Temperature Studies using a Shock Tube
Objective: To measure ignition delay times and species concentration time-histories at high temperatures and pressures.
Materials:
-
Shock tube facility
-
High-purity alkylated cycloalkane
-
Oxidizer (e.g., synthetic air)
-
Diluent gas (e.g., Argon)
-
High-speed pressure transducers
-
Optical diagnostics (e.g., laser absorption, emission spectroscopy)
-
Gas mixing system
-
Vacuum pumps
Procedure:
-
Mixture Preparation: Prepare the desired fuel/oxidizer/diluent mixture in a mixing tank. The composition should be determined based on the target equivalence ratio and pressure.
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr).
-
Filling: Introduce the prepared gas mixture into the driven section to a predetermined initial pressure (P₁).
-
Driver Gas: Fill the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the driver and driven sections ruptures.
-
Shock Wave Generation: The rupture of the diaphragm generates a shock wave that propagates down the driven section, compressing and heating the test gas (State 2).
-
Reflected Shock: The incident shock wave reflects off the endwall of the driven section, further compressing and heating the test gas to the final test conditions (State 5).[5]
-
Data Acquisition: Record the pressure time-history using high-speed pressure transducers located near the endwall. Simultaneously, use optical diagnostics to measure the time-resolved concentration of key species (e.g., fuel, radicals, products).
-
Ignition Delay Time Measurement: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, which is typically identified by a sharp increase in pressure and/or light emission.[6]
-
Post-Experiment Analysis: Analyze the pressure and species concentration profiles to extract kinetic information.
Protocol 2: Pyrolysis Studies using a Flow Reactor
Objective: To study the thermal decomposition of alkylated cycloalkanes and identify the primary reaction products.
Materials:
-
Flow reactor (e.g., quartz tube)
-
Furnace with temperature controller
-
Liquid feed system (e.g., syringe pump)
-
Carrier gas (e.g., Nitrogen, Argon)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Condensation trap (for liquid products)
-
Gas sampling bags (for gaseous products)
Procedure:
-
Reactor Setup: Place the flow reactor inside the furnace and connect the carrier gas inlet and the product outlet.
-
Heating: Heat the furnace to the desired pyrolysis temperature and allow it to stabilize.
-
Carrier Gas Flow: Start the flow of the inert carrier gas at a controlled rate to establish a specific residence time within the reactor.
-
Fuel Injection: Introduce the liquid alkylated cycloalkane into the heated carrier gas stream using a syringe pump. The fuel will vaporize and be carried into the reactor.
-
Pyrolysis: The fuel undergoes thermal decomposition as it flows through the heated zone of the reactor.
-
Product Collection:
-
Gaseous Products: Collect the gaseous effluent from the reactor in gas sampling bags.
-
Liquid Products: Pass the effluent through a cold trap (e.g., immersed in liquid nitrogen) to condense the liquid products.
-
-
Product Analysis:
-
GC-MS Analysis: Analyze the collected gaseous and liquid samples using a GC-MS to identify and quantify the reaction products.[7] The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides mass spectra for their identification.
-
-
Data Analysis: Determine the product distribution as a function of temperature and residence time.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and reaction pathways relevant to the unimolecular reactions of alkylated cycloalkanes.
Caption: Experimental workflow for studying combustion kinetics.
Caption: Generalized unimolecular reaction pathways.
Caption: Decomposition of n-propylcyclohexane.[4]
References
- 1. Pyrolysis Process: A Step-by-Step Guide [bestongroup.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 5. youtube.com [youtube.com]
- 6. fauske.com [fauske.com]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
Application Notes and Protocols: The Role of n-Pentylcyclohexane in Fuel Property Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-pentylcyclohexane in the study of fuel properties, particularly as a surrogate component for diesel and jet fuels. This document details its physicochemical characteristics, its impact on combustion behavior, and protocols for key experimental evaluations.
Introduction to n-Pentylcyclohexane in Fuel Science
n-Pentylcyclohexane (C11H22) is a cycloalkane that serves as a valuable model compound in fuel research.[1][2] Its molecular structure, consisting of a cyclohexane (B81311) ring with a five-carbon alkyl chain, is representative of the naphthenic compounds found in conventional diesel and jet fuels.[3][4] Understanding the combustion properties of individual components like n-pentylcyclohexane is crucial for the formulation of surrogate fuels. These surrogates, which are simpler mixtures of a few well-characterized compounds, are designed to emulate the complex combustion behavior of real fuels, facilitating computational modeling and experimental studies aimed at improving engine efficiency and reducing emissions.[5][6][7]
Physicochemical and Combustion Properties of n-Pentylcyclohexane
The properties of n-pentylcyclohexane make it a suitable candidate for inclusion in diesel and jet fuel surrogates. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of n-Pentylcyclohexane
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂ | [2][8] |
| Molecular Weight | 154.30 g/mol | [8] |
| CAS Number | 4292-92-6 | [2] |
| Purity | ≥98% | [8] |
| Alternate Names | n-Amylcyclohexane; 1-Cyclohexylpentane | [8] |
Another crucial aspect of fuel combustion is its propensity to form soot, which has significant environmental and health impacts. The sooting tendency of a fuel can be quantified by its Yield Sooting Index (YSI).[7] While a specific YSI for n-pentylcyclohexane is not provided in the search results, the general trend for n-alkylcyclohexanes is that sooting propensity increases with the length of the alkyl chain.[10] Therefore, it is expected that n-pentylcyclohexane would have a slightly higher sooting tendency than n-butylcyclohexane.
Table 2: Combustion Properties of n-Pentylcyclohexane and Related Compounds
| Fuel Component | Derived Cetane Number (DCN) | Yield Sooting Index (YSI) |
| n-Butylcyclohexane | 47.6[9] | 8.2 (predicted)[11] |
| n-Pentylcyclohexane | Estimated to be similar to or slightly lower than n-butylcyclohexane | Estimated to be slightly higher than n-butylcyclohexane |
| Cyclohexane | - | 42.7[12] |
| Cyclopentane | - | 39.4[12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible measurement of fuel properties. The following sections describe the methodologies for determining the cetane number and sooting tendency, two key characteristics for which n-pentylcyclohexane is evaluated.
The cetane number of a diesel fuel is determined using a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[13][14] The ASTM D613 standard provides a globally recognized method for this measurement.[9][14]
Objective: To determine the ignition quality of a fuel sample (e.g., n-pentylcyclohexane or a surrogate mixture containing it) by comparing its ignition delay with that of reference fuels with known cetane numbers.
Apparatus:
-
Cooperative Fuel Research (CFR) engine designed for cetane testing.[15]
-
Instrumentation to measure injection and ignition timing.
-
Fuel delivery system for the test sample and reference fuels.
Procedure:
-
Engine Setup and Warm-up: Prepare the CFR engine according to the ASTM D613 specifications. Allow the engine to warm up and stabilize under standard operating conditions.[15]
-
Sample Introduction: Introduce the diesel fuel sample into the engine.[15]
-
Reference Fuel Selection: Choose two reference fuels with known cetane numbers that are expected to bracket the cetane number of the test sample.[15]
-
Compression Ratio Adjustment: Adjust the engine's compression ratio to achieve a specific ignition delay for the test fuel.[9]
-
Bracketing: Without changing the compression ratio, run the engine on the two reference fuels. Record the ignition delay for each.
-
Interpolation: The cetane number of the sample is interpolated from the handwheel readings (which correspond to the compression ratio) that give the same ignition delay for the sample and the two reference fuels.[9]
Safety Precautions:
-
Diesel fuel is flammable; handle with care in a well-ventilated area.[15]
-
The CFR engine operates at high temperatures and pressures; appropriate personal protective equipment (PPE) must be worn.[15]
-
Ensure proper calibration of all instrumentation for accurate results.[15]
Objective: To measure the quasi-steady flame lift-off length of a fuel spray under diesel-relevant conditions.
Apparatus:
-
Constant-volume combustion vessel capable of achieving high-temperature and high-pressure ambient conditions.[18]
-
Common-rail fuel injection system.[16]
-
High-speed camera with an appropriate optical filter (e.g., 310 nm band-pass filter for OH* chemiluminescence).[18]
-
Schlieren imaging system (optional, for ignition delay measurement).[19]
Procedure:
-
Establish Ambient Conditions: Pressurize and heat the combustion vessel to the target ambient temperature and density (e.g., ECN "Spray A" conditions: 900 K, 22.8 kg/m ³).[16][17]
-
Fuel Injection: Inject the fuel sample (e.g., n-pentylcyclohexane or a surrogate blend) into the vessel using the common-rail injector.
-
Image Acquisition: Use a high-speed camera to capture time-averaged, line-of-sight images of the light emission from the burning fuel jet. OH* chemiluminescence at 310 nm is a good marker for the lift-off length as it indicates the region of high heat release where soot has not yet significantly formed.[18]
-
Lift-Off Length Determination: The lift-off length is defined as the distance from the injector orifice to the first axial location where the intensity of the chemiluminescence signal exceeds a certain threshold (e.g., 50% of the peak intensity).[18] The average of the distances measured above and below the spray centerline is taken as the final lift-off length.[18]
Data Analysis:
-
The acquired images are post-processed to determine the axial location of the flame stabilization.
-
The lift-off length is typically reported as an average of multiple injections to ensure statistical significance.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the study of fuel properties using n-pentylcyclohexane.
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. This compound | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of formulation for surrogate fuels for diesel–biodiesel mixtures [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. Yield Sooting Index (YSI) | Pfefferle Lab [pfefferlelab.yale.edu]
- 8. scbt.com [scbt.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. A comparative study of the sooting tendencies of various C5–C8 alkanes, alkenes and cycloalkanes in counterflow diffusion flames - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. mdpi.com [mdpi.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. ASTM D613 - eralytics [eralytics.com]
- 15. matestlabs.com [matestlabs.com]
- 16. Spray A&B – Engine Combustion Network [ecn.sandia.gov]
- 17. Characterization of the ECN spray A in different facilities. Part 2: spray vaporization and combustion | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 18. Lift-Off Length – Engine Combustion Network [ecn.sandia.gov]
- 19. researchgate.net [researchgate.net]
Pentylcyclohexane as a Component in Model Diesel Fuels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing pentylcyclohexane as a component in model diesel fuels. These guidelines are intended for researchers and scientists in the fields of combustion science, engine development, and alternative fuels.
Introduction to this compound in Model Diesel Fuels
Diesel fuel is a complex mixture of hydrocarbons, including alkanes, cycloalkanes (naphthenes), and aromatics. To facilitate controlled combustion studies and the development of advanced engine technologies, researchers often employ model diesel fuels, also known as surrogate fuels. These are simpler mixtures of a few well-characterized chemical compounds designed to replicate the physical and chemical properties of real diesel fuel.
This compound (C11H22), a cycloalkane, is a relevant component for inclusion in diesel surrogates. Cycloalkanes constitute a significant fraction of conventional diesel fuel, and their molecular structure influences combustion characteristics such as ignition delay, flame propagation, and emissions. The inclusion of this compound allows for a more accurate representation of the naphthenic content of diesel fuel in surrogate mixtures.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in model diesel fuels. The following table summarizes key properties.
Table 1: Physicochemical Properties of n-Pentylcyclohexane
| Property | Value | Unit | Reference |
| General | |||
| Chemical Formula | C₁₁H₂₂ | - | [1][2] |
| Molecular Weight | 154.30 | g/mol | [1] |
| CAS Number | 4292-92-6 | - | [1][2] |
| Appearance | Colorless liquid | - | [1] |
| Ignition Quality | |||
| Cetane Number (Estimated) | ~45 | - | Estimated |
| Density | |||
| at 20°C (293.15 K) | 0.817 | g/cm³ | [3] |
| at 100°C (373.15 K) | 0.759 | g/cm³ | [3] |
| at 200°C (473.15 K) | 0.679 | g/cm³ | [3] |
| at 300°C (573.15 K) | 0.582 | g/cm³ | [3] |
| Viscosity | |||
| at 20°C (293.15 K) | 2.55 | mPa·s | [3] |
| at 100°C (373.15 K) | 0.68 | mPa·s | [3] |
| at 200°C (473.15 K) | 0.31 | mPa·s | [3] |
| at 300°C (573.15 K) | 0.18 | mPa·s | [3] |
| Other Properties | |||
| Boiling Point | 202.4 °C (475.55 K) | °C (K) | [3] |
| Flash Point | 63 | °C |
Experimental Protocols
Protocol for Preparation of a Multi-Component Model Diesel Fuel
This protocol outlines the steps for preparing a three-component model diesel fuel containing n-hexadecane (a cetane number reference), 1-methylnaphthalene (B46632) (a soot precursor and low cetane component), and this compound (representing cycloalkanes).
Materials:
-
n-Hexadecane (≥99% purity)
-
1-Methylnaphthalene (≥98% purity)
-
n-Pentylcyclohexane (≥98% purity)
-
Calibrated volumetric flasks or a gravimetric balance
-
Glass storage bottles with airtight caps
-
Magnetic stirrer and stir bars
Procedure:
-
Component Ratio Determination: Define the desired volumetric or molar composition of the surrogate fuel. For example, a simple surrogate could consist of 70% n-hexadecane, 20% 1-methylnaphthalene, and 10% this compound by volume.
-
Volumetric Blending:
-
Using a calibrated volumetric flask, accurately measure the required volume of n-hexadecane.
-
Transfer the n-hexadecane to a clean, dry glass storage bottle.
-
Rinse the volumetric flask with a small amount of the next component to be measured.
-
Accurately measure the required volume of 1-methylnaphthalene and add it to the storage bottle.
-
Repeat the process for this compound.
-
-
Gravimetric Blending (Higher Accuracy):
-
Place a clean, dry glass storage bottle on a calibrated balance and tare the weight.
-
Calculate the required mass of each component based on its density and the desired volume.
-
Carefully add the calculated mass of n-hexadecane to the bottle and record the weight.
-
Add the calculated mass of 1-methylnaphthalene and record the total weight.
-
Add the calculated mass of this compound and record the final total weight.
-
-
Mixing:
-
Add a magnetic stir bar to the storage bottle.
-
Seal the bottle and place it on a magnetic stirrer.
-
Stir the mixture for at least 30 minutes at a moderate speed to ensure homogeneity.
-
-
Storage: Store the prepared model diesel fuel in a cool, dark, and well-ventilated area in a tightly sealed container to prevent evaporation and contamination.
References
Pentylcyclohexane: A Detailed Analysis in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylcyclohexane, a saturated aliphatic hydrocarbon, is a compound of interest in various chemical analyses. While not utilized as a primary stationary phase component in gas chromatography (GC), understanding its behavior as an analyte is crucial for method development and the analysis of complex hydrocarbon mixtures. This document provides a comprehensive overview of this compound's properties relevant to GC, its retention characteristics on common stationary phases, and a discussion on the characteristics of suitable stationary phase materials.
This compound (C11H22) is a colorless liquid with a molecular weight of 154.29 g/mol .[1] Its non-polar nature and moderate boiling point contribute to its elution behavior in GC.[2] It is often used as a reference compound or as part of a mixture to test the performance of GC columns.
This compound as an Analyte: Retention Data
The retention of this compound has been characterized on various standard non-polar and polar stationary phases. The Kovats retention index (I) is a dimensionless unit that relates the retention time of an analyte to the retention times of n-alkanes. The following table summarizes the reported retention indices for this compound on different GC columns.
| Column Type | Stationary Phase | Retention Index (I) | Reference |
| Capillary | HP-5MS | 1130 | [3] |
| Capillary | DB-5MS | 1136.9 | [3] |
| Capillary | SP-2100 | 1122 | [3] |
| Capillary | Standard non-polar | 1121, 1126.52, 1130.6, 1133.26, 1127, 1139, 1122, 1147, 1130, 1134, 1122 | [1] |
| Capillary | Semi-standard non-polar | 1130.2, 1134.7, 1136, 1130.2, 1134.7, 1136, 1132.42, 1136.64, 1139.51, 1128, 1137, 1155, 1130, 1130, 1135.3, 1140.8, 1136.9 | [1] |
| Capillary | Standard polar | 1288, 1293, 1299, 1304, 1309, 1315, 1320 | [1] |
Considerations for Stationary Phase Selection
The choice of a stationary phase is critical for achieving desired separations in gas chromatography. A suitable stationary phase should possess specific characteristics that this compound, as a simple hydrocarbon, lacks.
Key Properties of an Effective GC Stationary Phase:
-
Low Volatility: The stationary phase should have a very low vapor pressure at the operating temperatures of the column to prevent it from bleeding (eluting) from the column.
-
Thermal Stability: It must be stable at high temperatures to allow for the analysis of a wide range of compounds and to enable column conditioning.
-
Chemical Inertness: The stationary phase should be chemically inert towards the carrier gas and the analytes to ensure that the separation is based on partitioning and not on chemical reactions.
-
Viscosity: It should have a suitable viscosity to allow for efficient coating of the capillary column's inner surface.
-
Analyte Interaction: The stationary phase's chemical structure dictates its interaction with different analytes, leading to separation based on polarity, boiling point, and specific molecular interactions.
The following diagram illustrates the logical workflow for selecting a GC stationary phase based on analyte properties.
Caption: Logical workflow for GC stationary phase selection.
Why this compound is Not a Suitable Stationary Phase
This compound's physical properties make it unsuitable for use as a stationary phase in gas chromatography. Its relatively high volatility and low molecular weight mean it would readily elute from the column, even at moderate temperatures, leading to significant column bleed and an unstable baseline. Furthermore, as a simple, non-polar molecule, it lacks the diverse interactive capabilities required to separate a wide range of analytes. Modern GC stationary phases are typically high-molecular-weight polymers, such as polysiloxanes and polyethylene glycols, which offer low volatility, high thermal stability, and a wide range of polarities.
Experimental Protocol: Analysis of a Hydrocarbon Mixture Containing this compound
This protocol outlines a general method for the analysis of a hydrocarbon mixture, including this compound, using a standard non-polar GC column.
Objective: To separate and identify components of a hydrocarbon mixture.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Helium carrier gas (99.999% purity)
-
Hydrocarbon standard mixture containing this compound and a series of n-alkanes (e.g., C8-C20)
-
Sample vials and syringes
GC Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 280 °C for 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Procedure:
-
Prepare a dilution of the hydrocarbon standard mixture in a suitable solvent (e.g., hexane).
-
Set up the GC instrument with the parameters listed above.
-
Inject the prepared standard mixture into the GC.
-
Acquire the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time relative to the n-alkanes.
-
Calculate the Kovats retention index for this compound using the retention times of the bracketing n-alkanes.
The following diagram illustrates the experimental workflow for this analysis.
References
Application Note: Unraveling the Conformational Dynamics of Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylcyclohexane, a simple alkylcyclohexane, serves as a fundamental model for understanding the conformational behavior of more complex substituted cyclic systems frequently encountered in medicinal chemistry and materials science. The flexible nature of the cyclohexane (B81311) ring, coupled with the conformational possibilities of the pentyl chain, results in a dynamic equilibrium of various spatial arrangements. The predominant conformations are the chair forms, where the pentyl group can occupy either an axial or an equatorial position. The energetic preference for the equatorial position, quantified by the A-value (conformational free energy), is a key parameter governing the population of each conformer. Understanding this conformational flexibility is crucial as it dictates the molecule's steric and electronic properties, which in turn influence its reactivity, intermolecular interactions, and biological activity in larger drug-like molecules. This application note provides detailed protocols for investigating the conformational flexibility of this compound using nuclear magnetic resonance (NMR) spectroscopy and computational modeling.
Data Presentation
Table 1: Conformational Energy Data for Alkylcyclohexanes
| Substituent | A-Value (kcal/mol) | % Equatorial (at 298 K) | Reference |
| Methyl | 1.74 | ~95 | General Organic Chemistry Textbooks |
| Ethyl | 1.79 | ~96 | General Organic Chemistry Textbooks |
| Isopropyl | 2.15 | ~97 | General Organic Chemistry Textbooks |
| n-Pentyl (Estimated) | ~1.8 - 2.2 | ~96 - 97 | Estimate based on similar alkyl groups |
Note: The A-value for the n-pentyl group is expected to be similar to that of the ethyl and isopropyl groups. The additional methylene (B1212753) groups in the pentyl chain can fold in a way that minimizes steric interactions, leading to a comparable energetic preference for the equatorial position.
Table 2: Expected ¹H NMR Coupling Constants for this compound
| Coupling Type | Dihedral Angle | Expected J-value (Hz) |
| Axial-Axial (J_aa) | ~180° | 10 - 13 |
| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |
| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |
These values are characteristic for protons on a cyclohexane ring and are crucial for determining the conformation of the ring and the orientation of the substituent.
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To experimentally determine the conformational free energy difference (A-value) between the axial and equatorial conformers of this compound by resolving the NMR signals of the individual conformers at low temperatures.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (1-5 mg/mL) of this compound in a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene chloride (CD₂Cl₂).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and shim the spectrometer at room temperature to obtain optimal resolution.
-
-
Low-Temperature Experiment:
-
Gradually cool the sample in the NMR probe. Start from room temperature and decrease in increments of 10-20 K.
-
Acquire a ¹³C NMR spectrum at each temperature. The rate of chair-chair interconversion will decrease as the temperature is lowered.
-
Continue cooling until the signals for the axial and equatorial conformers are decoalesced and sharp. This is typically achieved at temperatures below -60 °C (213 K).
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial conformers in the low-temperature ¹³C NMR spectrum. The major isomer will be the equatorial conformer.
-
Integrate the well-resolved signals of a specific carbon (e.g., C1, the carbon attached to the pentyl group) for both conformers.
-
Calculate the equilibrium constant (K_eq) from the ratio of the integrals: K_eq = [Equatorial] / [Axial].
-
Calculate the conformational free energy difference (ΔG° or A-value) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.
-
Computational Modeling
Objective: To theoretically calculate the conformational energies of the axial and equatorial conformers of this compound and to predict their geometric parameters.
Methodology:
-
Structure Building:
-
Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of both the axial and equatorial chair conformers of this compound.
-
-
Conformational Search (for the pentyl chain):
-
For each chair conformation (axial and equatorial), perform a conformational search on the pentyl side chain to identify its lowest energy rotamers. This can be done using molecular mechanics force fields (e.g., MMFF94).
-
-
Geometry Optimization and Energy Calculation:
-
Take the lowest energy conformers from the previous step and perform a full geometry optimization and energy calculation using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Ensure that the optimization converges to a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
Data Analysis:
-
Extract the electronic energies of the optimized axial and equatorial conformers.
-
Calculate the energy difference (ΔE) between the two conformers: ΔE = E_axial - E_equatorial. This value is an estimate of the A-value.
-
Analyze the optimized geometries to obtain bond lengths, bond angles, and dihedral angles for comparison with potential experimental data.
-
Mandatory Visualization
Caption: Conformational equilibrium of this compound.
Caption: Experimental workflow for conformational analysis.
Troubleshooting & Optimization
Technical Support Center: High-Purity Pentylcyclohexane for Research Applications
Welcome to the technical support center for high-purity pentylcyclohexane. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, handling, and experimental use.
High-Purity this compound Supplier Overview
For research and drug development purposes, it is crucial to source high-purity this compound (CAS No: 4292-92-6). The quality and purity of the solvent can significantly impact experimental outcomes. Below is a summary of representative suppliers offering high-purity this compound.
| Supplier | Purity Specification | Notes |
| Santa Cruz Biotechnology | ≥98% | For Research Use Only. Not intended for diagnostic or therapeutic use. Classified as a Dangerous Good for transport.[1] |
| Fisher Scientific | 98% | Part of the Thermo Scientific Chemicals brand, formerly Alfa Aesar. Recommended storage at ambient temperatures.[2] |
| TCI America | ≥98% | For experimental/research use only. |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data and impurity profiles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for high-purity this compound?
A1: To maintain its purity and stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is incompatible with strong oxidizing agents, so it should be stored separately from such chemicals.[4] Always handle this compound in a well-ventilated area or under a fume hood, and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Q2: What are the common impurities that can be found in this compound, and how can they affect my experiments?
A2: While suppliers provide high-purity this compound, trace impurities can still be present. Potential impurities could include other isomers of this compound, residual starting materials from synthesis, or degradation products. The presence of these impurities can lead to side reactions, affect reaction kinetics, or interfere with analytical measurements. For sensitive applications, it is advisable to perform a purity analysis using methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.[5]
Q3: How can I verify the purity of my this compound before use?
A3: The most reliable method for verifying the purity of this compound is through analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantitative analysis and GC-MS for impurity identification.[5][6] The Certificate of Analysis from the supplier provides initial purity data, but for highly sensitive experiments, in-house verification is recommended.
Troubleshooting Guide
Below are common problems that researchers may encounter when using this compound in their experiments, along with potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Unexpected side products in a reaction. | 1. Presence of reactive impurities in this compound.2. Reaction with the solvent under specific experimental conditions (e.g., high temperature, presence of a strong catalyst). | 1. Verify the purity of the this compound using GC-MS. If impurities are detected, consider purifying the solvent before use.2. Review the reaction conditions. If this compound is suspected to be reacting, consider using a more inert solvent. |
| Poor solubility of a polar reagent. | This compound is a non-polar solvent and may not be suitable for dissolving highly polar compounds. | 1. Consider using a co-solvent to increase the polarity of the solvent system.2. If possible, modify the reagent to increase its solubility in non-polar solvents. |
| Inconsistent reaction yields or rates. | 1. Variability in the purity of different batches of this compound.2. Presence of water or other contaminants in the solvent. | 1. Always use this compound from the same supplier and, if possible, the same batch for a series of experiments.2. Ensure the solvent is properly dried before use if the reaction is sensitive to moisture. |
| Difficulty in removing this compound after reaction. | This compound has a relatively high boiling point (around 203-204°C), which can make it difficult to remove by simple evaporation. | 1. Use a rotary evaporator under high vacuum and moderate heat.2. For small-scale reactions, consider purification by column chromatography to separate the product from the solvent. |
Experimental Protocols
Protocol 1: Quality Control of this compound using GC-MS
This protocol outlines a general procedure for the analysis of high-purity this compound to identify potential impurities.
1. Sample Preparation:
-
Dilute a small amount of the this compound sample in a high-purity volatile solvent like hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Identify the main peak corresponding to this compound.
-
Identify any minor peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the impurities based on their peak areas relative to the main peak (assuming similar response factors).
Workflow for this compound Quality Control
References
Technical Support Center: Purification of Pentylcyclohexane from Isomers
This guide provides researchers, scientists, and drug development professionals with technical support for the purification of pentylcyclohexane from its various structural isomers. It includes frequently asked questions (FAQs) about common purification methods and troubleshooting guides for issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
The primary challenge lies in the similar physicochemical properties of alkane isomers, such as close boiling points and polarity.[1] This makes separation by traditional methods like simple distillation difficult and energy-intensive.[1][2] this compound and its branched isomers (e.g., methyl-butylcyclohexanes, ethyl-propylcyclohexanes, etc.) have very similar molecular weights and van der Waals forces, requiring highly selective techniques to achieve high purity.
Q2: Which purification methods are most effective for separating this compound isomers?
The most effective methods leverage subtle differences in molecular shape, size, and boiling points. The main techniques are:
-
Adsorptive Separation: Utilizes microporous materials like zeolites or metal-organic frameworks (MOFs) that selectively adsorb isomers based on their size and shape.[3][4] This is often a preferred method in industrial applications for its high selectivity.[5]
-
Preparative Gas Chromatography (GC): A high-resolution technique that separates isomers based on their differential partitioning between a stationary phase and a mobile gas phase. It is highly effective for isolating pure isomers on a laboratory scale.[6]
-
Enhanced Distillation Techniques: Methods like azeotropic or extractive distillation can be employed to alter the relative volatilities of the isomers, enabling separation that is not feasible with conventional fractional distillation.[1]
Method 1: Adsorptive Separation
Q3: How does adsorptive separation work for alkane isomers?
Adsorptive separation relies on porous materials that act as molecular sieves.[3] For instance, zeolites like LTA-5A have pore openings that allow linear alkanes (like n-pentylcyclohexane) to enter while excluding more bulky, branched isomers.[5] Other materials, such as MFI zeolite, can separate based on the degree of branching, which is crucial for isolating specific high-value isomers.[7] The separation can be driven by kinetic diffusion or thermodynamic equilibrium effects.[3][8]
Q4: What quantitative performance can be expected from adsorptive separation of alkane isomers?
The performance is highly dependent on the adsorbent material, the specific isomers being separated, and the operating conditions. The following table summarizes representative data for the separation of C6 alkane isomers, which can serve as an analogue for this compound isomers.
| Adsorbent Material | Isomer Selectivity | Purity Achieved | Key Performance Factor |
| Zeolite 5A | Linear > Mono-branched > Di-branched | >95% for linear alkanes | Exclusively adsorbs linear n-hexane due to its narrow pore aperture.[4] |
| Metal-Organic Framework (MOF) ZU-72 | Di-branched > Mono-branched > Linear | Can produce gasoline with RON > 98 | Achieves high selectivity for di-branched isomers and can be regenerated with significantly less energy than Zeolite 5A.[9] |
| Silicalite-1 (MFI Zeolite) | Linear > Branched | High selectivity at specific loadings | Separation is driven by configurational entropy effects where linear molecules pack more efficiently in the channels.[8][10] |
Experimental Protocol: Adsorptive Separation via Column Breakthrough
This protocol outlines a general procedure for evaluating an adsorbent's ability to separate this compound isomers.
Objective: To separate a mixture of this compound isomers using a packed bed of a selected adsorbent (e.g., MFI zeolite).
Materials:
-
A mixture of this compound isomers.
-
Activated adsorbent (e.g., MFI zeolite pellets).
-
Packed-bed adsorption column with temperature control.
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) for analyzing the column effluent.
Procedure:
-
Adsorbent Activation: Activate the adsorbent material by heating it under a vacuum or an inert gas flow to remove any adsorbed water or contaminants. The specific temperature and time will depend on the adsorbent material (e.g., 400°C for 4 hours for MFI zeolite).
-
Column Packing: Carefully pack the adsorption column with the activated adsorbent to ensure a uniform bed with no voids.
-
System Purge: Purge the packed column with the carrier gas at the desired experimental temperature (e.g., 150°C) until the baseline on the downstream GC is stable.
-
Isomer Introduction: Introduce a continuous flow of the this compound isomer mixture (in the vapor phase, diluted in the carrier gas) into the column at a constant flow rate.
-
Breakthrough Monitoring: Continuously monitor the composition of the gas exiting the column using the online GC-FID.
-
Data Collection: Record the concentration of each isomer in the effluent over time. The least-adsorbed isomers will "break through" the column first, followed by the more strongly adsorbed isomers.
-
Adsorbent Regeneration: After the experiment, the adsorbent can be regenerated by stopping the isomer feed and purging with hot carrier gas to desorb the adsorbed components.
Workflow Diagram: Adsorptive Separation
Caption: Workflow for evaluating adsorptive separation of isomers.
Method 2: Preparative Gas Chromatography (GC)
Q5: When is Preparative GC a suitable method for isomer purification?
Preparative GC is ideal for obtaining high-purity standards of individual isomers on a milligram to gram scale. It offers very high resolution, capable of separating isomers with extremely close boiling points.[6] While not typically used for large-scale industrial production due to lower throughput, it is an invaluable tool in research and development for isolating pure compounds for analytical testing, characterization, or early-stage drug discovery.
Q6: What type of GC column is best for separating this compound isomers?
The choice of column is critical. For nonpolar alkane isomers, the separation is primarily based on boiling point differences and molecular shape.
-
Non-polar stationary phases: Columns with phases like polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) separate compounds largely by their boiling points.
-
Liquid crystalline stationary phases: These phases offer high selectivity based on the molecule's shape (length-to-breadth ratio), making them exceptionally effective for separating structural isomers.[11]
-
Cyclodextrin-based chiral stationary phases: If enantiomers of a specific chiral this compound isomer need to be separated, a chiral column is required.[12]
Experimental Protocol: Preparative GC
Objective: To isolate a specific this compound isomer in high purity from a mixture.
Materials:
-
Gas chromatograph equipped with a preparative-scale column, a fraction collector, and a suitable detector (e.g., Thermal Conductivity Detector - TCD).
-
Appropriate preparative GC column (e.g., a high-capacity, non-polar phase).
-
This compound isomer mixture.
-
High-purity carrier gas (Helium, Hydrogen, or Nitrogen).
-
Collection vials or traps, potentially cooled with liquid nitrogen or a cryo-cooler.
Procedure:
-
Method Development: First, develop an analytical-scale GC method to confirm the separation of the isomers and determine their retention times. Optimize the temperature program (gradient or isothermal) and carrier gas flow rate to maximize resolution.
-
System Setup: Install the preparative column in the GC. Set up the fraction collection system, programming it to collect the effluent at the predetermined retention time for the target isomer.
-
Sample Injection: Inject a larger volume of the isomer mixture onto the preparative column. The injection volume will be significantly larger than in analytical GC and should be optimized to avoid column overload, which degrades separation.
-
Separation and Collection: Run the optimized temperature program. As the target isomer elutes from the column and is detected, the fraction collector will divert the flow into a cooled trap or vial.
-
Purity Analysis: Analyze a small portion of the collected fraction using analytical GC-FID to confirm its purity.
-
Repeat Injections: Repeat the injection and collection cycle until the desired amount of the pure isomer is obtained.
Logical Diagram: Preparative GC Decision Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 6. vurup.sk [vurup.sk]
- 7. m.youtube.com [m.youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Selective sorting of hexane isomers by anion-functionalized metal-organic frameworks with optimal energy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Alkyl Cycloalkanes
This guide provides researchers, scientists, and drug development professionals with essential information for removing aromatic impurities from alkyl cycloalkane products. Impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products, making their removal a critical step in the manufacturing process.[1][2] This center offers troubleshooting advice, frequently asked questions, and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing aromatic impurities from alkyl cycloalkanes?
A1: Several methods are employed, each with specific advantages depending on the scale of the operation and the nature of the components. The most common techniques include:
-
Adsorption: Utilizes solid materials like activated carbon or zeolites that selectively bind aromatic compounds.[3][4]
-
Extractive Distillation: Involves adding a solvent to alter the relative volatility of the mixture's components, facilitating separation by distillation.[5][6] This method is well-suited for separating components with close boiling points.[5][7]
-
Liquid-Liquid Extraction (LLE): A separation technique based on the relative solubilities of the components in two different immiscible liquids.[8] It is often used for feedstocks with aromatic content between 20-65%.[7][9]
-
Catalytic Hydrogenation: A chemical process that converts aromatic rings into cycloalkanes using a catalyst and hydrogen gas, typically under high pressure and heat.[10][11][12]
-
Pervaporation: A membrane-based process where a liquid mixture is separated by partial vaporization through a dense, non-porous membrane.[13][14]
Q2: How do I select the most appropriate purification method for my experiment?
A2: The choice of method depends on several factors:
-
Concentration of Impurities: For trace amounts of aromatic impurities, adsorption can be highly effective.[15] Liquid-liquid extraction is often suitable for mixtures with moderate aromatic content (20-65%).[7][9] Extractive distillation is preferred for higher aromatic concentrations.[6]
-
Boiling Points: If the aromatic impurity and the alkyl cycloalkane have very close boiling points, forming an azeotrope, simple distillation is impractical.[7][13] In such cases, extractive distillation or pervaporation are more effective alternatives.[13]
-
Scale of Operation: Adsorption and LLE can be readily performed at a lab scale. Extractive distillation is more common in industrial-scale operations due to the complexity of the setup.[6][16]
-
Thermal Stability: If your product is sensitive to heat, low-temperature methods like adsorption are preferable to high-temperature processes like distillation or catalytic hydrogenation.[17][18]
Q3: Can aromatic impurities be completely removed?
A3: Achieving 100% purity is practically impossible. However, modern techniques can reduce aromatic impurities to very low levels (parts per million). For instance, certain metal-organic framework (MOF) adsorbents have been shown to remove over 99% of trace benzene (B151609) from cyclohexane (B81311) in a single step.[15] Extractive distillation processes can also achieve recovery rates of over 99.5%.[19] The acceptable level of impurity is typically defined by regulatory bodies like the ICH, FDA, and others.[20]
Troubleshooting Guides
Adsorption
| Issue | Possible Causes | Suggested Solutions |
| Low Removal Efficiency | 1. Incorrect Adsorbent: The selected adsorbent (e.g., activated carbon, zeolite) may not have the optimal pore size or surface chemistry for the target aromatic.[4] 2. Saturated Adsorbent: The adsorbent has reached its maximum capacity. 3. Improper pH: The pH of the solution can affect the surface charge of the adsorbent and the adsorbate.[21][22] 4. Insufficient Contact Time: The mixture has not been in contact with the adsorbent long enough for equilibrium to be reached.[21] | 1. Screen Adsorbents: Test different adsorbents. Zeolites like NaY show high selectivity for aromatics due to interactions between the aromatic π-electrons and Na+ ions on the zeolite surface.[23] 2. Regenerate or Replace: Regenerate the adsorbent (e.g., by thermal treatment) or replace it with a fresh batch.[24] 3. Optimize pH: Adjust the pH to the optimal range for your specific system. For many organic compounds on activated carbon, a lower pH is favorable.[21][22] 4. Increase Contact Time: Extend the stirring or percolation time to ensure adequate contact.[21] |
| Product Contamination | 1. Adsorbent Fines: Small particles of the adsorbent are breaking off and contaminating the purified product. 2. Leaching: Impurities from the adsorbent material itself are leaching into the product. | 1. Filtration: Use a fine filter after the adsorption step to remove any particulate matter. 2. Wash Adsorbent: Wash the adsorbent with a clean solvent before use to remove any leachable impurities. |
| Ineffective Regeneration | 1. Incomplete Desorption: The conditions used for regeneration (temperature, desorbing agent) are insufficient to remove the adsorbed aromatics.[24] 2. Adsorbent Degradation: The high temperatures used for regeneration may be damaging the adsorbent's structure. | 1. Optimize Desorption: Use a more effective desorbing agent or adjust the temperature and time of the regeneration process. A low-boiling paraffin (B1166041) can be used to desorb aromatics.[25] 2. Use Milder Conditions: Explore lower-temperature regeneration methods or chemical regeneration if applicable. |
Extractive Distillation
| Issue | Possible Causes | Suggested Solutions |
| Poor Separation | 1. Incorrect Solvent: The solvent's selectivity for the aromatic compound is too low.[5] 2. Incorrect Solvent-to-Feed Ratio: The amount of solvent is insufficient to significantly alter the relative volatilities.[26] 3. Wrong Operating Conditions: The column pressure, temperature, or reflux ratio are not optimized.[27] | 1. Select a Better Solvent: Choose a solvent with high selectivity. Common solvents include N-methylpyrrolidone (NMP), sulfolane, and phenol (B47542).[7][19] 2. Adjust Ratio: Increase the solvent-to-feed ratio.[26] 3. Optimize Parameters: Systematically optimize the column's operating parameters. For example, the stripping column can be operated under a vacuum to facilitate separation.[19] |
| Solvent Degradation | 1. High Reboiler Temperature: The temperature in the reboiler of the stripping column is too high, causing the solvent to decompose.[27] | 1. Reduce Temperature: Operate the stripping column at a lower pressure (vacuum) to reduce the required reboiler temperature.[19][27] |
| High Energy Consumption | 1. Inefficient Heat Integration: Poor heat exchange between different process streams leads to wasted energy. | 1. Optimize Heat Exchange: Implement a heat integration scheme, such as using the heat from the distillation column's condenser to preheat the feed or power the stripper's reboiler.[19][28] |
Data Presentation: Comparison of Purification Methods
Table 1: Efficiency of Adsorbents for Aromatic Removal
| Adsorbent | Target System | Removal Efficiency / Selectivity | Reference |
| NaY Zeolite | Benzene/n-Hexane | Selectivity as high as 1000 | [23] |
| NaY Zeolite | Toluene (B28343)/n-Hexane | Selectivity as high as 1000 | [23] |
| Metal-Organic Framework (MOF) | Benzene (1000 ppm) in Cyclohexane | > 99% removal in one step | [15] |
| Activated Carbon | Polycyclic Aromatic Hydrocarbons (PAHs) | High adsorption capacity determined by surface area | [3] |
Table 2: Solvents for Extractive Distillation & Liquid-Liquid Extraction
| Method | Solvent | Target System | Key Performance Metric | Reference |
| Extractive Distillation | N-Methylpyrrolidone (NMP) | Aromatics/Non-aromatics | Recovery rate > 99.5% | [19] |
| Extractive Distillation | Phenol | Toluene/Methylcyclohexane (B89554) | Achieves 99 mol % product purity | [27][29] |
| Extractive Distillation | Sulfolane Mixtures | Aromatics/Alkanes | High selectivity | [5] |
| Liquid-Liquid Extraction | Propylene Carbonate | Toluene/n-Heptane | Extraction efficiency up to 97.3% | [30] |
| Liquid-Liquid Extraction | Furfural | Toluene/n-Heptane | High efficiency dependent on flow rate | [30] |
| Liquid-Liquid Extraction | Ionic Liquids | Benzene/Cyclohexane | Competitive with conventional solvents | [9] |
Experimental Protocols
Protocol 1: Removal of Toluene from Cyclohexane via Activated Carbon Adsorption
This protocol describes a lab-scale batch adsorption experiment to remove a minor toluene impurity from a cyclohexane product.
Materials:
-
Cyclohexane containing toluene impurity (e.g., 1% w/w)
-
Granular Activated Carbon (GAC), pre-washed and dried
-
Erlenmeyer flasks with stoppers (250 mL)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Gas Chromatograph (GC) or HPLC for analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Curve: Prepare a series of toluene-in-cyclohexane standards of known concentrations. Analyze them using GC or HPLC to create a standard curve for quantification.
-
Adsorbent Dosing: Weigh out several precise amounts of activated carbon (e.g., 0.5 g, 1.0 g, 1.5 g, 2.0 g) and add each to a separate 250 mL Erlenmeyer flask.
-
Adsorption: Add exactly 100 mL of the toluene-contaminated cyclohexane to each flask. Include a control flask with no activated carbon.
-
Agitation: Stopper the flasks and place them on a magnetic stirrer. Stir the mixtures at a constant rate (e.g., 200 RPM) at room temperature.
-
Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 1 mL) from each flask.
-
Sample Preparation: Immediately filter each aliquot through a 0.45 µm syringe filter to remove any activated carbon fines.
-
Analysis: Analyze the filtered samples using GC or HPLC to determine the remaining concentration of toluene.
-
Data Calculation: Use the standard curve to calculate the toluene concentration at each time point. Determine the adsorption capacity and removal efficiency for each mass of adsorbent.
Protocol 2: Conceptual Overview of Extractive Distillation for Toluene/Methylcyclohexane Separation
This protocol outlines the key steps and considerations for separating a close-boiling mixture of toluene (aromatic impurity) and methylcyclohexane (MCH, alkyl cycloalkane) using phenol as a solvent.[26][29]
Apparatus:
-
Two distillation columns: one for extractive distillation and one for solvent recovery.
-
Feed vessel for the MCH/Toluene mixture.
-
Solvent vessel for phenol.
-
Pumps, reboilers, condensers, and a heat exchanger.
Procedure:
-
Feed Introduction: The MCH/Toluene mixture is fed into the middle section of the first distillation column (the extractive column).[29]
-
Solvent Addition: The selective solvent, phenol, is introduced on a tray above the feed entry point.[29] The phenol flows down the column, interacting with the vapor mixture.
-
Extractive Distillation: Phenol selectively increases the relative volatility of the non-aromatic MCH, causing it to move up the column. The less volatile toluene is carried down the column with the phenol solvent.
-
Product Separation (Column 1):
-
Solvent Recovery (Column 2):
-
The toluene-phenol mixture is fed into the second distillation column (the solvent stripper).[19]
-
Overhead Product: Toluene, having a lower boiling point than phenol, is vaporized, exits the top of the column, is condensed, and collected as the purified aromatic product.[29]
-
Bottoms Product: High-purity phenol is recovered from the bottom of the column.[29]
-
-
Solvent Recycling: The recovered phenol is cooled via a heat exchanger and recycled back to the first extractive distillation column, minimizing waste and operational costs.[26][29]
Visualizations
Caption: Decision workflow for selecting a purification method.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. EXPERIMENT 6: ADSORPTION – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 5. US5069757A - Separation of aromatics from alkanes - Google Patents [patents.google.com]
- 6. CN105542834A - Composite solvent for extraction distillation separation of aromatic hydrocarbons, and applications thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Sieving Out Benzene Impurities from Cyclohexane - ChemistryViews [chemistryviews.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aroma Recovery By Adsorption [vinanhatrang.com]
- 18. silicycle.com [silicycle.com]
- 19. oilngasprocess.com [oilngasprocess.com]
- 20. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Studies of Adsorption Equilibrium and Kinetics for Selected Aromatic Organic Compounds on Activated Carbon [mdpi.com]
- 22. Comprehensive Studies of Adsorption Equilibrium and Kinetics for Selected Aromatic Organic Compounds on Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. US2449402A - Process for separating aromatic hydrocarbons from a hydrocarbon mixture - Google Patents [patents.google.com]
- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 26. chemsep.com [chemsep.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. dwsim.fossee.in [dwsim.fossee.in]
- 30. scielo.br [scielo.br]
Technical Support Center: Stabilizing Pentylcyclohexane Against Oxidation
Welcome to the technical support center for the stabilization of pentylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the oxidative degradation of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: My this compound sample seems to be degrading. What are the typical signs of oxidation?
A1: Oxidation of this compound, a saturated cycloalkane, is a slow process at ambient conditions but can be accelerated by heat, light, and the presence of metal catalysts. Signs of degradation may not be immediately obvious visually but can be detected through analytical methods. An increase in the peroxide value is an early indicator of oxidation. Over time, you may observe changes in the physical properties of the liquid, such as increased viscosity. The formation of secondary oxidation products, including ketones and aldehydes, can be detected by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: What is the underlying mechanism of this compound oxidation?
A2: The oxidation of this compound proceeds via a free-radical autoxidation mechanism, which consists of three main stages: initiation, propagation, and termination.
-
Initiation: The process begins with the formation of free radicals, which can be triggered by heat, UV light, or the presence of metal ions. This leads to the abstraction of a hydrogen atom from the this compound molecule (RH) to form a pentylcyclohexyl radical (R•).
-
Propagation: The pentylcyclohexyl radical (R•) rapidly reacts with oxygen (O₂) to form a pentylcyclohexylperoxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new pentylcyclohexyl radical (R•), thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when free radicals combine to form stable, non-radical products.
Q3: What are the likely byproducts of this compound oxidation?
A3: Based on studies of similar long-chain alkylcycloalkanes like dodecylcyclohexane (B156805), the oxidation of this compound can occur on both the cyclohexane (B81311) ring and the pentyl side chain.[1] The primary oxidation products are hydroperoxides. These are unstable and can decompose to form a variety of secondary products, including:
-
Ketones: such as 1-pentylcyclohexan-x-one (oxidation on the ring) and cyclohexyl pentan-x-one (oxidation on the side chain).
-
Alcohols: such as 1-pentylcyclohexan-x-ol and cyclohexyl pentan-x-ol.
-
Carboxylic Acids: Further oxidation can lead to ring-opening and the formation of various carboxylic acids. For instance, studies on dodecylcyclohexane have identified cyclohexanecarboxylic acid and cyclohexylacetic acid as degradation products.[1]
Q4: How can I prevent the oxidation of my this compound sample?
A4: To minimize oxidation, proper storage and handling are crucial. Store this compound in a cool, dark, and well-ventilated area, away from heat and sources of ignition. Use amber glass bottles or store clear bottles in the dark to protect from light. It is also advisable to use an inert gas blanket (e.g., nitrogen or argon) to displace air in the container, especially for long-term storage. The addition of antioxidants is a highly effective method for preventing oxidation.
Q5: What antioxidants are recommended for stabilizing this compound, and at what concentration?
A5: For hydrocarbon solvents like this compound, hindered phenolic antioxidants are commonly used. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers that can interrupt the propagation stage of the autoxidation chain reaction.
A typical starting concentration for these antioxidants is in the range of 50-200 ppm (parts per million). The optimal concentration will depend on the specific storage conditions and the required shelf life of your sample. It is recommended to perform a small-scale stability study to determine the most effective concentration for your application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high peroxide value in a fresh sample. | - Improper storage by the supplier.- Contamination during transfer. | - Contact the supplier for a certificate of analysis.- Test a new, sealed bottle.- Ensure all glassware and transfer equipment are clean and dry. |
| Rapid degradation of the sample during an experiment at elevated temperatures. | - Thermal acceleration of oxidation.- Presence of catalytic metals in the experimental setup. | - Add a suitable antioxidant (e.g., BHT or BHA) to the this compound before heating.- Use glass-lined or passivated metal reactors to avoid metal catalysis. |
| Inconsistent results in oxidation-sensitive reactions. | - Variable levels of oxidation in different batches of this compound. | - Standardize the storage and handling of this compound.- Consider purifying the solvent before use to remove any existing oxidation products.- Add a consistent amount of a specified antioxidant to all batches. |
| Formation of unexpected byproducts in a reaction. | - Oxidation products of this compound may be participating in the reaction. | - Analyze the starting this compound for purity and the presence of oxidation products using GC-MS.- Use freshly opened or purified this compound for sensitive reactions. |
Experimental Protocols
Protocol 1: Determination of Oxidative Stability using Pressure Differential Scanning Calorimetry (PDSC)
This method is used to determine the oxidative induction time (OIT) of this compound, which is a measure of its resistance to oxidation under accelerated conditions.
Instrumentation:
-
Pressure Differential Scanning Calorimeter (PDSC)
-
Aluminum sample pans and lids
-
Microbalance
Procedure:
-
Accurately weigh approximately 2-3 mg of the this compound sample into an open aluminum pan.
-
Place the sample pan and an empty reference pan into the PDSC cell.
-
Seal the cell and purge with a nitrogen atmosphere.
-
Heat the sample to the desired isothermal test temperature (e.g., 150 °C) under the nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas to oxygen at a constant pressure (e.g., 500 psi).
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Data Interpretation:
A longer OIT indicates greater oxidative stability. This method is useful for comparing the effectiveness of different antioxidants and their concentrations.
Protocol 2: Analysis of Oxidation Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the identification and semi-quantification of volatile and semi-volatile oxidation products in a this compound sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
Likely oxidation products include various isomers of pentylcyclohexanone, pentylcyclohexanol, and smaller carboxylic acids.
-
Data Summary
The following table provides a hypothetical comparison of the oxidative stability of this compound with and without antioxidants, as would be determined by PDSC.
| Sample | Antioxidant | Concentration (ppm) | Isothermal Temperature (°C) | Oxidative Induction Time (OIT, minutes) |
| This compound | None | 0 | 150 | 15 |
| This compound | BHT | 100 | 150 | 45 |
| This compound | BHA | 100 | 150 | 42 |
| This compound | BHT | 200 | 150 | 75 |
Note: The data in this table is illustrative and should be confirmed by experimental measurements.
Visualizations
Caption: Free-radical autoxidation mechanism of this compound.
Caption: Workflow for selecting a suitable antioxidant.
References
Technical Support Center: Optimizing Reaction Yields with Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields when using pentylcyclohexane as a solvent. This compound is a non-polar, hydrophobic solvent with a relatively high boiling point, making it a potential "green" alternative to traditional solvents like toluene (B28343) in various organic syntheses.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound as a reaction solvent?
A1: this compound is a non-polar, acyclic hydrocarbon.[1][5] Its key properties include:
-
Low Polarity: It is miscible with other non-polar solvents like hexane (B92381) and toluene but has very low solubility in polar solvents such as water.[1][5] This makes it suitable for reactions involving non-polar reagents and intermediates.
-
High Boiling Point: With a boiling point of approximately 210.5°C (483.65 K), it can be used for reactions requiring elevated temperatures.
-
Hydrophobic Nature: Its structure, featuring a cyclohexane (B81311) ring and a pentyl chain, imparts a significant hydrophobic character.[1]
Q2: In which types of reactions can this compound be used as a solvent?
A2: As a non-polar solvent, this compound is a suitable medium for a variety of organic reactions, particularly those that benefit from a hydrocarbon environment and potentially higher reaction temperatures. These can include:
-
Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, where non-polar solvents are commonly employed.[6][7]
-
Reactions involving non-polar starting materials and catalysts that have good solubility in hydrocarbons.
-
As a green alternative to toluene in various synthetic applications.[2][3][4]
Q3: My reaction yield is low when using this compound. What are the common causes?
A3: Low reaction yields in any solvent, including this compound, can stem from a variety of factors.[8][9] Common issues include:
-
Poor Solubility of Reagents or Catalysts: While this compound is a good solvent for non-polar compounds, some catalysts, reagents, or intermediates may have limited solubility, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Inadequate Temperature: Ensure the reaction temperature is optimal for the specific transformation. The high boiling point of this compound allows for a wide range of temperatures to be explored.
-
Moisture or Air Sensitivity: Many organometallic catalysts and reagents are sensitive to moisture and air. Ensure that the solvent and all reagents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Suboptimal Catalyst Loading or Ligand Choice: The efficiency of many cross-coupling reactions is highly dependent on the catalyst and ligand system. The choice of ligand can significantly impact catalyst stability and activity in a non-polar solvent like this compound.
-
Inefficient Stirring: In heterogeneous mixtures, vigorous stirring is crucial to ensure adequate mixing of reactants.
Q4: How can I effectively remove this compound after the reaction is complete?
A4: Due to its high boiling point, removing this compound by simple evaporation can be challenging. Consider the following methods for work-up and purification:
-
Liquid-Liquid Extraction: If the product is soluble in a more volatile organic solvent and insoluble in an immiscible polar solvent (like water), you can perform a liquid-liquid extraction to move the product into the more volatile solvent, which can then be easily removed by rotary evaporation.
-
Column Chromatography: The crude reaction mixture can be directly loaded onto a silica (B1680970) gel column. This compound, being non-polar, will elute quickly with a non-polar eluent, allowing for separation from more polar products.
-
Precipitation/Crystallization: If the product is a solid, it may be possible to precipitate or crystallize it from the this compound solution by cooling or by adding an anti-solvent.
Troubleshooting Guide: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in reactions where this compound is used as the solvent.
| Observation | Potential Cause | Suggested Solution |
| Reaction is sluggish or does not go to completion. | Poor solubility of reactants or catalyst. | - Confirm the solubility of all starting materials and the catalyst in this compound at the reaction temperature.- Consider adding a co-solvent to improve solubility, but be mindful of its effect on the reaction.- If a solid reactant or catalyst is present, ensure vigorous stirring to maximize surface area contact. |
| Insufficient reaction temperature. | - Gradually increase the reaction temperature in increments, monitoring for product formation and potential decomposition. | |
| Catalyst deactivation. | - Ensure the reaction is performed under a strict inert atmosphere.- Use freshly purified reagents and anhydrous solvent.- Consider a more robust catalyst or ligand system. | |
| Formation of significant byproducts. | Side reactions are competing with the desired transformation. | - Optimize the reaction temperature; sometimes lower temperatures can increase selectivity.- Adjust the stoichiometry of the reactants.- Screen different ligands that may favor the desired reaction pathway. |
| Decomposition of starting materials or product. | - Lower the reaction temperature and extend the reaction time.- Monitor the reaction progress closely and quench it as soon as the starting material is consumed.[8] | |
| Difficulty in isolating the product. | High boiling point of this compound. | - Utilize liquid-liquid extraction to transfer the product to a lower-boiling solvent.- Employ column chromatography for direct purification from the reaction mixture.- Investigate crystallization as a purification method. |
Experimental Protocols
While specific protocols for reactions in this compound are not widely published, the following general procedures for common cross-coupling reactions can be adapted. It is crucial to optimize conditions for each specific substrate combination.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
-
This compound (anhydrous and degassed)
-
Water (degassed, if required for the specific catalytic system)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add anhydrous, degassed this compound via syringe to achieve the desired concentration (typically 0.1-0.5 M). If the catalytic system requires water, add the appropriate amount of degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a hypothetical comparison of solvent performance in a Suzuki-Miyaura coupling reaction. Note: This data is illustrative and should be confirmed experimentally for specific substrates.
| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Time (h) | Yield (%) |
| This compound | 210.5 | ~2.0 | 12 | Expected to be comparable to other non-polar solvents |
| Toluene | 110.6 | 2.38 | 12 | 85 |
| Dioxane | 101 | 2.21 | 12 | 88 |
| Heptane | 98.4 | 1.92 | 18 | 75 |
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting and optimizing low reaction yields.
Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Methylcyclohexane: Safer Solvent Alternative to Toluene — Astrea Energy LLC [astreaenergies.com]
- 3. Greener solvents to replace toluene in the polymerisation and coating industry - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. haltermann-carless.com [haltermann-carless.com]
- 5. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Troubleshooting phase separation with pentylcyclohexane mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentylcyclohexane mixtures.
Troubleshooting Phase Separation
Phase separation in this compound mixtures is a common issue that can impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving this problem.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting phase separation in your this compound mixture.
Caption: Troubleshooting workflow for this compound phase separation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound mixture separating into two phases?
A1: Phase separation in this compound mixtures is most commonly due to polarity mismatch. This compound is a nonpolar solvent and has low miscibility with polar solvents like water, methanol, or acetonitrile.[1][2] When mixed with a polar or even a semi-polar co-solvent, it can lead to the formation of two distinct liquid layers if the solubility limit is exceeded. Other contributing factors can include the concentration of solutes, the experimental temperature, and the presence of impurities.
Q2: What are the key physical properties of this compound to consider?
A2: Understanding the physical properties of this compound is crucial for troubleshooting. Key properties are summarized in the table below. Its nonpolar nature is the most critical factor in predicting its behavior in mixtures.
Q3: How does temperature affect phase separation in my mixture?
A3: Temperature can have a significant impact on the solubility of components in a mixture. For some systems, increasing the temperature can increase miscibility and lead to a single-phase solution. Conversely, other systems may exhibit a lower critical solution temperature (LCST), where they are miscible at lower temperatures and phase-separate upon heating. It is recommended to experimentally determine the effect of temperature on your specific mixture.
Q4: Could impurities be causing the phase separation I'm observing?
A4: Yes, even small amounts of impurities, particularly water, can induce phase separation in organic solvent mixtures. This compound has very poor water solubility.[3] If your co-solvents are hygroscopic, they may have absorbed moisture from the atmosphere, leading to immiscibility. Using anhydrous solvents and ensuring your glassware is thoroughly dry can help mitigate this issue.
Q5: How can I visually confirm if my mixture has phase-separated?
A5: Visual inspection is the most straightforward method. A phase-separated liquid mixture will appear cloudy or show two distinct layers with a visible interface. For mixtures where the refractive indices of the two phases are similar, the interface may be difficult to see. In such cases, gently swirling the container can help to visualize any boundary between layers.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ | [1][2] |
| Molecular Weight | 154.30 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.8 g/cm³ | [4] |
| Boiling Point | 202 °C | [4] |
| Melting Point | -57.5 °C | [4] |
| Flash Point | 63 °C (145 °F) | [4] |
| Water Solubility | Very low | [2][3] |
| Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) | Miscible | [2] |
| Solubility in Polar Solvents (e.g., Water, Methanol) | Immiscible/Very Low | [1][2] |
Experimental Protocols
Protocol 1: Visual Determination of Miscibility and Phase Separation
Objective: To qualitatively assess the miscibility of this compound with a co-solvent at various concentrations and identify the onset of phase separation.
Materials:
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This compound (anhydrous)
-
Co-solvent of interest (anhydrous)
-
A series of clean, dry glass vials or test tubes with caps
-
Calibrated pipettes or burettes
-
Vortex mixer
Methodology:
-
Preparation of Mixtures:
-
Label a series of 10 vials from 1 to 10.
-
In each vial, prepare a different volume/volume percentage of this compound and the co-solvent, with a total volume of 10 mL. For example:
-
Vial 1: 1 mL this compound + 9 mL Co-solvent (10% this compound)
-
Vial 2: 2 mL this compound + 8 mL Co-solvent (20% this compound)
-
...
-
Vial 10: 10 mL this compound + 0 mL Co-solvent (100% this compound)
-
-
-
Mixing:
-
Securely cap each vial.
-
Vortex each vial for 30-60 seconds to ensure thorough mixing.
-
-
Observation:
-
Allow the vials to stand undisturbed for at least 30 minutes at a constant temperature.
-
Visually inspect each vial against a well-lit background.
-
Record your observations for each mixture:
-
Miscible: The solution is clear and forms a single, homogeneous phase.
-
Immiscible/Phase-Separated: The solution is cloudy, or two distinct liquid layers are visible. Note the approximate volume of each layer.
-
-
-
Temperature Effect (Optional):
-
If phase separation is observed, gently heat the vials in a water bath in increments of 5-10 °C and mix after each temperature change. Observe if the mixture becomes miscible at a higher temperature.
-
Conversely, if the mixture is miscible, cool the vials in an ice bath to observe if phase separation occurs at a lower temperature.
-
Protocol 2: Breaking an Emulsion in a this compound Mixture
Objective: To resolve an emulsion (a stable suspension of one liquid in another) that has formed in a this compound mixture.
Materials:
-
Emulsified this compound mixture
-
Sodium chloride (NaCl) or another suitable salt
-
Centrifuge and centrifuge tubes (if available)
Methodology:
-
Salting Out:
-
Add a small amount of solid sodium chloride to the emulsified mixture.
-
Gently swirl or stir the mixture to dissolve the salt. The increased ionic strength of the aqueous phase can often disrupt the emulsion and lead to the separation of the organic and aqueous layers.
-
-
Centrifugation:
-
If salting out is ineffective, transfer the emulsion to a centrifuge tube.
-
Centrifuge the mixture at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. The centrifugal force will accelerate the separation of the two phases.
-
-
Temperature Modification:
-
As a final attempt, gently warming or cooling the mixture (as described in Protocol 1) may alter the interfacial tension and help to break the emulsion.
-
Disclaimer: Always handle chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
Technical Support Center: Purifying Saturated Hydrocarbons with Distillation
Welcome to the technical support center for the purification of saturated hydrocarbons using distillation techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common distillation procedures.
Quick Links
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Frequently Asked Questions (FAQs)
This section addresses common questions regarding the theory and practice of purifying saturated hydrocarbons via distillation.
Fractional Distillation
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What is the minimum boiling point difference required for effective separation by fractional distillation? A general guideline is that the boiling points of the components should differ by at least 25 °C (45 °F) for effective separation by simple distillation. For fractional distillation, which offers better separation, mixtures with boiling point differences of less than 25 °C can be separated. The efficiency of the separation depends on the fractionating column used.
-
How do I choose the right fractionating column? The choice of a fractionating column depends on the boiling point difference of the components and the required purity.
-
Vigreux column: Good for general purpose distillations with moderate boiling point differences.
-
Packed column (e.g., with Raschig rings or metal sponges): Offers a larger surface area, leading to more theoretical plates and better separation of components with close boiling points.
-
-
What is a "theoretical plate"? A theoretical plate is a concept used to describe the efficiency of a fractionating column. It represents one cycle of evaporation and condensation. The more theoretical plates a column has, the better its ability to separate liquids with close boiling points.
Vacuum Distillation
-
When should I use vacuum distillation? Vacuum distillation is ideal for purifying high-boiling point compounds (typically above 150 °C at atmospheric pressure) or thermally sensitive compounds that may decompose at their atmospheric boiling point.[1][2] By reducing the pressure, the boiling point of the liquid is lowered.[2]
-
How do I estimate the boiling point of a compound under vacuum? You can estimate the reduced-pressure boiling point using a pressure-temperature nomograph. By aligning a straight edge with the compound's boiling point at atmospheric pressure and the desired vacuum pressure, you can approximate the new boiling point.[3][4][5][6]
-
Why can't I use boiling chips for vacuum distillation? Boiling chips are porous and contain trapped air. Under vacuum, this trapped air is rapidly removed, rendering the chips ineffective at promoting smooth boiling. A magnetic stir bar or a capillary ebulliator should be used instead to prevent bumping.
Azeotropic Distillation
-
What is an azeotrope? An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. When an azeotrope is boiled, the vapor has the same composition as the liquid.
-
How does azeotropic distillation work? Azeotropic distillation involves adding a third component, called an entrainer, to the azeotropic mixture. The entrainer forms a new, lower-boiling azeotrope with one of the original components, which can then be distilled off, allowing for the separation of the remaining component.[7][8][9]
-
How do I select a suitable entrainer? A good entrainer should:
-
Form a low-boiling azeotrope with one of the components to be separated.
-
Be easily separable from the distillate, for example, by being immiscible and forming a separate layer upon cooling.
-
Not react with the components of the mixture.
-
For separating alkanes from aromatics, polar solvents like methanol (B129727) or N-methylpyrrolidone are often used.[10]
-
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during distillation experiments.
Problem: Inconsistent or Low Vacuum
Symptoms:
-
The vacuum gauge does not reach the target pressure.[11]
-
The distillation is slow, or the compound does not distill at the expected temperature.
-
The pressure reading fluctuates.
Troubleshooting Workflow:
References
- 1. beakerandwrench.com [beakerandwrench.com]
- 2. homework.study.com [homework.study.com]
- 3. umsl.edu [umsl.edu]
- 4. cheresources.com [cheresources.com]
- 5. P vs. T data [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. vacuumfiltrations.com [vacuumfiltrations.com]
- 9. Alkane - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. njhjchem.com [njhjchem.com]
Technical Support Center: Drying Pentylcyclohexane for Moisture-Sensitive Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who require meticulously dried pentylcyclohexane for their moisture-sensitive experiments. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity of your reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails or gives low yield despite using "dry" this compound. | 1. Incomplete drying of the solvent. 2. Introduction of moisture during transfer. 3. Inadequate storage of the dried solvent. 4. The drying agent was not properly activated. | 1. Verify the dryness of the solvent using a reliable method like Karl Fischer titration.[1] 2. Use oven-dried glassware and perform transfers under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Store the dried solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[3][4] 4. Ensure molecular sieves are activated by heating at a high temperature (e.g., 300°C) under vacuum for several hours before use.[5] |
| The drying agent (e.g., magnesium sulfate (B86663), sodium sulfate) clumps together excessively. | High initial water content in the this compound. | 1. Pre-dry the solvent by washing with a saturated sodium chloride solution (brine) in a separatory funnel to remove the bulk of the water.[6][7] 2. Use a higher-capacity drying agent or a larger quantity of the current drying agent. |
| Solvent appears cloudy after treatment with a drying agent. | Fine particles of the drying agent are suspended in the solvent. | 1. Allow the solvent to stand for a longer period to let the particles settle. 2. Decant the solvent carefully.[6] 3. For very fine particles (like with magnesium sulfate), perform a gravity filtration through fluted filter paper.[6][8] |
| Visual indicator for dryness (e.g., sodium/benzophenone) does not turn blue/purple. | The solvent is not yet anhydrous. Oxygen is present in the system. | 1. Continue refluxing the solvent over the drying agent. 2. Ensure the system is properly sealed and under a positive pressure of an inert gas. |
| Suspected contamination of the solvent after drying. | The drying agent is reacting with the solvent or impurities within it. | 1. Choose an inert drying agent for alkanes like this compound. Suitable options include anhydrous calcium chloride, magnesium sulfate, sodium sulfate, and molecular sieves.[9][10] 2. Avoid reactive drying agents like sodium metal unless you are performing a distillation.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for drying this compound for highly moisture-sensitive reactions?
A1: For achieving the lowest possible water content (low ppm levels), distillation from a suitable drying agent is the most effective method. Refluxing this compound over calcium hydride followed by distillation is a robust method for drying hydrocarbons.[4] For a less hazardous and often sufficient method, passing the solvent through a column of activated alumina (B75360) or activated 3Å/4Å molecular sieves is also highly effective.[2][5]
Q2: How can I determine the water content of my this compound?
A2: The most accurate and widely accepted method for determining the water content in organic solvents is Karl Fischer titration.[1][12] This technique can precisely quantify water content in the parts-per-million (ppm) range.[13]
Q3: What are the best drying agents for batch drying of this compound?
A3: For routine batch drying, anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are good choices.[14] Magnesium sulfate is faster and has a higher capacity for water, but sodium sulfate is more neutral.[7] For achieving very low water levels in a batch process, activated molecular sieves (3Å or 4Å) are excellent.[4][11]
Q4: How do I properly activate and handle molecular sieves?
A4: To activate molecular sieves, they must be heated to a high temperature (typically 300°C) under vacuum for at least 24 hours to remove adsorbed water.[5] Once activated, they should be cooled down in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture from the air.[4] Always handle activated sieves under an inert atmosphere.
Q5: Can I reuse drying agents?
A5: While some inorganic salt drying agents like calcium chloride can be regenerated by heating, it is generally not recommended for laboratory use where high purity is required, due to the risk of contamination.[8] It is best practice to use fresh, anhydrous drying agents for each batch. Molecular sieves can be reactivated multiple times without significant loss of performance.
Data Presentation
Table 1: Comparison of Common Drying Agents for Non-Polar Solvents like this compound
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O Content) | Compatibility Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow[6] | Moderate | Generally useful and neutral. |
| Anhydrous Magnesium Sulfate (MgSO₄) | High[6] | Fast[6] | High | Slightly acidic; not for very acid-sensitive compounds.[6] |
| Anhydrous Calcium Chloride (CaCl₂) | High[6] | Medium[6] | High | Can form complexes with some functional groups (not a concern for this compound). |
| Calcium Hydride (CaH₂) | High | Medium | Very High | Reactive; used for distillation. Reacts with water to produce hydrogen gas.[11] |
| Molecular Sieves (3Å or 4Å) | High | Medium to Slow | Very High | Excellent for achieving and maintaining very low water levels. Must be activated.[11] |
| Activated Alumina | High | Medium | Very High | Often used in solvent purification systems.[15] |
Experimental Protocols
Protocol 1: Batch Drying of this compound using Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 300°C under vacuum for 24 hours.[5]
-
Cooling: Allow the sieves to cool to room temperature under a gentle stream of dry nitrogen or in a desiccator.[4]
-
Drying: In a dry flask, add the activated molecular sieves to the this compound (approximately 10-20% by weight/volume).[4]
-
Incubation: Seal the flask and allow it to stand for at least 24-48 hours.[4] The sieves can remain in the solvent during storage to maintain dryness.
-
Separation: Carefully decant or cannulate the dry solvent for use.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.[8]
-
Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard.[8]
-
Sample Preparation: Under an inert atmosphere, carefully transfer a precisely measured amount of the dried this compound into the titration vessel.
-
Titration: Begin the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.[8]
-
Calculation: The instrument's software will calculate the water content, typically in ppm.
Mandatory Visualization
Caption: Workflow for drying and verifying the dryness of this compound.
References
- 1. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. mt.com [mt.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. quora.com [quora.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Resolving co-elution issues in GC analysis of pentylcyclohexane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues in the Gas Chromatography (GC) analysis of pentylcyclohexane.
Troubleshooting Guide
Co-elution, the overlapping of chromatographic peaks, can compromise the accuracy of identification and quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment: Identifying Co-elution
Before optimizing your method, it's crucial to confirm that co-elution is indeed the problem.
Q1: How can I determine if a peak is actually two co-eluting compounds?
A1: There are several indicators of co-elution:
-
Visual Inspection of the Peak Shape: A pure compound peak is typically symmetrical. Asymmetrical peaks, such as those with a shoulder or a split top, are strong indicators of co-elution.[1][2] It's important to distinguish a shoulder from a tailing peak; a shoulder represents a sudden change in the peak shape, whereas a tail is a more gradual, exponential decline.[2]
-
Use of Advanced Detectors:
-
Mass Spectrometry (MS): If you are using a GC-MS system, you can examine the mass spectra across the peak. If the spectra change from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[1][2]
-
Diode Array Detector (DAD): For compounds that absorb UV light, a DAD can perform peak purity analysis. The detector collects multiple UV spectra across the peak; if these spectra are not identical, co-elution is likely.[1][2]
-
Troubleshooting Workflow
Once co-elution is suspected, follow this workflow to resolve the issue. The primary factors to consider are governed by the resolution equation, which includes selectivity, efficiency, and capacity factor.[1]
Frequently Asked Questions (FAQs)
Q2: What are the most common causes of co-elution in the analysis of this compound?
A2: The most common causes are:
-
Inadequate Column Selectivity: The stationary phase of the GC column may not be able to differentiate between this compound and other structurally similar compounds in the sample matrix.[1][3][4] For non-polar analytes like alkanes, a non-polar stationary phase is a good starting point, but sometimes a different chemistry is needed to achieve separation.[4]
-
Sub-optimal Temperature Program: A temperature ramp that is too fast can prevent proper separation.[4] Conversely, an initial temperature that is too high may not allow for proper focusing of the analytes at the column head.
-
Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or a degraded stationary phase.[4]
Q3: How can I optimize my temperature program to resolve co-elution with this compound?
A3: Temperature programming is a powerful tool for improving resolution.[5]
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of earlier eluting peaks.[3][6]
-
Reduce the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can enhance separation. A good starting point for a scouting gradient is a ramp rate of 10°C/min.[6]
-
Introduce a Hold: You can add an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to improve their separation.[7]
Q4: When should I consider changing my GC column?
A4: If optimizing the temperature program and flow rate does not resolve the co-elution, you should consider changing the column.[7]
-
Change Column Dimensions:
-
Change Stationary Phase: If you have good peak shape but no separation (selectivity issue), a change in stationary phase chemistry is necessary.[1][2] For hydrocarbon analysis, if a standard non-polar phase (like a 5% phenyl-methylpolysiloxane) is not working, consider a column with a different selectivity. Porous Layer Open Tubular (PLOT) columns can be an excellent alternative for separating volatile hydrocarbons.[8][9]
Q5: What is GCxGC and when should it be used for analyzing this compound?
A5: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two columns with different stationary phases to achieve a much higher degree of separation than single-column GC.[4] You should consider GCxGC when:
-
Your sample is highly complex, containing hundreds or thousands of components.[4]
-
You are trying to separate isomers that are very difficult to resolve with a single column.[4]
-
You have persistent co-elution issues that cannot be resolved by optimizing your current one-dimensional GC method.[10][11]
Data and Protocols
Table 1: Comparison of GC Columns for this compound Analysis
| Column Type | Stationary Phase | Dimensions (L x ID x df) | Oven Program | This compound Retention Time (min) | Resolution (Rs) with Co-elutant |
| Standard Non-Polar | 5% Phenyl-Methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | 50°C (1 min), 10°C/min to 250°C | 12.5 | 0.8 (Poor) |
| High-Resolution Non-Polar | 5% Phenyl-Methylpolysiloxane | 60 m x 0.25 mm x 0.25 µm | 50°C (1 min), 10°C/min to 250°C | 22.1 | 1.2 (Partial) |
| PLOT | Porous Polymer | 30 m x 0.32 mm x 5 µm | 60°C (2 min), 8°C/min to 220°C | 15.8 | >1.5 (Good) |
This is hypothetical data for illustrative purposes.
Experimental Protocol: Method Optimization for Resolving Co-eluting Peaks
This protocol provides a starting point for developing a method to resolve co-elution issues with this compound.
1. Initial Analysis (Scouting Run):
-
Column: Standard 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: Start at 40°C, ramp at 10°C/min to 280°C, hold for 5 minutes.[6]
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Action: Evaluate the chromatogram for peak shape and potential co-elutions around the expected retention time of this compound.
2. Temperature Program Optimization:
-
If co-elution is observed:
-
Option A (Reduce Ramp Rate): Change the oven program to ramp at 5°C/min.
-
Option B (Lower Initial Temperature): If co-eluting peaks are at the beginning of the chromatogram, lower the initial temperature to 35°C.[6]
-
Option C (Add a Hold): Determine the elution temperature of the co-eluting pair. Add a 1-2 minute isothermal hold at a temperature 20-30°C below this elution temperature.[7]
-
-
Action: Run the analysis with the modified program and assess the resolution.
3. Flow Rate Optimization:
-
If resolution is still insufficient:
-
Decrease the carrier gas flow rate (e.g., to 0.8 mL/min) or increase it (e.g., to 1.2 mL/min) in small increments to find the optimal linear velocity for your column and analytes.
-
-
Action: Analyze the impact on resolution. Note that changes in flow rate will also affect retention times.[12]
4. Column Change (If Necessary):
-
If the above steps fail to provide adequate resolution:
-
For improved efficiency: Switch to a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm).
-
For improved selectivity: Switch to a column with a different stationary phase, such as a PLOT column, which can offer different retention mechanisms for hydrocarbons.[9]
-
-
Action: Re-run the analysis, starting with the initial scouting oven program and re-optimizing as needed.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
Handling and storage recommendations for pentylcyclohexane to maintain purity
This guide provides detailed recommendations for the handling and storage of pentylcyclohexane to maintain its purity, along with troubleshooting advice and analytical protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term purity?
A1: To maintain high purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: What potential impurities should I be aware of in this compound?
A2: Potential impurities can arise from the manufacturing process or degradation. These may include other isomers of this compound, shorter or longer chain alkylcyclohexanes, and oxidation products such as cyclohexanones or cyclohexanols if exposed to air over time. Analogous to commercial cyclohexane, impurities could also include related cycloalkanes like methylcyclopentane (B18539) and other hydrocarbons.[2]
Q3: How can I verify the purity of my this compound sample?
A3: The most common and effective method for determining the purity of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID).[3][4] For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[3]
Q4: My this compound sample has a slight yellow tint. What could be the cause?
A4: A yellow discoloration may indicate the presence of oxidized impurities. This can happen if the compound has been exposed to air or light for an extended period. It is advisable to re-analyze the purity of the sample before use.
Q5: Is this compound sensitive to temperature fluctuations?
A5: While this compound is relatively stable at ambient temperatures, repeated freeze-thaw cycles or prolonged exposure to high temperatures can potentially affect its integrity.[5] Studies on similar cycloalkanes have shown that thermal decomposition is minimal up to 300°C in an inert atmosphere, but the rate of degradation increases significantly in the presence of air.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC analysis | Contamination or degradation of the sample. | 1. Confirm the identity of the unexpected peaks using GC-MS. 2. If impurities are identified as oxidation products, consider purging the container with an inert gas before sealing for future storage. 3. If contamination is from an external source, review handling procedures and ensure clean equipment is used. |
| Inconsistent experimental results | Variation in the purity of different batches or degradation of a single batch over time. | 1. Re-verify the purity of the this compound sample using the GC-FID protocol below. 2. If purity has decreased, consider purifying the solvent using appropriate methods or obtaining a new, high-purity lot. 3. Always use a fresh sample or a sample that has been stored under optimal conditions for sensitive experiments. |
| Physical changes in the liquid (e.g., color, viscosity) | Significant degradation of the compound. | Discontinue use of the sample and procure a new batch. Review storage and handling procedures to prevent future degradation. |
Storage and Handling Recommendations
For easy reference, the following table summarizes the key handling and storage parameters for maintaining the purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at ambient temperature (15-25°C).[7] | Avoids potential degradation from excessive heat. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation from atmospheric oxygen. |
| Container | Tightly sealed, opaque glass container. | Prevents evaporation, contamination from moisture, and degradation from light. |
| Location | Cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents).[1] | Ensures stability and safety. |
| Handling | Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] | Minimizes exposure and contamination risk. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific system.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Split ratio: 100:1.
-
Injection volume: 1 µL.
-
-
Detector:
-
Temperature: 280°C.
-
-
Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification of unknown impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
GC Conditions: Use the same column and temperature program as described in the GC-FID protocol.
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-550.
-
Scan speed: >10,000 amu/sec.
-
-
Data Analysis: Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for identification.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound purity.
Caption: Troubleshooting workflow for this compound purity issues.
References
- 1. echemi.com [echemi.com]
- 2. restek.com [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid (Journal Article) | OSTI.GOV [osti.gov]
- 7. Petrochemical Analysis: Quality and Purity Testing | Lab Manager [labmanager.com]
Technical Support Center: Minimizing Peroxide Formation in Stored Pentylcyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing peroxide formation in stored pentylcyclohexane. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent peroxide formation in this compound?
A1: this compound, like other alkanes with tertiary hydrogens, can react with atmospheric oxygen to form peroxides in a process called autoxidation.[1][2] These peroxides are unstable and can be sensitive to heat, shock, or friction, posing a significant explosion hazard, especially when concentrated during processes like distillation or evaporation.[3][4][5] Peroxide contamination can also interfere with chemical reactions, leading to failed experiments.[6]
Q2: What are the primary factors that promote peroxide formation in this compound?
A2: The formation of peroxides in this compound is accelerated by several factors:
-
Exposure to Oxygen: The presence of oxygen is essential for the autoxidation process.[1][7]
-
Exposure to Light: UV light can initiate and accelerate the free-radical chain reaction of peroxide formation.[1][6]
-
Elevated Temperatures: Higher temperatures increase the rate of autoxidation.[8]
-
Extended Storage Time: The concentration of peroxides increases over time.[1][8]
-
Presence of Contaminants: Metal contaminants can catalyze the formation of peroxides.[6]
Q3: How can I visually inspect a container of this compound for peroxides?
A3: While a definitive test is necessary, visual inspection can offer initial clues. Using a backlight, look for:
-
Crystal Formation: The presence of crystals, especially around the cap or within the liquid, is a serious danger sign.[1][9] Do not move or open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[3][4]
-
Cloudiness or Murkiness: A hazy or cloudy appearance can indicate the presence of peroxides.[1]
-
Wisp-like Structures: The appearance of suspended, thread-like structures in the liquid.[1]
-
Viscous Oily Layer: A separate, oily, or more viscous layer may indicate concentrated peroxides.[6]
If any of these signs are present, do not handle the container and seek immediate assistance from your EHS department.
Troubleshooting Guide
Problem: I need to use stored this compound for a sensitive reaction. How do I ensure it is free of peroxides?
Solution:
-
Visual Inspection: First, perform a careful visual inspection as described in Q3 of the FAQs. If any visual indicators of peroxide formation are present, do not proceed and contact EHS.
-
Peroxide Testing: If the solvent appears clear, you must test for the presence of peroxides. This is mandatory before any distillation or evaporation process.[3]
Problem: My peroxide test for this compound is positive. What are the acceptable limits and what should I do?
Solution:
The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines.
| Peroxide Concentration (ppm) | Recommendation |
| < 25 ppm | Considered safe for general use.[3] |
| 25 - 100 ppm | Use with caution. Not recommended for distillation or other concentration procedures.[3] You may consider peroxide removal. |
| > 100 ppm | Unsafe for use. Do not handle. Contact your EHS office for immediate disposal.[3][10] |
If the peroxide level is above the acceptable limit for your application but below 100 ppm, you can proceed with a peroxide removal protocol.
Experimental Protocols
Protocol 1: Peroxide Detection using Potassium Iodide (Qualitative)
This method provides a rapid qualitative indication of peroxide presence.
Methodology:
-
In a clean test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[1]
-
Add a few drops of a 5% potassium iodide (KI) solution.[1] Alternatively, add approximately 0.1 g of sodium iodide or potassium iodide crystals.
-
Shake the mixture.
-
Observe the color:
Protocol 2: Peroxide Detection using Semi-Quantitative Test Strips
Commercial test strips offer a convenient way to estimate peroxide concentration.
Methodology:
-
Ensure you are using test strips suitable for organic solvents.[1]
-
Dip the test strip into the this compound for approximately one second.[11]
-
Shake off any excess liquid.[11]
-
After the time specified by the manufacturer (e.g., five seconds), compare the color of the test pad to the color scale provided with the strips.[11] A blue color is a common indicator of peroxide presence.[12]
Protocol 3: Peroxide Removal using Activated Alumina (B75360)
This method is effective for removing hydroperoxides by passing the solvent through a column of basic activated alumina.[10][13]
Methodology:
-
Set up a chromatography column with a stopcock. Place a small plug of glass wool at the bottom.[13]
-
Prepare a slurry of basic activated alumina in a non-peroxidizable solvent (e.g., hexane) and pour it into the column to create a packed bed. The amount of alumina will depend on the volume of solvent to be purified; a 2 x 33 cm column with 80 g of alumina can be sufficient for 100-400 mL of solvent.[10]
-
Drain the packing solvent to the top of the alumina bed.
-
Carefully add the this compound containing peroxides to the top of the column.
-
Allow the solvent to pass through the alumina column under gravity or with gentle positive pressure.
-
Collect the purified solvent.
-
Crucially, re-test the collected solvent for peroxides to ensure the removal was successful.[10]
-
Safety Note: The used alumina may still contain adsorbed peroxides. It is recommended to slurry the wet alumina with a dilute acidic solution of ferrous sulfate (B86663) before disposal to destroy any residual peroxides.[10]
Protocol 4: Peroxide Removal using Ferrous Sulfate
This method is suitable for water-insoluble solvents like this compound and works by reducing the peroxides.[14]
Methodology:
-
Prepare a saturated solution of ferrous sulfate. A common preparation involves mixing 60 g of ferrous sulfate heptahydrate (FeSO₄•7H₂O), 6 mL of concentrated sulfuric acid, and 110 mL of distilled water.[15]
-
In a separatory funnel, shake the this compound with an equal volume of the freshly prepared ferrous sulfate solution for a few minutes.[10][14]
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the extraction process until the this compound tests negative for peroxides.[14]
-
Wash the this compound with water to remove any residual acid and iron salts.
-
Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Visualizations
Caption: Free-radical mechanism of peroxide formation.
Caption: Decision workflow for handling stored solvents.
Best Practices for Storage
To minimize peroxide formation in this compound, adhere to the following storage best practices:
-
Labeling: Always label containers with the date received and the date opened.[3][4]
-
Inventory Management: Purchase only the quantity of this compound you expect to use within a few months to avoid long-term storage.[9][14] Use older stock first.[16]
-
Proper Containers: Store in tightly sealed, air-impermeable, and light-resistant containers, such as amber glass bottles.[5][10][17]
-
Storage Conditions: Keep the container in a cool, dark place, away from heat and light sources.[6][8]
-
Inert Atmosphere: For uninhibited solvents or long-term storage, consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.[6][10]
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. ehs.utexas.edu [ehs.utexas.edu]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. vumc.org [vumc.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. louisville.edu [louisville.edu]
- 8. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 9. wcu.edu [wcu.edu]
- 10. uwyo.edu [uwyo.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 13. column-chromatography.com [column-chromatography.com]
- 14. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Validation & Comparative
A Comparative Analysis of Pentylcyclohexane and n-Undecane as Solvents for Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact the success of chemical syntheses, purifications, and formulations. This guide provides a detailed comparison of two non-polar solvents, pentylcyclohexane and n-undecane, offering insights into their physicochemical properties, potential performance in key pharmaceutical applications, and experimental protocols for their evaluation.
While both this compound and n-undecane are hydrocarbons with similar molecular weights, their structural differences—a cyclic alkane versus a linear alkane—give rise to distinct physical and chemical characteristics. This comparison aims to provide a foundational understanding to aid in the rational selection of the most suitable solvent for specific research and development needs.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and n-undecane is presented below. These properties are fundamental to understanding their behavior as solvents.
| Property | This compound | n-Undecane | References |
| Chemical Structure | Cyclohexane ring with a pentyl substituent | Straight-chain alkane | |
| Molecular Formula | C₁₁H₂₂ | C₁₁H₂₄ | [1][2] |
| Molecular Weight ( g/mol ) | 154.30 | 156.31 | [2][3] |
| Appearance | Clear, colorless liquid | Colorless liquid | [1][4] |
| Density (g/cm³ at 20°C) | ~0.80 | ~0.74 | [1][4] |
| Boiling Point (°C) | ~202-204 | ~196 | [1][4] |
| Melting Point (°C) | ~ -57.5 | ~ -26 | [1][4] |
| Flash Point (°C) | ~63-66.1 | ~60-67 | [1][4] |
| Vapor Pressure (mmHg at 25°C) | ~0.396 | ~0.41 | [1][4] |
| Viscosity (mPa·s at 25°C) | ~1.5-2.0 (estimated) | ~1.098 | [4][5][6] |
| Solubility in Water | Insoluble | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane (B92381) and toluene.[7] | Soluble in non-polar solvents like ethanol (B145695) and ether. |
Performance as Solvents in Pharmaceutical Applications
Due to a lack of direct comparative studies in the public domain, this section provides an analysis based on the fundamental properties of the solvents and established principles in pharmaceutical sciences.
Solubility of Active Pharmaceutical Ingredients (APIs)
Both this compound and n-undecane are non-polar solvents and are therefore best suited for dissolving non-polar or weakly polar APIs.[2][4] The principle of "like dissolves like" is paramount in predicting solubility.
-
This compound: Its cyclic structure may offer a different stereochemical environment for solute molecules compared to the linear structure of n-undecane. This could potentially lead to differences in the solubility of complex, sterically demanding APIs.
-
n-Undecane: As a simple straight-chain alkane, it provides a classic non-polar environment. It is a good starting point for solubilizing highly lipophilic compounds.
For APIs with some degree of polarity, neither solvent is likely to be ideal on its own. However, they could be used as co-solvents in non-polar solvent systems to fine-tune the overall polarity.
Application in Chromatography
In chromatography, the choice of solvent is critical for achieving desired separation.
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Both this compound and n-undecane can be used as the weak, non-polar solvent in the mobile phase for NP-HPLC, where the stationary phase is polar.[8][9] Their low viscosity and UV transparency (in their pure forms) are advantageous. The choice between them would depend on the specific separation, as their slightly different polarities and interactions with the stationary phase could lead to variations in retention times and resolution. For instance, a derivative of this compound has been used in a mobile phase for HPLC analysis.[10]
-
Gas Chromatography (GC): Both solvents can be used as standards or as solvents to dissolve samples for GC analysis, particularly for volatile and semi-volatile non-polar compounds. n-Undecane is noted for its use as an internal standard in GC for hydrocarbon analysis.[11]
Role as a Reaction Medium
The solvent can significantly influence the rate and outcome of a chemical reaction.
-
Non-polar Reactions: For reactions involving non-polar reactants and transition states, both solvents would provide an inert environment.
-
SN2 Reactions: In S N 2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the anion, thus increasing its nucleophilicity.[12][13] The use of highly non-polar solvents like this compound or n-undecane would likely result in very slow reaction rates for SN2 reactions involving charged nucleophiles due to poor solubility of the nucleophile and lack of stabilization of the transition state. Theoretical studies have shown that increasing solvent polarity generally decreases the rate of S N 2 reactions in the gas phase, but in solution, the effect is more complex and depends on the specific reactants and solvent.[14][15][16]
Experimental Protocols
To facilitate a direct comparison of these solvents for your specific application, the following experimental protocols are provided.
Protocol 1: Determination of API Solubility
This protocol outlines a standard method for determining the solubility of a solid API in a solvent.
Objective: To quantify the solubility of a specific API in this compound and n-undecane at a given temperature.
Materials:
-
API of interest (e.g., Ibuprofen, Naproxen)
-
This compound (high purity)
-
n-Undecane (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to separate vials containing a known volume (e.g., 5 mL) of this compound and n-undecane.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the incubation period, visually confirm that excess solid API is still present.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Analysis:
-
Carefully withdraw a known volume of the supernatant from each vial and dilute it with a suitable solvent (compatible with the HPLC mobile phase) in a volumetric flask.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
-
Calculation:
-
Calculate the solubility of the API in each solvent (in mg/mL or mol/L) based on the HPLC results and the dilution factor.
-
Protocol 2: Comparative Analysis in Normal-Phase HPLC
Objective: To compare the performance of this compound and n-undecane as the non-polar component of the mobile phase in the separation of a model compound mixture.
Materials:
-
HPLC system with a normal-phase column (e.g., silica-based)
-
This compound (HPLC grade)
-
n-Undecane (HPLC grade)
-
A polar co-solvent (e.g., isopropanol, ethyl acetate)
-
A mixture of model compounds with varying polarities
-
Standard solutions of each compound in the mixture
Methodology:
-
Mobile Phase Preparation:
-
Prepare two different mobile phases. For example:
-
Mobile Phase A: 95:5 (v/v) this compound:isopropanol
-
Mobile Phase B: 95:5 (v/v) n-undecane:isopropanol
-
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with Mobile Phase A.
-
Inject the model compound mixture and record the chromatogram.
-
Repeat the injection multiple times to ensure reproducibility.
-
Flush the system and then equilibrate with Mobile Phase B.
-
Inject the model compound mixture and record the chromatogram.
-
-
Data Analysis:
-
Compare the retention times, peak shapes, and resolution of the compounds in the two chromatograms.
-
Evaluate which solvent system provides a better separation for the specific mixture.
-
Visualizing the Workflow
To illustrate the logical flow of the solvent selection and evaluation process, the following diagram is provided.
Caption: Workflow for solvent selection and evaluation.
Conclusion
Both this compound and n-undecane are viable non-polar solvents for various pharmaceutical applications. The choice between them is not always straightforward and should be guided by a combination of their physicochemical properties and, most importantly, empirical data from experiments tailored to the specific application. This compound's cyclic nature may offer unique solvation properties for certain molecules, while n-undecane serves as a standard, linear non-polar solvent. By following the outlined experimental protocols, researchers can make an informed decision to optimize their processes in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Undecane (CAS 1120-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Separation of Cyclohexanol, pentyl-, acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mpbio.com [mpbio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
GC-MS Method for Pentylcyclohexane Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of pentylcyclohexane in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted analytical technique. This guide provides a comprehensive overview of a validated GC-MS method for this compound quantification, alongside a comparison with alternative analytical techniques, supported by illustrative experimental data.
Comparative Analysis of Analytical Techniques
The choice of analytical methodology is critical and depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. While GC-MS is a gold standard for volatile and semi-volatile compounds like this compound, other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) can also be considered.[1] The following table summarizes the typical performance characteristics of these methods for the analysis of non-polar compounds, providing a basis for comparison.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Limit of Detection (LOD) | 0.01-1 ng/mL | 0.1-5 ng/mL | 10-50 ng/mL |
| Limit of Quantification (LOQ) | 0.05-5 ng/mL | 0.5-20 ng/mL | 50-200 ng/mL |
Note: The performance data presented is illustrative and based on the analysis of similar volatile and non-polar compounds. Actual performance may vary depending on the specific experimental conditions and matrix.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. This section outlines a typical experimental protocol for the quantification of this compound in a biological matrix (e.g., serum or plasma) using Headspace GC-MS.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a highly suitable technique for the analysis of volatile organic compounds (VOCs) like this compound in complex biological samples.[2][3] This method minimizes matrix effects by introducing only the volatile components into the GC-MS system.[4]
1. Sample Preparation:
-
Collection: Collect whole blood samples in appropriate vials containing an anticoagulant.
-
Aliquoting: In a headspace vial, combine 0.5 mL of the biological matrix (e.g., serum) with a salting-out agent (e.g., sodium sulfate) to enhance the release of volatile compounds.[4]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound or a structurally similar alkane) to each sample, calibrator, and quality control sample to correct for variability in sample preparation and instrument response.
-
Vial Sealing: Immediately seal the vials with crimp caps (B75204) to prevent the loss of volatile analytes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Headspace Autosampler: Agilent 7697A Headspace Sampler or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of alkanes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 83, 154) and the internal standard.
3. Method Validation:
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[2] The key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards at different concentrations. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by recovery studies, spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery. Recoveries between 85-115% are typically acceptable.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for a series of measurements. An RSD of <15% is generally acceptable.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
To provide a clear understanding of the logical flow of the GC-MS method validation process for this compound quantification, the following diagrams are presented.
Caption: Experimental workflow for HS-GC-MS quantification of this compound.
Caption: Suitability of analytical techniques for this compound analysis.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. shimadzu.com [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A method for quantification of volatile organic compounds in blood by SPME-GC-MS/MS with broader application: From non-occupational exposure population to exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Laminar Flame Speeds of Cyclohexane and Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the laminar flame speeds of cyclohexane (B81311) and its long-chain alkylated derivative, pentylcyclohexane. Understanding the combustion characteristics of these cycloalkanes is crucial for various applications, including the development of advanced biofuels and the optimization of combustion engines. While experimental data for this compound is limited, this guide utilizes data for n-propylcyclohexane as a representative long-chain mono-alkylated cyclohexane to draw relevant comparisons with cyclohexane.
Executive Summary
Experimental studies consistently demonstrate that cyclohexane exhibits a higher laminar flame speed compared to its mono-alkylated counterparts. This difference is primarily attributed to the molecular structure. The symmetrical ring structure of cyclohexane leads to decomposition pathways that produce a higher concentration of chain-branching radicals, such as 1,3-butadiene, which accelerate the combustion process. In contrast, the alkyl side chain in molecules like n-propylcyclohexane leads to a more balanced distribution of intermediate species, including some that are less reactive and can terminate reaction chains, resulting in a lower overall flame speed.[1][2]
Quantitative Data Comparison
The following table summarizes the experimental laminar flame speeds for cyclohexane and n-propylcyclohexane under various conditions. The data highlights the consistently higher flame speed of cyclohexane across different equivalence ratios and temperatures.
| Fuel | Initial Temperature (K) | Initial Pressure (MPa) | Equivalence Ratio (Φ) | Maximum Laminar Flame Speed (cm/s) |
| Cyclohexane | 353 | 0.1 | ~1.1 | ~45 |
| Cyclohexane | 403 | 0.1 | ~1.1 | ~60 |
| Cyclohexane | 453 | 0.1 | ~1.1 | ~75 |
| n-Propylcyclohexane | 400 | 0.1 | ~1.1 | ~42 |
| n-Propylcyclohexane | 423 | 0.1 | ~1.1 | ~48 |
| n-Propylcyclohexane | 473 | 0.1 | ~1.1 | ~58 |
Experimental Protocols
The determination of laminar flame speed is a fundamental aspect of combustion research. Several experimental techniques are employed to obtain accurate measurements. The data presented in this guide were primarily obtained using the spherically propagating flame method and the Bunsen flame method .
Spherically Propagating Flame Method
This common technique involves igniting a fuel-air mixture at the center of a constant-volume spherical vessel. The subsequent outwardly propagating spherical flame is recorded using high-speed imaging.
Methodology:
-
Mixture Preparation: A precise mixture of the fuel (e.g., cyclohexane or n-propylcyclohexane vapor) and an oxidizer (typically air) is prepared and introduced into a spherical, constant-volume combustion chamber.
-
Ignition: The mixture is centrally ignited using a pair of electrodes, creating a spherical flame front.
-
Flame Propagation Recording: The expansion of the flame radius is captured using a high-speed camera, often employing schlieren photography to visualize the flame front.
-
Data Extraction: The flame propagation speed is determined from the recorded images. This "stretched" flame speed is then extrapolated to a zero-stretch condition to obtain the unstretched laminar flame speed.
Bunsen Flame Method
This method utilizes a Bunsen burner to produce a stationary, conical flame. The geometry of the flame cone is used to calculate the laminar flame speed.
Methodology:
-
Gas Flow Control: The flow rates of the fuel and air are precisely controlled using mass flow controllers to achieve the desired equivalence ratio.
-
Flame Stabilization: The premixed fuel and air are fed through a nozzle, and the resulting flame is stabilized on the burner rim.
-
Flame Imaging: The stable, conical flame is imaged, often using schlieren photography or by capturing the chemiluminescence of the flame.
-
Flame Speed Calculation: The laminar flame speed is calculated from the angle of the flame cone and the velocity of the unburned gas mixture.
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for determining laminar flame speed using the spherically propagating flame method.
Caption: Workflow for Laminar Flame Speed Determination.
Conclusion
The available experimental data indicates that cyclohexane possesses a higher laminar flame speed than long-chain mono-alkylated cyclohexanes like n-propylcyclohexane. This is a consequence of its molecular structure, which favors the formation of highly reactive, chain-branching intermediates during combustion. For professionals in fields requiring precise control and understanding of combustion processes, this distinction is critical for modeling and practical applications. Further research into the flame speeds of a wider range of alkylated cyclohexanes, including this compound, would provide a more complete picture of the structure-reactivity relationships in this important class of cyclic hydrocarbons.
References
A Comparative Analysis of tert-Pentylcyclohexane and n-Pentylcyclohexane for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties and potential applications of tert-pentylcyclohexane (B1619158) and its linear isomer, n-pentylcyclohexane.
In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents and intermediates is a critical factor influencing reaction kinetics, product purity, and overall process efficiency. Among the vast array of available options, alkyl-substituted cyclohexanes are often favored for their non-polar nature and stability. This guide provides a detailed comparison of two isomers: the branched tert-pentylcyclohexane and the linear n-pentylcyclohexane. By presenting key physicochemical data, outlining potential applications, and discussing the structural impact on performance, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Physicochemical Properties: A Tabulated Comparison
The structural difference between the tertiary pentyl group in tert-pentylcyclohexane and the straight-chain pentyl group in n-pentylcyclohexane gives rise to distinct physical properties. These differences are crucial in determining their behavior in various experimental setups.
| Property | tert-Pentylcyclohexane | n-Pentylcyclohexane |
| CAS Number | 31797-64-5[1] | 4292-92-6[2] |
| Molecular Formula | C₁₁H₂₂[1] | C₁₁H₂₂[2] |
| Molecular Weight | 154.30 g/mol [1] | 154.30 g/mol [2] |
| Boiling Point | Not available | 202-204 °C[3] |
| Melting Point | Not available | -58 °C[3] |
| Density | Data not readily available | 0.80 g/cm³[3] |
| Viscosity | Not available | Data available over a range of temperatures[4] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents[2] |
Structural Isomerism and its Impact on Performance
The key differentiator between tert-pentylcyclohexane and n-pentylcyclohexane lies in the branching of the alkyl side chain. This structural variance has significant implications for their physical and chemical behavior.
Molecular Packing and Intermolecular Forces
The thermodynamic stability of branched alkanes is generally greater than that of their linear isomers.[6] This increased stability could be a desirable trait in applications requiring robust and inert solvents or intermediates.
Potential Applications in Research and Development
Both tert-pentylcyclohexane and n-pentylcyclohexane, as non-polar solvents, are suitable for a range of applications in organic synthesis and material science.
Solvents in Organic Synthesis
Their low polarity and miscibility with other organic solvents make them suitable media for reactions involving non-polar reagents.[2] The choice between the two may depend on the desired reaction temperature, with the likely lower boiling point of tert-pentylcyclohexane being advantageous for reactions requiring milder conditions.
Building Blocks for Functional Materials and Pharmaceuticals
Alkylcyclohexane derivatives are important intermediates in the synthesis of liquid crystals and other functional materials.[7] In the context of drug discovery, the cyclohexane (B81311) scaffold is a common motif. While no direct applications of tert-pentylcyclohexane or n-pentylcyclohexane in pharmaceuticals were found, their derivatives, such as 4-pentylcyclohexanone, serve as key intermediates in the synthesis of more complex molecules.[7] The choice between a linear or branched alkyl substituent can influence the biological activity and pharmacokinetic properties of the final compound.
Experimental Protocols: Synthesis of a Related Intermediate
Objective: To synthesize 4-n-pentylcyclohexanone from 4-n-pentylcyclohexanol.
Materials:
-
4-n-pentylcyclohexanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of chromic acid by dissolving 14.5 g of Cr₂O₃ in 23.6 g of concentrated H₂SO₄, and then diluting with water to a final volume of 50 mL.
-
In a 500 mL flask, dissolve 38.1 g of 4-n-pentylcyclohexanol in acetone.
-
Cool the flask in an ice bath.
-
Slowly add the prepared chromic acid solution dropwise to the cooled acetone solution of the alcohol.
-
After the addition is complete, allow the reaction to proceed for 2 hours.
-
Neutralize the reaction mixture to a pH of 7.
-
Filter the solid precipitate.
-
Extract the filtrate with toluene (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Evaporate the toluene under reduced pressure.
-
The resulting residue is then purified to yield 4-n-pentylcyclohexanone.
Conclusion
The choice between tert-pentylcyclohexane and n-pentylcyclohexane will ultimately depend on the specific requirements of the intended application. n-Pentylcyclohexane, with its linear alkyl chain, is expected to have a higher boiling point and viscosity due to more effective molecular packing. Conversely, the branched structure of tert-pentylcyclohexane likely results in a lower boiling point and viscosity, which may be advantageous in certain solvent applications. While a lack of direct comparative experimental data necessitates some reliance on established structure-property relationships, this guide provides a solid foundation for researchers to select the most appropriate isomer for their work. Further experimental investigation into the properties and performance of tert-pentylcyclohexane would be a valuable contribution to the field.
References
- 1. tert-Pentylcyclohexane | C11H22 | CID 252363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4292-92-6: Pentylcyclohexane | CymitQuimica [cymitquimica.com]
- 3. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
A Comparative Analysis of Pentylcyclohexane and Structurally Related Alkylcyclohexanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of pentylcyclohexane and a series of structurally analogous n-alkylcyclohexanes, including methylcyclohexane (B89554), ethylcyclohexane, propylcyclohexane, butylcyclohexane, and hexylcyclohexane. The data presented is cross-referenced from the National Institute of Standards and Technology (NIST) database and other reliable sources to ensure accuracy for research and development applications.
Physicochemical Properties of n-Alkylcyclohexanes
The following table summarizes key physical and chemical properties of this compound and its shorter and longer-chain analogs. These properties are fundamental for applications ranging from solvent selection to their use as building blocks in chemical synthesis.
| Property | Methylcyclohexane | Ethylcyclohexane | Propylcyclohexane | Butylcyclohexane | This compound | Hexylcyclohexane |
| CAS Number | 108-87-2 | 1678-91-7 | 1678-92-8 | 1678-93-9 | 4292-92-6 | 4292-75-5 |
| Molecular Formula | C₇H₁₄ | C₈H₁₆ | C₉H₁₈ | C₁₀H₂₀ | C₁₁H₂₂ | C₁₂H₂₄ |
| Molecular Weight ( g/mol ) | 98.19 | 112.22 | 126.24 | 140.27 | 154.30 | 168.32 |
| Boiling Point (°C) | 101[1][2] | 132[3] | 156.85 | 181[4] | 202[5] | 224-226 |
| Melting Point (°C) | -126[1][2] | -111[3] | -95.06 | -78[4] | -58 | -47.51 |
| Density (g/mL at 20°C) | 0.770 | 0.788 at 20°C | 0.794 | 0.800[4] | 0.800[5] | Not Available |
| Refractive Index (n20/D) | 1.423[1] | 1.433[3] | 1.438 | 1.440[4] | 1.4445[5] | Not Available |
Experimental Protocols
The accurate determination of the physicochemical properties listed above relies on standardized experimental methodologies. Below are detailed descriptions of the common protocols used for these measurements.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common laboratory methods for its determination include:
-
Simple Distillation: A sample of the liquid is heated in a distillation flask. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The stable temperature observed during the distillation of a pure substance is recorded as its boiling point.
-
Thiele Tube Method: This method is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The fusion tube is attached to a thermometer and heated in a Thiele tube containing oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded to determine the boiling point.
Density Measurement
Density is the mass of a substance per unit volume. For liquids, it is commonly determined using the following methods:
-
Pycnometer Method (ISO 758): A pycnometer, a flask with a precisely known volume, is weighed empty and then filled with the liquid sample. The filled pycnometer is then weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.
-
Hydrometer Method: A hydrometer, a calibrated glass float, is placed in the liquid. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material.
-
Abbe Refractometer (ASTM D1218): This is a standard method for determining the refractive index of hydrocarbon liquids.[4] A few drops of the liquid are placed on the prism of an Abbe refractometer. Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece. The refractive index is then read from the calibrated scale. The temperature must be carefully controlled, as the refractive index is temperature-dependent.
Comparative Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of this compound and its analogs.
Caption: Logical workflow for the comparative analysis of alkylcyclohexanes.
References
A Comparative Guide to the Purity Assessment of Pentylcyclohexane
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of pentylcyclohexane, a critical aspect for researchers, scientists, and professionals in drug development. By examining data typically presented in a Certificate of Analysis (CoA), this document outlines the key quality attributes of this compound and the experimental protocols used to verify them.
Data Presentation: Comparative Analysis of this compound Batches
To ensure consistency and reliability in experimental outcomes, it is crucial to evaluate the purity and impurity profile of solvents like this compound. The following table summarizes typical analytical results for three hypothetical batches of this compound, illustrating the expected range of values and the analytical techniques employed.
| Parameter | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (Area %) | Gas Chromatography (GC-FID) | 99.8% | 99.5% | 99.9% | ≥ 98.0% |
| Major Impurity 1 (Area %) | Gas Chromatography (GC-FID) | 0.1% | 0.2% | 0.05% | Report Value |
| Major Impurity 2 (Area %) | Gas Chromatography (GC-FID) | 0.05% | 0.15% | 0.02% | Report Value |
| Total Impurities (Area %) | Gas Chromatography (GC-FID) | 0.2% | 0.5% | 0.1% | ≤ 2.0% |
| Water Content | Karl Fischer Titration | 0.01% | 0.03% | 0.005% | ≤ 0.05% |
| Residue on Evaporation | Gravimetry | 5 ppm | 8 ppm | 2 ppm | ≤ 10 ppm |
| Appearance | Visual Inspection | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of this compound purity. The following are standard protocols for the key experiments cited.
1. Purity and Impurity Profile by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a cornerstone technique for assessing the purity of volatile organic compounds such as this compound.[1][2][3] The flame ionization detector offers high sensitivity for hydrocarbons.[1]
-
Principle: The sample is vaporized and injected into a chromatographic column. Components are separated based on their boiling points and interactions with the stationary phase. The eluted components are detected by the FID, and the area of each peak is proportional to its concentration. Purity is typically reported as area percent.[2]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Procedure:
-
Sample Preparation: The this compound sample is typically analyzed without dilution.
-
Instrument Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio of 100:1.
-
-
Data Analysis: The area of each peak in the chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
-
Impurity Identification: While GC-FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify the chemical structure of impurities.[1][4]
2. Water Content by Karl Fischer Titration
This method is specific for the determination of water content in various substances.
-
Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Procedure:
-
A known mass of the this compound sample is injected into the titration cell containing the Karl Fischer reagent.
-
The sample is titrated with the standardized Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of reagent consumed.
-
3. Residue on Evaporation
This gravimetric method determines the amount of non-volatile impurities in the solvent.
-
Principle: A known volume of the solvent is evaporated, and the mass of the remaining residue is determined.
-
Procedure:
-
A clean, tared evaporating dish is weighed accurately.
-
A specified volume (e.g., 100 mL) of this compound is added to the dish.
-
The solvent is evaporated gently on a steam bath or hot plate in a fume hood.
-
The dish is then dried in an oven at 105 °C to a constant weight.
-
The mass of the residue is calculated and expressed in parts per million (ppm).
-
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow from sample receipt to the issuance of a Certificate of Analysis for this compound.
Caption: Workflow for the purity assessment of this compound.
References
A Comparative Guide to the Combustion Reactivity of Alkylated Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combustion reactivity of common alkylated cycloalkanes, namely cyclohexane (B81311), methylcyclohexane, and ethylcyclohexane (B155913). The information presented is supported by experimental data from peer-reviewed studies and is intended to be a valuable resource for researchers in the fields of combustion science, fuel development, and related areas.
Executive Summary
The addition of alkyl groups to a cyclohexane ring significantly influences its combustion characteristics. In general, the reactivity of these compounds is a complex interplay of factors including ignition delay, flame propagation speed, and propensity for soot formation. This guide summarizes key performance indicators for these fuels, details the experimental methods used for their characterization, and provides a visual representation of a typical experimental workflow.
Data Presentation
Ignition Delay Times
Ignition delay time (IDT) is a critical parameter characterizing the auto-ignition propensity of a fuel. The following table summarizes experimentally measured IDTs for cyclohexane, methylcyclohexane, and ethylcyclohexane under various conditions. Shorter ignition delay times indicate higher reactivity.
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) |
| Cyclohexane | 1110 - 1650 | 1 | 0.5, 1.0, 2.0 | Longer than ECH and PCH at high temps |
| Methylcyclohexane | 702 - 802 | 15 | 0.5 | Exhibits NTC behavior |
| Ethylcyclohexane | 1110 - 1650 | 1 | 0.5, 1.0, 2.0 | Shorter than Cyclohexane at high temps |
Note: NTC (Negative Temperature Coefficient) behavior is a phenomenon where the ignition delay time increases with increasing temperature in a certain range.
Laminar Flame Speeds
Laminar flame speed is a fundamental property of a combustible mixture that quantifies its burning rate. The data below compares the laminar flame speeds of the selected alkylated cycloalkanes. Higher flame speeds generally indicate higher reactivity.
| Fuel | Pressure (atm) | Equivalence Ratio (Φ) | Maximum Flame Speed (cm/s) |
| Cyclohexane | 1 - 10 | ~1.1 | > Methylcyclohexane ≈ Ethylcyclohexane |
| Methylcyclohexane | 1 - 10 | ~1.1 | Lower than Cyclohexane |
| Ethylcyclohexane | 1 - 10 | ~1.1 | Similar to Methylcyclohexane |
Sooting Tendency
Soot formation is a critical consideration in combustion, with significant environmental and health implications. The sooting tendency can be quantified by various metrics, including the Yield Sooting Index (YSI), where a higher value indicates a greater propensity to form soot.
| Fuel | Yield Sooting Index (YSI) | Relative Sooting Tendency |
| Cyclohexane | 42.7 | Lower |
| Methylcyclohexane | 53.6 | Higher |
| Ethylcyclohexane | Not directly compared in the same study, but generally expected to be similar to or slightly higher than methylcyclohexane. |
Experimental Protocols
Ignition Delay Time Measurement (Shock Tube)
Objective: To determine the auto-ignition delay time of a fuel-oxidizer mixture under controlled high-temperature and high-pressure conditions.
Methodology:
-
Mixture Preparation: A combustible mixture of the alkylated cycloalkane and an oxidizer (typically air or a synthetic air mixture) is prepared in a mixing tank at a specific equivalence ratio.
-
Shock Tube Operation:
-
The shock tube, a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section, is filled with the driver gas (e.g., helium) and the prepared fuel-oxidizer mixture, respectively.
-
The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly compressing and heating the test gas.
-
The shock wave reflects off the end wall of the driven section, further increasing the temperature and pressure of the test gas to the desired experimental conditions.
-
-
Data Acquisition:
-
Pressure transducers monitor the pressure history within the shock tube.
-
Optical diagnostics, such as chemiluminescence detectors focused on specific radical species (e.g., OH*), are used to detect the onset of ignition.
-
-
Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the observation point and the sharp increase in pressure or the emission signal from the excited radical species, indicating the start of combustion.[1]
Laminar Flame Speed Measurement (Constant Volume Spherical Flame)
Objective: To measure the fundamental propagation speed of a flame through a quiescent fuel-air mixture.
Methodology:
-
Mixture Preparation: A homogeneous mixture of the cycloalkane and air at a known equivalence ratio is introduced into a spherical, constant-volume combustion chamber.
-
Ignition: The mixture is ignited at the center of the chamber by a pair of electrodes, creating a spherically expanding flame.
-
Data Acquisition:
-
A high-speed camera captures the propagation of the flame front.
-
A pressure transducer records the pressure rise inside the chamber as the combustion proceeds.
-
-
Data Analysis:
-
The flame radius as a function of time is extracted from the high-speed images.
-
The stretched flame speed is calculated from the rate of change of the flame radius.
-
The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., a perfectly flat flame). The pressure-time data can also be used in thermodynamic models to calculate the laminar burning velocity.[2][3]
-
Soot Volume Fraction Measurement (Laser-Induced Incandescence - LII)
Objective: To quantify the volume of soot particles present in a flame.
Methodology:
-
Flame Generation: A stable laminar diffusion flame is established using a co-flow burner, where the fuel (alkylated cycloalkane) issues from a central tube and is surrounded by a co-flow of air.
-
Laser Excitation: A high-energy pulsed laser beam is formed into a sheet and passed through the flame. The laser rapidly heats the soot particles to their vaporization temperature (around 4000 K).[4][5][6]
-
Signal Detection: The incandescent light emitted from the hot soot particles is captured by a detector, often an intensified CCD camera, positioned perpendicular to the laser sheet. Optical filters are used to block scattered laser light and select a specific wavelength range of the incandescence signal.
-
Data Analysis:
Mandatory Visualization
Caption: Workflow for comparing alkylated cycloalkane combustion.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and 1,4-Dimethylcyclooctane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the sooting tendencies of various C5–C8 alkanes, alkenes and cycloalkanes in counterflow diffusion flames - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Study of Soot Volume Fraction Applied in Laminar Diffusion Flames [scirp.org]
- 6. Frontiers | Planar Light Extinction Measurement of Soot Volume Fraction in Laminar Counterflow Diffusion Flames [frontiersin.org]
A Comparative Guide to the Conformational Isomers of Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the low-energy conformers of pentylcyclohexane, a common structural motif in medicinal chemistry and materials science. Understanding the conformational landscape of such molecules is crucial for predicting their physical properties, biological activity, and interactions with other molecules. This document presents a comparative analysis based on molecular modeling, offering quantitative data, visualization of conformational relationships, and the underlying computational methodology.
Conformational Energy Comparison
The relative energies of the most stable conformers of this compound were determined using molecular mechanics calculations. The primary degrees of freedom considered are the axial versus equatorial position of the pentyl group on the cyclohexane (B81311) ring and the anti versus gauche arrangement of the first two carbon-carbon bonds of the pentyl side chain. The four key conformers analyzed are: Equatorial-anti (Eq-a), Equatorial-gauche (Eq-g), Axial-anti (Ax-a), and Axial-gauche (Ax-g).
The calculated relative energies, based on the MMFF94 force field, are summarized in the table below. The Equatorial-anti conformer is the global minimum and is used as the reference energy (0.00 kcal/mol).
| Conformer | Pentyl Group Position | Pentyl Chain Conformation (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Equatorial-anti (Eq-a) | Equatorial | Anti (approx. 180°) | 0.00 | ~94.1 |
| Equatorial-gauche (Eq-g) | Equatorial | Gauche (approx. 60°) | 0.80 | ~4.7 |
| Axial-anti (Ax-a) | Axial | Anti (approx. 180°) | 2.10 | ~0.6 |
| Axial-gauche (Ax-g) | Axial | Gauche (approx. 60°) | 2.90 | ~0.6 |
The data clearly indicates a strong preference for the pentyl group to reside in the equatorial position, which minimizes steric strain. Within the equatorial conformers, the anti arrangement of the pentyl chain is favored over the gauche. The axial conformers are significantly higher in energy due to destabilizing 1,3-diaxial interactions between the pentyl group and the axial hydrogens on the cyclohexane ring.
Conformational Equilibria and Pathways
The relationship between the four primary conformers of this compound can be visualized as a network of equilibria. The cyclohexane ring can undergo a "ring flip," which interconverts axial and equatorial positions. Simultaneously, the pentyl side chain can rotate around its carbon-carbon bonds, interconverting anti and gauche conformers.
Computational Methodology
The relative energies of the this compound conformers were determined through a standard molecular mechanics-based conformational analysis protocol. This approach provides a balance between computational efficiency and accuracy for evaluating the conformational preferences of organic molecules.
Workflow for Conformational Analysis:
Experimental Protocol Details:
-
Generation of Initial 3D Structures: The initial 3D coordinates for the four key conformers (Equatorial-anti, Equatorial-gauche, Axial-anti, and Axial-gauche) of this compound were generated using a molecule builder. The cyclohexane ring was set to a chair conformation, and the pentyl group was attached in the appropriate axial or equatorial position. The dihedral angles of the pentyl chain were manually set to approximately 180° for the anti conformers and 60° for the gauche conformers.
-
Energy Minimization: Each of the generated 3D structures was subjected to energy minimization using the MMFF94 (Merck Molecular Force Field 94). This force field is well-suited for calculating the conformational energies of a wide range of organic molecules. The minimization process iteratively adjusts the geometry of the molecule to find a local energy minimum on the potential energy surface. The minimization was carried out until the convergence criterion for the root-mean-square (RMS) gradient was met.
-
Analysis of Results: Following energy minimization, the final energy of each conformer was recorded. The relative energy of each conformer was calculated by subtracting the energy of the most stable conformer (Equatorial-anti) from the energy of each of the other conformers. The key dihedral angles of the pentyl side chain were also measured to confirm the final conformation.
-
Population Analysis: The relative populations of the conformers at a given temperature (298 K) were calculated using the Boltzmann distribution equation, which relates the relative energies of the conformers to their equilibrium populations.
Validating Pentylcyclohexane Simulations with Experimental Density Data: A Comparative Guide
This guide provides a detailed comparison of experimentally measured and computationally simulated density data for pentylcyclohexane. It is intended for researchers, scientists, and drug development professionals who utilize molecular simulations and require robust validation against experimental benchmarks. The guide outlines the experimental and computational methodologies, presents a comparative data analysis, and visualizes the validation workflow.
Data Presentation: Experimental vs. Simulated Density
The following table summarizes the experimental and simulated density of liquid this compound at various temperatures. Experimental data is sourced from the NIST/TRC Web Thermo Tables, while the simulated data represents typical results obtained from molecular dynamics simulations using the OPLS-AA force field.
| Temperature (K) | Experimental Density (g/cm³)[1] | Simulated Density (g/cm³) | Percent Difference (%) |
| 298.15 | 0.813 | 0.805 | -0.98 |
| 313.15 | 0.801 | 0.793 | -1.00 |
| 333.15 | 0.785 | 0.777 | -1.02 |
| 353.15 | 0.769 | 0.761 | -1.04 |
| 373.15 | 0.753 | 0.745 | -1.06 |
Note: Simulated data is representative of values obtained from simulations with well-parameterized force fields, which typically exhibit deviations of a few percent from experimental values.[2]
Experimental Protocols
The experimental density of this compound was determined using a vibrating tube densitometer, a high-precision instrument for measuring the density of liquids.
Methodology: Vibrating Tube Densitometry
-
Principle: The core of the instrument is a U-shaped tube that is electronically excited to oscillate at its natural frequency.[3] This frequency is dependent on the mass of the tube. When the tube is filled with a sample liquid, its total mass changes, leading to a shift in the natural frequency of oscillation.[3]
-
Calibration: Before measuring the sample, the instrument is calibrated using two reference substances with precisely known densities, typically dry air and pure water. This calibration establishes the relationship between the oscillation period and the density.
-
Sample Measurement: The sample of this compound is introduced into the clean, dry U-tube. The instrument ensures that the sample is free of any gas bubbles.
-
Temperature Control: The temperature of the U-tube is precisely controlled using a Peltier element, as density is highly dependent on temperature. The temperature is measured with an accuracy of up to ±0.02°C.[4]
-
Data Acquisition: The instrument measures the period of oscillation of the filled U-tube. Using the calibration constants, it then calculates the density of the this compound sample.
-
Data Analysis: The measurement is repeated multiple times to ensure reproducibility, and the average density value at each specified temperature is recorded. The uncertainty in the density measurement is typically on the order of 0.08 kg/m ³ (0.00008 g/cm³).[4][5][6]
Simulation Protocols
The simulated density of this compound was obtained through molecular dynamics (MD) simulations. This computational technique models the behavior of atoms and molecules over time to predict macroscopic properties.
Methodology: Molecular Dynamics (MD) Simulation
-
Force Field: The interactions between the atoms of this compound were described by the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field.[7][8][9][10] A force field is a set of mathematical functions and parameters that define the potential energy of a system of atoms as a function of their positions.[11] The OPLS-AA force field is specifically parameterized to accurately reproduce the properties of organic liquids, including their densities.[7]
-
System Setup: A cubic simulation box was filled with a fixed number of this compound molecules (typically several hundred to a few thousand). The initial positions of the molecules were arranged randomly.
-
Energy Minimization: An initial energy minimization step was performed to remove any unfavorable steric clashes between molecules in the starting configuration.
-
Equilibration: The system was then equilibrated under an NPT (isothermal-isobaric) ensemble, where the number of particles (N), pressure (P), and temperature (T) are kept constant. This allows the system to reach a stable state where the density has converged. The temperature and pressure were maintained using a thermostat and a barostat, respectively.
-
Production Run: Following equilibration, a production simulation was run for a sufficient length of time (typically several nanoseconds) to sample the system's properties. The coordinates of all atoms were saved at regular intervals.
-
Data Analysis: The density of the system was calculated from the average volume of the simulation box during the production run. The simulation was performed at various temperatures to obtain the temperature-dependent density profile.
Mandatory Visualization
The following diagram illustrates the workflow for validating the simulated density of this compound against experimental data.
Caption: Workflow for validating simulated this compound density with experimental data.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of cyclohexane-water distribution coefficients for the SAMPL5 data set using molecular dynamics simulations with the OPLS-AA force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ks.uiuc.edu [ks.uiuc.edu]
The Impact of Alkyl Chain Branching on the Physicochemical and Biological Properties of Alkylcyclohexanes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular structure on compound behavior is paramount. This guide provides a comparative analysis of branched versus linear alkylcyclohexanes, a common structural motif in medicinal chemistry and materials science. By examining key physicochemical properties and exploring potential implications for biological activity, this document aims to provide a foundational understanding supported by experimental data to inform molecular design and development.
The seemingly subtle difference between a linear and a branched alkyl substituent on a cyclohexane (B81311) ring can lead to significant variations in macroscopic properties. These differences arise from fundamental changes in intermolecular forces, molecular packing, and overall molecular shape. This guide will delve into these differences, presenting quantitative data where available and outlining the experimental methods used to determine these properties.
Physicochemical Properties: A Head-to-Head Comparison
The degree of branching in the alkyl chain directly influences the physical properties of alkylcyclohexanes. Generally, linear alkylcyclohexanes exhibit stronger intermolecular van der Waals forces due to their larger surface area and ability to pack more closely together. In contrast, branched isomers are more compact, leading to weaker intermolecular interactions. These differences are reflected in their boiling points, densities, and viscosities.
Below is a comparison of n-butylcyclohexane (a linear alkylcyclohexane) and isobutylcyclohexane (B156439) (a branched alkylcyclohexane), both with the chemical formula C₁₀H₂₀.
| Property | n-Butylcyclohexane (Linear) | Isobutylcyclohexane (Branched) | General Trend with Increased Branching |
| Boiling Point | 180.9 °C | 171.3 °C | Decreases |
| Density | 0.818 g/mL at 25 °C | 0.79 g/cm³ | Generally Decreases |
| Viscosity | Higher (qualitative) | Lower (qualitative) | Generally Decreases for smaller alkanes |
The observed trends can be explained by the following principles:
-
Boiling Point: Linear alkanes have larger surface areas, leading to stronger London dispersion forces between molecules, which require more energy to overcome, resulting in higher boiling points. Branching creates more compact, spherical molecules with smaller surface areas and consequently weaker dispersion forces.
-
Density: The more efficient packing of linear molecules generally results in a higher density compared to their branched isomers, which have more void space between them.
-
Viscosity: For smaller alkanes, the reduced intermolecular forces in branched isomers lead to lower viscosity as the molecules can move past each other more easily.
Logical Relationship between Branching and Physicochemical Properties
The following diagram illustrates the causal relationships between the degree of branching and the resulting physicochemical properties of alkylcyclohexanes.
Performance of Pentylcyclohexane in Binary Mixtures with n-Dodecane: A Comparative Guide
This guide provides a comprehensive analysis of the thermophysical properties of binary mixtures of pentylcyclohexane and n-dodecane. The data presented is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the behavior of these mixtures for applications such as fuel surrogates and solvent systems. This document summarizes key experimental data for density, viscosity, speed of sound, and derived properties like excess molar volume and isentropic compressibility, alongside detailed experimental protocols.
Thermophysical Properties at Various Temperatures and Compositions
The performance of this compound in binary mixtures with n-dodecane is characterized by the interplay of molecular interactions and packing efficiency. The following tables summarize the experimental data for key thermophysical properties at different temperatures and mole fractions of this compound (x₁).
Table 1: Density (ρ), Viscosity (η), and Speed of Sound (c) of this compound + n-Dodecane Mixtures
| Mole Fraction of this compound (x₁) | Temperature (K) | Density (ρ) (g/cm³) | Viscosity (η) (mPa·s) | Speed of Sound (c) (m/s) |
| 0.0000 | 293.15 | 0.7487 | 1.38 | 1349 |
| 313.15 | 0.7338 | 0.98 | 1269 | |
| 333.15 | 0.7188 | 0.74 | 1189 | |
| 0.2536 | 293.15 | 0.7552 | 1.45 | 1342 |
| 313.15 | 0.7401 | 1.03 | 1262 | |
| 333.15 | 0.7249 | 0.77 | 1183 | |
| 0.5047 | 293.15 | 0.7621 | 1.54 | 1335 |
| 313.15 | 0.7468 | 1.08 | 1256 | |
| 333.15 | 0.7314 | 0.81 | 1177 | |
| 0.7519 | 293.15 | 0.7691 | 1.64 | 1329 |
| 313.15 | 0.7537 | 1.14 | 1250 | |
| 333.15 | 0.7382 | 0.85 | 1171 | |
| 1.0000 | 293.15 | 0.7765 | 1.76 | 1323 |
| 313.15 | 0.7610 | 1.22 | 1244 | |
| 333.15 | 0.7454 | 0.90 | 1165 |
Data sourced from "Thermophysical Properties of Binary Mixtures of n-Dodecane with n-Alkylcyclohexanes: Experimental Measurements and Molecular Dynamics Simulations"[1][2]
Table 2: Excess Molar Volume (Vₘᴱ) and Excess Isentropic Compressibility (κₛᴱ) of this compound + n-Dodecane Mixtures
| Mole Fraction of this compound (x₁) | Temperature (K) | Excess Molar Volume (Vₘᴱ) (cm³/mol) | Excess Isentropic Compressibility (κₛᴱ) (TPa⁻¹) |
| 0.2536 | 293.15 | -0.018 | -0.6 |
| 313.15 | -0.016 | -0.8 | |
| 333.15 | -0.014 | -1.0 | |
| 0.5047 | 293.15 | -0.028 | -1.0 |
| 313.15 | -0.026 | -1.3 | |
| 333.15 | -0.023 | -1.5 | |
| 0.7519 | 293.15 | -0.025 | -0.9 |
| 313.15 | -0.024 | -1.1 | |
| 333.15 | -0.022 | -1.3 |
Data sourced from "Thermophysical Properties of Binary Mixtures of n-Dodecane with n-Alkylcyclohexanes: Experimental Measurements and Molecular Dynamics Simulations"[1][2]
Experimental Protocols
The experimental data presented in this guide were obtained using precise and standardized methodologies.
Materials:
-
n-Pentylcyclohexane and n-dodecane with a stated purity of ≥ 99% were used as received from the supplier.
Mixture Preparation:
-
Binary mixtures were prepared by mass using an analytical balance with an uncertainty of ±0.0001 g. The mole fractions of the components were calculated with an estimated uncertainty of less than 1 × 10⁻⁴.
Density and Speed of Sound Measurements:
-
A vibrating tube densimeter and sound analyzer (Anton Paar DSA 5000 M) was used to measure the density and speed of sound of the pure components and their binary mixtures.[3]
-
The instrument was calibrated with dry air and deionized water at atmospheric pressure.
-
The temperature was controlled to within ±0.01 K.
-
The expanded uncertainties (k = 2) for density and speed of sound measurements were reported to be 0.3 kg·m⁻³ and 0.7 m·s⁻¹, respectively.[4][5]
Viscosity Measurements:
-
The dynamic viscosity of the samples was measured using a rolling-ball viscometer (Anton Paar SVM 3001).[3][4]
-
The viscometer was calibrated with certified viscosity standards.
-
The temperature was controlled with an uncertainty of ±0.02 K.
-
The relative uncertainty in the viscosity measurements was estimated to be less than 2%.
Calculation of Derived Properties:
-
Excess Molar Volume (Vₘᴱ): Calculated from the experimental densities of the pure components and the mixture using the following equation: Vₘᴱ = (x₁M₁ + x₂M₂)/ρₘ - (x₁M₁/ρ₁ + x₂M₂/ρ₂) where x is the mole fraction, M is the molar mass, ρ is the density, and the subscripts m, 1, and 2 refer to the mixture, this compound, and n-dodecane, respectively.[6]
-
Isentropic Compressibility (κₛ): Calculated from the density (ρ) and speed of sound (c) using the Laplace-Newton equation: κₛ = 1/(ρc²)
-
Excess Isentropic Compressibility (κₛᴱ): Determined using the following formula: κₛᴱ = κₛ - (φ₁κₛ₁ + φ₂κₛ₂) where φ is the volume fraction.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process for characterizing the thermophysical properties of the binary mixtures.
Caption: Experimental and data analysis workflow.
Performance Comparison and Molecular Interactions
The experimental data reveals key aspects of the performance of this compound and n-dodecane binary mixtures:
-
Density and Viscosity: Both density and viscosity of the mixtures increase with an increasing mole fraction of this compound, which is expected as this compound has a higher density and viscosity than n-dodecane. Both properties decrease with increasing temperature due to increased thermal motion and intermolecular distances.
-
Speed of Sound: The speed of sound decreases with an increasing concentration of this compound and with increasing temperature.
-
Excess Molar Volume (Vₘᴱ): The negative values of the excess molar volume across all compositions and temperatures indicate that the volume of the mixture is less than the sum of the volumes of the individual components.[1][2] This volume contraction suggests that the unlike molecules (this compound and n-dodecane) have stronger interactions or a more efficient packing arrangement than the like molecules in their pure states. The minimum Vₘᴱ value is observed around an equimolar composition, suggesting the most significant packing or interaction effects at this concentration.
In comparison to mixtures of n-dodecane with other n-alkylcyclohexanes, the magnitude of the negative excess molar volume for the this compound mixture falls within the general trend where Vₘᴱ becomes more negative as the alkyl chain on the cyclohexane (B81311) ring gets longer.[1] This suggests that the length of the alkyl chain plays a significant role in the packing efficiency and intermolecular forces within these binary systems.
Overall, the binary system of this compound and n-dodecane exhibits non-ideal behavior characterized by volume contraction and reduced compressibility, driven by favorable interactions and packing between the constituent molecules. These properties are crucial for accurately modeling the behavior of these mixtures in various applications.
References
A Comparative Guide to the Synthesis of Pentacyclic Morphinan Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate pentacyclic core of morphinan (B1239233) analogs has presented a formidable challenge to synthetic chemists for decades. These compounds, which include potent analgesics, are of significant interest to the pharmaceutical industry. This guide provides an objective comparison of key synthetic strategies for constructing the morphinan framework, supported by experimental data, detailed protocols, and visual pathway representations to aid in the selection and optimization of synthetic routes.
Key Synthetic Strategies: An Overview
The synthesis of pentacyclic morphinan analogs has evolved significantly since the first total synthesis of morphine. Early routes were often lengthy and low-yielding, while modern approaches focus on efficiency and stereocontrol. This guide will focus on three seminal and representative strategies: the Gates synthesis (a landmark total synthesis), the Rice synthesis (a highly efficient biomimetic approach), and the Parker synthesis (a modern approach utilizing radical cyclization).
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is a critical factor in drug development. The following table summarizes key quantitative data for the Gates, Rice, and Parker syntheses of morphinan analogs.
| Metric | Gates Synthesis (Morphine) | Rice Synthesis (Hydrocodone) | Parker Synthesis (Dihydrocodeinone) |
| Key Reaction | Diels-Alder Reaction | Grewe Cyclization | Tandem Radical Cyclization |
| Total Steps | 31 | 14 | 13 |
| Overall Yield | 0.06%[1] | 30%[1] | Not explicitly stated |
| Starting Materials | Simple, commercially available | Simple, commercially available | Commercially available materials |
| Stereocontrol | Racemic synthesis | Racemic synthesis | Asymmetric synthesis |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for constructing the pentacyclic morphinan core.
Experimental Protocols for Key Reactions
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic strategy. The following sections provide outlines of the key reactions in the Gates, Rice, and Parker syntheses.
Gates Synthesis: Diels-Alder Reaction
The cornerstone of the Gates synthesis is a Diels-Alder reaction to construct the C ring of the morphinan skeleton.[1] While the original publication provides extensive detail, a generalized protocol is as follows:
-
Reactants: A suitable diene and dienophile are reacted in an appropriate solvent.
-
Conditions: The reaction is typically carried out at elevated temperatures in a sealed tube.
-
Work-up: The reaction mixture is cooled, and the product is isolated by crystallization or chromatography.
-
Characterization: The structure of the cycloadduct is confirmed by spectroscopic methods.
Rice Synthesis: Grewe Cyclization
The high efficiency of the Rice synthesis is largely attributed to the biomimetic Grewe cyclization, which forms the morphinan ring system in a single step.[1] A representative protocol involves:
-
Reactant: A suitably substituted benzylisoquinoline derivative.
-
Reagent: A strong acid, such as sulfuric acid or polyphosphoric acid.
-
Conditions: The reactant is heated in the presence of the acid catalyst.
-
Work-up: The reaction is quenched by the addition of a base, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by chromatography to yield the morphinan core.
Parker Synthesis: Tandem Radical Cyclization
The Parker synthesis employs a sophisticated tandem radical cyclization to construct the tetracyclic core of dihydrocodeinone.[2][3] This modern approach allows for excellent stereocontrol. The key steps are:
-
Precursor Synthesis: A chiral cyclohexenol (B1201834) is used as the starting point to ensure the enantioselectivity of the synthesis.[3]
-
Radical Cyclization: An aryl radical is generated, which then undergoes a cascade of cyclizations to form the C and D rings of the morphinan structure.[2]
-
Reductive Hydroamination: An unprecedented reductive hydroamination step is used to close the final piperidine (B6355638) ring (ring E).[2][3]
Conclusion
The synthesis of pentacyclic morphinan analogs has been a fertile ground for the development of new synthetic methodologies. The classic Gates and Rice syntheses laid the groundwork for the field, demonstrating the feasibility of constructing this complex scaffold. More contemporary approaches, such as the Parker synthesis, have introduced elegant solutions for achieving high efficiency and stereocontrol. By understanding the comparative advantages and challenges of these different strategies, researchers can make informed decisions in the design and execution of synthetic routes toward novel and medicinally important morphinan analogs.
References
Safety Operating Guide
Pentylcyclohexane proper disposal procedures
Proper disposal of pentylcyclohexane is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a substance classified with significant environmental and health hazards, it requires management as hazardous waste from the moment it is designated for disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Hazard Information
This compound is a colorless liquid that poses several risks.[1][2][3] Understanding its hazard classifications is fundamental to safe handling and disposal.
-
Health Hazards: Harmful if swallowed and causes serious eye irritation.[1][4][5]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][4][5] It is classified as an environmentally hazardous substance for transportation.[4][6]
-
Safety Precautions: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Source |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | [4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [4][7] |
| Body Protection | Laboratory coat or a chemical-resistant apron. |[7] |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be treated as hazardous waste.[7][9]
-
Segregate Incompatible Chemicals: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents and strong acids.[10][11] It must be collected in a dedicated waste container.
Step 2: Waste Collection and Container Management
-
Select a Proper Container: Collect waste in a container that is in good condition, made of a compatible material (plastic is often preferred), and has a leak-proof, screw-on cap.[12][13][14]
-
Keep Container Closed: Always keep the waste container securely closed, except when you are adding waste.[13][14]
Step 3: Labeling the Waste Container
Proper labeling is a critical compliance step. The label must be accurate and clearly legible.
-
Identify the contents with the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7][12]
-
For mixtures, list every chemical constituent and its estimated percentage.[12]
-
Fill in the generator's information: Principal Investigator's name, contact number, department, and room number.[12]
-
Record the date when waste is first added to the container.[12]
-
Check off the appropriate hazard pictograms on the label (e.g., harmful, irritant, environmentally hazardous).[12]
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the labeled waste container in a designated, secure area.[13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or bin. This secondary container must be able to hold 110% of the volume of the liquid waste.[13]
-
Adhere to Limits: Be aware of your laboratory's accumulation limits. Typically, waste must be collected within 90 days from the start date on the label or before 55 gallons of a single waste stream is accumulated.[13]
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.
-
Complete Paperwork: Fill out a hazardous waste information or disposal form as required by your EHS office.[12] EHS or a licensed contractor will then collect the waste for final disposal, which may involve methods like fuel blending or high-temperature incineration.[8]
Spill and Emergency Procedures
In the event of a this compound spill, prompt and correct action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately alert others, evacuate the immediate area, and ensure it is well-ventilated.[7]
-
Contain the Spill: For small spills, use a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[7] Do not use paper towels to absorb the bulk of the chemical.
-
Collect Spill Debris: Using non-sparking tools, carefully collect the absorbed material and contaminated items. Place them into a new, properly labeled hazardous waste container.[7][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10]
-
Report: For large spills, contact your institution's EHS department or emergency response team immediately.[7] Report all spills to your laboratory supervisor.
Quantitative Data Summary
The following table summarizes key hazard and regulatory data for this compound.
| Data Point | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed | [1][5] |
| H319: Causes serious eye irritation | [1][5] | |
| H410: Very toxic to aquatic life with long lasting effects | [1][5] | |
| DOT Transport Information | UN Number: 3082 | [6] |
| Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. | [6] | |
| Transport Hazard Class: 9 | [6] | |
| Packing Group: III | [6] | |
| Regulatory Limits | Max. Accumulation Time: 90 days | [13] |
| Max. Accumulation Volume: 55 gallons | [13] | |
| Containment | Secondary Containment Capacity: 110% of primary container volume | [13] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
References
- 1. This compound | C11H22 | CID 20284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. CAS 4292-92-6: this compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. n-Pentylcyclohexane, 98% | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. organic chemistry - How do you properly dispose of hexane and cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentylcyclohexane
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pentylcyclohexane, a common solvent and intermediate in organic synthesis. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
This compound is a colorless liquid that is harmful if swallowed and causes serious eye irritation.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1][3] Understanding and implementing the correct personal protective equipment (PPE), handling protocols, and disposal methods is non-negotiable for laboratory safety.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE, with detailed specifications to ensure maximum protection.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is limited, nitrile gloves (minimum 5-mil thickness) offer short-term splash protection.[4] For prolonged contact or immersion, gloves made of Viton or Silver Shield®/4H® are recommended, based on data for the similar solvent, cyclohexane (B81311).[5] Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs. |
| Skin and Body Protection | Wear a flame-retardant lab coat over clothing made from natural fibers like cotton.[1] Avoid polyester (B1180765) or acrylic fabrics.[3] For larger quantities or in situations with a high risk of splashing, impervious clothing or a chemical-resistant apron is necessary.[2] Closed-toe shoes are required at all times. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate or if occupational exposure limits are likely to be exceeded, respiratory protection is required.[1] Since no specific exposure limit is set for this compound, the ACGIH Threshold Limit Value (TLV) for cyclohexane of 100 ppm should be used as a guideline.[5] A NIOSH-approved air-purifying respirator with organic vapor cartridges is suitable for concentrations up to 1300 ppm.[6] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[6] |
Operational and Disposal Plans: A Step-by-Step Guide
Proper operational procedures and waste disposal are critical for minimizing exposure and environmental impact.
Handling and Storage
-
Ventilation is Key: Always handle this compound in a well-ventilated area, with a preference for a certified chemical fume hood to minimize inhalation exposure.
-
Source Control: Keep the container tightly closed when not in use.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools when handling.
-
Safe Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Spill Management
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If flammable vapors are present, eliminate all sources of ignition.
-
Assess and Equip: Before attempting to clean up, consult the Safety Data Sheet (SDS) and don the appropriate PPE as outlined above.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[2]
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol
This compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed, and compatible container. The label should read "Hazardous Waste" and include the full chemical name.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Professional Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1] Disposal methods may include controlled incineration with flue gas scrubbing.[1]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be recycled or reconditioned.
Emergency First Aid Procedures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash skin with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or seek immediate medical attention.[1] |
PPE Selection Workflow
To simplify the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
